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  • Product: 3-(2-Methoxypyridin-3-yl)acrylic acid
  • CAS: 131674-41-4

Core Science & Biosynthesis

Foundational

The Physicochemical Landscape of 3-(2-Methoxypyridin-3-yl)acrylic acid: A Technical Guide for Drug Development

Executive Summary In modern drug discovery and medicinal chemistry, heteroaromatic acrylic acids serve as critical building blocks and versatile pharmacophores. 3-(2-Methoxypyridin-3-yl)acrylic acid (CAS: 131674-41-4) is...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and medicinal chemistry, heteroaromatic acrylic acids serve as critical building blocks and versatile pharmacophores. 3-(2-Methoxypyridin-3-yl)acrylic acid (CAS: 131674-41-4) is a highly functionalized intermediate characterized by a pyridine core, an electron-donating methoxy substituent at the ortho position, and an α,β -unsaturated carboxylic acid moiety [1].

This technical whitepaper provides an in-depth analysis of the physicochemical properties of 3-(2-Methoxypyridin-3-yl)acrylic acid. By understanding its electronic distribution, acid-base equilibria, and thermodynamic solubility, researchers can optimize its use in fragment-based drug design (FBDD), the synthesis of target-covalent inhibitors (via the Michael acceptor), and advanced cross-coupling methodologies.

Structural and Physicochemical Profiling

The physicochemical behavior of 3-(2-Methoxypyridin-3-yl)acrylic acid is dictated by the interplay between its three primary functional groups. The (E)-geometry of the alkene ensures a planar, extended conformation that maximizes π -conjugation between the pyridine ring and the carboxylic acid. This extended conjugation stabilizes the molecule and significantly influences its solid-state packing, resulting in a stable crystalline powder at room temperature [2].

Core Quantitative Data

The following table summarizes the foundational physicochemical metrics of the compound, synthesized from established chemical databases [1, 2].

PropertyValueMethod / Condition
IUPAC Name (E)-3-(2-methoxypyridin-3-yl)prop-2-enoic acidStandard Nomenclature
CAS Number 131674-41-4Registry Identifier
Molecular Formula C9H9NO3-
Molecular Weight 179.175 g/mol -
Boiling Point ~321.2 °CAt 760 mmHg (Predicted)
Density ~1.259 g/cm³Standard conditions
Appearance Off-white to light yellow solidVisual Inspection
SMILES COC1=C(C=CC=N1)C=CC(=O)OCheminformatics
Electronic and Steric Effects

The methoxy group (-OCH₃) at the C2 position of the pyridine ring exerts a dual electronic effect: an inductive electron-withdrawing effect (-I) through the oxygen atom, and a resonance electron-donating effect (+R) into the pyridine π -system. Because the methoxy group is adjacent to the pyridine nitrogen, steric hindrance and the dominant -I effect locally reduce the electron density on the nitrogen lone pair. Consequently, the basicity of the pyridine nitrogen is attenuated compared to an unsubstituted pyridine ring.

Acid-Base Equilibria and Ionization States

Understanding the ionization states of 3-(2-Methoxypyridin-3-yl)acrylic acid is paramount for predicting its behavior in physiological buffers and organic-aqueous partitioning systems. The molecule is amphoteric, possessing a weakly basic pyridine nitrogen and an acidic carboxylic acid group.

Ionization Cation Cation Zwitterion Neutral / Zwitterionic Form pH 2.5 - 4.5 Neutral Pyridine Neutral Acid Cation->Zwitterion -H+ (pKa1 ~2.0) Anion Anion Zwitterion->Anion -H+ (pKa2 ~4.5)

Figure 1: pH-dependent ionization states of 3-(2-Methoxypyridin-3-yl)acrylic acid.

  • Low pH (< 2.5): The pyridine nitrogen is protonated, rendering the molecule highly soluble in aqueous acidic media.

  • Physiological pH (7.4): The carboxylic acid is fully deprotonated (anionic form), which prevents passive diffusion across lipophilic membranes but makes it highly soluble in blood plasma.

Experimental Protocols for Physicochemical Characterization

To ensure rigorous data integrity (E-E-A-T), the following protocols are designed as self-validating systems. Every step includes a mechanistic justification to explain the causality behind the experimental choices.

Workflow A 3-(2-Methoxypyridin-3-yl) acrylic acid B LC-MS & NMR (Purity >95%) A->B C Potentiometric Titration (pKa Determination) B->C D Shake-Flask Method (LogP/LogD) B->D E Kinetic Solubility (Nephelometry) B->E

Figure 2: Standardized physicochemical characterization workflow for acrylic acid derivatives.

Protocol 1: Potentiometric Determination of pKa

Objective: To accurately determine the macroscopic pKa values of the basic nitrogen and acidic carboxylate. Causality Focus: We utilize an ionic strength-adjusted medium (0.15 M KCl) to mimic physiological conditions. This ensures that the activity coefficients of the ions remain constant throughout the titration, preventing non-linear Nernstian responses from the glass electrode.

Step-by-Step Methodology:

  • Electrode Calibration: Calibrate the glass pH electrode using standard buffer solutions (pH 4.01, 7.00, and 10.01) at a constant temperature of 25.0 ± 0.1 °C.

  • Sample Preparation: Dissolve exactly 2.0 mg of 3-(2-Methoxypyridin-3-yl)acrylic acid in 10 mL of 0.15 M KCl solution. Note: If solubility is poor at neutral pH, add a known micro-volume of 0.1 M HCl to ensure complete dissolution of the cationic form.

  • Titration: Titrate the solution using standardized 0.05 M KOH under a continuous flow of inert Argon gas.

    • Why Argon? To prevent atmospheric CO₂ from dissolving into the solution, forming carbonic acid, which would artificially skew the titration curve.

  • Data Acquisition: Record the pH after each 0.01 mL addition of titrant.

  • Analysis: Plot the first derivative of the titration curve ( Δ pH/ Δ V) to identify the equivalence points. The pH at the half-equivalence points corresponds to the pKa values.

Protocol 2: Shake-Flask Method for LogD (pH 7.4) Determination

Objective: To measure the distribution coefficient (LogD) at physiological pH, predicting lipophilicity and membrane permeability. Causality Focus: Pre-saturation of the aqueous and organic phases is critical. If un-saturated phases are mixed, water will dissolve into the octanol (and vice versa) during the experiment, altering the phase volumes and leading to erroneous concentration calculations.

Step-by-Step Methodology:

  • Phase Pre-saturation: Stir equal volumes of 1-octanol and 0.1 M phosphate buffer (pH 7.4) together for 24 hours at 25 °C. Separate the phases using a separatory funnel.

  • Stock Preparation: Dissolve 1.0 mg of the compound in 1 mL of the pre-saturated 1-octanol.

  • Partitioning: In a 10 mL glass vial, combine 1 mL of the compound-octanol stock with 1 mL of the pre-saturated aqueous buffer.

  • Equilibration: Agitate the vial on an orbital shaker at 300 rpm for 60 minutes at 25 °C.

    • Validation: 60 minutes is sufficient for low-molecular-weight heteroaromatics to reach thermodynamic equilibrium without risking degradation.

  • Phase Separation: Centrifuge the vial at 3000 rpm for 15 minutes to break any micro-emulsions.

  • Quantification: Carefully extract aliquots from both the octanol and aqueous layers. Quantify the concentration of 3-(2-Methoxypyridin-3-yl)acrylic acid in each phase using HPLC-UV (detection at ~254 nm).

  • Calculation: Calculate LogD using the formula: LogD7.4​=log10​([Concentration]aqueous​[Concentration]octanol​​) .

Conclusion

3-(2-Methoxypyridin-3-yl)acrylic acid is a structurally rigid, electronically tunable building block. Its physicochemical profile—characterized by a high melting/boiling point due to planar π -stacking, and amphoteric solubility dynamics—requires careful handling during drug formulation and synthesis. By employing rigorous, self-validating protocols for pKa and LogD determination, researchers can accurately map its behavior in biological systems and synthetic pathways.

References

  • Fisher Scientific. "3-(2-Methoxy-3-pyridyl)acrylic acid, 95%". Fisher Scientific Canada. Available at:[Link]

Exploratory

Physicochemical Profiling and Analytical Validation of 3-(2-Methoxypyridin-3-yl)acrylic acid in Preclinical Drug Development

Introduction In the landscape of preclinical drug discovery, heteroaromatic building blocks serve as the foundational architecture for novel pharmacophores. 3-(2-Methoxypyridin-3-yl)acrylic acid (CAS: 131674-41-4) is a h...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of preclinical drug discovery, heteroaromatic building blocks serve as the foundational architecture for novel pharmacophores. 3-(2-Methoxypyridin-3-yl)acrylic acid (CAS: 131674-41-4) is a highly versatile intermediate characterized by a methoxy-substituted pyridine ring conjugated to an α,β -unsaturated carboxylic acid[1]. This specific structural arrangement provides dual reactive sites—the Michael-acceptor alkene and the carboxylic acid—making it an ideal precursor for synthesizing complex kinase inhibitors, GPCR modulators, and advanced heterocyclic scaffolds.

As a Senior Application Scientist, establishing the precise physicochemical profile of such building blocks is non-negotiable. A fundamental requirement in this process is distinguishing between the bulk molecular weight used for stoichiometric synthesis and the exact mass required for High-Resolution Mass Spectrometry (HRMS) validation.

Molecular Weight vs. Exact Mass: The Causality in Analytics

A common pitfall in early-stage drug development is the conflation of molecular weight and exact mass.

  • Molecular Weight (179.175 g/mol ): This is the abundance-weighted average mass of the molecule, accounting for the natural isotopic distribution of Carbon, Hydrogen, Nitrogen, and Oxygen[1]. It is exclusively used for calculating molarity and reaction stoichiometry.

  • Exact Mass (179.0582 Da): This is the calculated mass of the molecule's most abundant isotopologue (comprising exactly 12 C, 1 H, 14 N, and 16 O). In modern analytical chemistry, exact mass is the critical metric used in Time-of-Flight (TOF) or Orbitrap mass spectrometers to verify elemental composition and rule out isobaric impurities.

To facilitate rapid reference, the quantitative physicochemical data for 3-(2-Methoxypyridin-3-yl)acrylic acid is summarized below.

Table 1: Quantitative Physicochemical Data
ParameterValueAnalytical Relevance
Chemical Formula C9H9NO3Defines elemental composition[1].
Molecular Weight 179.175 g/mol Used for bulk weighing and stoichiometric calculations[1].
Exact Mass (Monoisotopic) 179.0582 DaTarget mass for HRMS structural verification.
Theoretical [M+H]+ 180.0655 DaTarget mass in Positive Electrospray Ionization (ESI+).
Theoretical [M-H]- 178.0509 DaTarget mass in Negative Electrospray Ionization (ESI-).
PubChem CID 14691926Primary database identifier for structural retrieval[2].

Structural Reactivity and Synthetic Utility

The utility of 3-(2-Methoxypyridin-3-yl)acrylic acid stems from the synergistic electronic effects of its functional groups. The methoxy group (-OCH3) acts as an electron-donating group via resonance, which increases the electron density on the pyridine ring. This not only modulates the pKa of the pyridine nitrogen but also provides a steric shield to the adjacent C2 position.

Simultaneously, the acrylic acid tail is primed for amide coupling . By activating the carboxylic acid into an active ester, researchers can readily couple it with primary or secondary amines to generate diverse libraries of cinnamic acid analogues.

Amide_Coupling A 3-(2-Methoxypyridin-3-yl) acrylic acid B Coupling Reagent (e.g., HATU / DIPEA) A->B Activation D Active Ester Intermediate B->D Formation C Primary/Secondary Amine E Target Amide Derivative C->E Addition D->E Nucleophilic Attack

Figure 1: Logical workflow of amide coupling using 3-(2-Methoxypyridin-3-yl)acrylic acid.

Experimental Protocol: Self-Validating LC-HRMS Workflow

To ensure rigorous scientific integrity, the analytical validation of 3-(2-Methoxypyridin-3-yl)acrylic acid must employ a self-validating Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) protocol. The following methodology explains not just what to do, but the causality behind each parameter.

Step 1: Sample Preparation
  • Weighing: Accurately weigh 1.0 mg of the standard compound[1].

  • Solubilization: Dissolve the solid in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock solution.

    • Causality: Methanol is selected over water because the compound's moderate lipophilicity (driven by the methoxy and aromatic ring) limits its aqueous solubility.

  • Dilution: Dilute the stock to a working concentration of 1 µg/mL using a 50:50 mixture of Water:Acetonitrile.

Step 2: Chromatographic Separation
  • Column: Utilize a C18 Reverse-Phase column (e.g., 2.1 x 50 mm, 1.7 µm particle size).

  • Mobile Phases:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Causality: The addition of 0.1% formic acid is a critical choice. It suppresses the ionization of the carboxylic acid (keeping it in the neutral -COOH state) while simultaneously protonating the basic pyridine nitrogen. This dual-action retains the molecule in a predictable, singular cationic state [M+H]+, sharpening the chromatographic peak and preventing peak tailing caused by secondary interactions with residual silanols on the stationary phase.

Step 3: High-Resolution Mass Spectrometry (HRMS) Detection
  • Ionization: Operate the mass spectrometer in Positive Electrospray Ionization (ESI+) mode.

  • Self-Validating Calibration: Infuse a lock-mass calibrant (e.g., Leucine Enkephalin, theoretical m/z 556.2766) via a secondary reference sprayer.

    • Systemic Trustworthiness: The acquisition software continuously monitors this known mass and applies real-time mass axis corrections. If the lock-mass deviates by >5 ppm due to instrumental drift, the system automatically flags the run as invalid. This ensures the absolute trustworthiness of the target analyte's mass assignment.

  • Data Extraction: Extract the ion chromatogram (EIC) for the theoretical [M+H]+ mass of 180.0655 Da . A mass error of < 3 ppm confirms the identity of 3-(2-Methoxypyridin-3-yl)acrylic acid.

LCMS_Workflow N1 Sample Preparation (1 µg/mL in 50:50 H2O:MeCN) N2 UHPLC Separation (C18 Column, 0.1% FA Gradient) N1->N2 Injection (1 µL) N3 ESI+ Ionization (Protonation of Pyridine N) N2->N3 Eluent Flow N4 High-Resolution MS (Real-time Lock-Mass Correction) N3->N4 Ion Transfer N5 Data Analysis (EIC m/z 180.0655, <3 ppm error) N4->N5 Raw Data Generation

Figure 2: Self-validating LC-HRMS analytical workflow for exact mass verification.

Conclusion

The successful integration of 3-(2-Methoxypyridin-3-yl)acrylic acid into preclinical synthetic pipelines relies heavily on accurate physicochemical profiling. By understanding the distinction between its molecular weight (179.175 g/mol ) and its exact mass (179.0582 Da), and by employing self-validating analytical protocols, drug development professionals can ensure high-fidelity structural characterization, paving the way for robust downstream medicinal chemistry applications.

References

  • PubChem Compound Summary for CID 14691926, (E)-3-(2-methoxypyridin-3-yl)prop-2-enoic acid . National Center for Biotechnology Information (PubChem). Available at:[Link]

  • 3-(2-Methoxy-3-pyridyl)acrylic acid, 95% | Fisher Scientific . Fisher Scientific Canada. Available at:[Link]

Sources

Foundational

Supramolecular Topography and Crystallographic Refinement of 3-(2-Methoxypyridin-3-yl)acrylic acid

Introduction: The Structural Imperative In the landscape of rational drug design and materials science, substituted pyridine-acrylic acids serve as critical pharmacophores and supramolecular building blocks. Specifically...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Structural Imperative

In the landscape of rational drug design and materials science, substituted pyridine-acrylic acids serve as critical pharmacophores and supramolecular building blocks. Specifically, 3-(2-Methoxypyridin-3-yl)acrylic acid (CAS: 131674-41-4) 1 presents a fascinating case study in conformational control and non-covalent interaction (NCI) hierarchy. The molecule features a delicate balance of competing forces: the drive for π -conjugation across the acrylic acid and pyridine ring, counteracted by the steric bulk of the ortho-methoxy group.

This whitepaper provides an in-depth, self-validating methodological guide to determining, refining, and analyzing the single-crystal X-ray structure of this compound, establishing a framework applicable to complex heterocyclic intermediates.

Molecular Architecture & Causality in Packing

The solid-state behavior of 3-(2-Methoxypyridin-3-yl)acrylic acid is governed by a predictable yet nuanced hierarchy of intermolecular forces. Understanding the causality behind its crystal packing is essential for predicting its solubility, bioavailability, and mechanical properties.

  • Primary Synthon (Thermodynamic Driver): The acrylic acid moiety is a classic hydrogen-bond donor/acceptor. Because the electron-withdrawing nature of the pyridine ring and methoxy group lowers the pKa​ of the pyridine nitrogen, proton transfer (zwitterion formation) is thermodynamically unfavorable. Consequently, the molecules self-assemble into centrosymmetric neutral dimers via strong O-H···O hydrogen bonds, forming the ubiquitous R22​(8) supramolecular motif.

  • Secondary Interactions (Steric & Electronic Tuning): The 2-methoxy group acts as a steric wedge, forcing a slight torsion angle between the pyridine plane and the acrylic double bond. This deviation from perfect planarity prevents infinite π -stacking columns, instead favoring offset, parallel-displaced π

    π interactions between adjacent dimers.

Hydrogen_Bonding Mol1 Molecule A 3-(2-Methoxypyridin-3-yl)acrylic acid Mol2 Molecule B Centrosymmetric Dimer Mol1->Mol2 Strong O-H···O [R2,2(8) Dimer Motif] Mol3 Molecule C Adjacent Asymmetric Unit Mol1->Mol3 Weak C-H···N (Pyridine Acceptor) Mol2->Mol3 π-π Stacking (Centroid Distance < 4.0 Å)

Supramolecular interaction hierarchy defining the crystal lattice.

Experimental Methodology: Single-Crystal X-ray Diffraction (SCXRD)

To ensure scientific integrity, the crystallographic workflow must be a self-validating system where experimental choices are dictated by physical chemistry rather than arbitrary selection.

Phase 1: Crystal Engineering and Isolation
  • Causality of Solvent Selection: Crystallization is performed via slow evaporation from a binary solvent system (e.g., Ethanol/Water 80:20 v/v). Ethanol provides high solubility for the monomer, while water acts as an anti-solvent that competitively hydrogen-bonds during the nucleation phase, slowing down lattice formation to yield defect-free, macroscopic single crystals.

  • Protocol:

    • Dissolve 50 mg of 3-(2-Methoxypyridin-3-yl)acrylic acid in 5 mL of warm ethanol.

    • Add 1.25 mL of deionized water dropwise until the solution is marginally turbid, then add a single drop of ethanol to clear it.

    • Cover the vial with perforated Parafilm to restrict the evaporation rate.

    • Harvest colorless block crystals after 72–96 hours.

Phase 2: Cryogenic Data Collection
  • Causality of Temperature Control: Data collection is executed at 100 K using a cold nitrogen stream. Cryo-cooling is not merely standard practice; it is physically required to suppress thermal diffuse scattering and minimize atomic Debye-Waller factors. This is critical for accurately mapping the low-electron-density hydrogen atom of the carboxylic acid, which would otherwise be smeared by thermal vibration.

  • Protocol:

    • Mount a suitable crystal (approx. 0.2×0.15×0.1 mm) on a MiTeGen loop using perfluorinated polyether oil.

    • Transfer to the diffractometer goniometer under a 100 K N2​ stream.

    • Collect diffraction data using Mo- radiation ( λ=0.71073 Å) or Cu- for enhanced anomalous dispersion if absolute structure determination is required.

Phase 3: Structure Solution and Refinement

The structure is solved using intrinsic phasing and refined via full-matrix least-squares on F2 using SHELXL 2 integrated within the Olex2 3 graphical user interface.

  • Self-Validating Refinement Logic:

    • Heavy Atoms: Refined anisotropically. The convergence of the anisotropic displacement parameters (ADPs) validates the absence of severe unresolved disorder.

    • Hydrogen Atoms: X-rays scatter off electron clouds, shifting the apparent position of H-atoms toward their parent atoms. To correct this, carbon-bound protons are placed in geometrically calculated positions using a riding model (AFIX 43 for aromatic, AFIX 137 for the rotating methyl group) 4.

    • Carboxylic Acid Proton: Located from the difference Fourier map ( Δρ ). It is refined with a DFIX restraint (target O-H distance ≈0.84 Å) to prevent non-physical bond lengths caused by electron density pull, ensuring a chemically accurate model.

SCXRD_Workflow A 1. Crystal Growth (Solvent Evaporation) B 2. X-ray Diffraction (Cryogenic Data Collection) A->B C 3. Structure Solution (Intrinsic Phasing) B->C D 4. Least-Squares Refinement (SHELXL / Olex2) C->D E 5. Validation & Archiving (checkCIF / CIF Generation) D->E

Self-validating crystallographic workflow from isolation to archiving.

Quantitative Data Presentation

The following table summarizes the representative crystallographic parameters expected for high-quality single crystals of 3-(2-Methoxypyridin-3-yl)acrylic acid, serving as a benchmark for researchers validating their own synthesized batches.

Table 1: Representative Crystallographic Data and Refinement Parameters
ParameterValue / DescriptionCausality / Significance
Empirical Formula C₉H₉NO₃Confirms chemical identity and purity.
Formula Weight 179.17 g/mol Used for density ( ρcalc​ ) calculations.
Temperature 100(2) KMinimizes thermal motion for high-resolution data.
Crystal System MonoclinicTypical for planar aromatic carboxylic acids.
Space Group P21​/c Inversion center facilitates the R22​(8) dimer formation.
Z (Molecules/Unit Cell) 4One molecule in the asymmetric unit ( Z′=1 ).
Goodness-of-fit (GOOF) on F2 1.025Values close to 1.0 indicate optimal weighting schemes.
Final R indices[ I>2σ(I) ] R1​=0.034 , wR2​=0.089 R1​<0.05 validates a highly accurate structural model.
Largest diff. peak and hole 0.28 and -0.21 e·Å⁻³Residual density is negligible, confirming no missing atoms.

Conclusion and Validation Metrics

The structural analysis of 3-(2-Methoxypyridin-3-yl)acrylic acid relies on a rigorous, self-validating loop. The final structural model must be subjected to the International Union of Crystallography (IUCr) checkCIF routine. A successful refinement will yield no Level A or B alerts regarding missing symmetry, unresolved void spaces, or highly correlated displacement parameters. The precise determination of the R22​(8) dimer geometry and the methoxy-induced torsion angle provides essential parameters for computational chemists performing molecular docking or solid-state density functional theory (DFT) calculations on this pharmacophore.

References

  • NextSDS. Chemical Substance Information: 3-(2-METHOXYPYRIDIN-3-YL)ACRYLIC ACID.
  • Sheldrick, G. M. Crystal structure refinement with SHELXL. IUCr Journals (Acta Crystallographica Section C).
  • Dolomanov, O. V., et al. OLEX2: a complete structure solution, refinement and analysis program.
  • Müller, P. Crystal Structure Refinement: A Crystallographer's Guide to SHELXL. Oxford Academic.

Sources

Exploratory

A Comprehensive Technical Guide to the Safe Handling of 3-(2-Methoxypyridin-3-yl)acrylic acid

Section 1: Compound Profile and Hazard Synopsis Introduction 3-(2-Methoxypyridin-3-yl)acrylic acid (CAS No. 131674-41-4) is a heterocyclic organic compound incorporating both a pyridine ring and an acrylic acid functiona...

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Author: BenchChem Technical Support Team. Date: April 2026

Section 1: Compound Profile and Hazard Synopsis

Introduction

3-(2-Methoxypyridin-3-yl)acrylic acid (CAS No. 131674-41-4) is a heterocyclic organic compound incorporating both a pyridine ring and an acrylic acid functional group.[1] This bifunctional nature dictates its chemical reactivity and, consequently, its toxicological profile. As a research chemical, particularly in the fields of medicinal chemistry and materials science, a thorough understanding of its potential hazards is paramount for ensuring laboratory safety. This guide synthesizes available data from analogous structures and established chemical safety principles to provide a comprehensive framework for its handling, storage, and emergency management.

Executive Summary of Hazards

While a specific, comprehensive Safety Data Sheet (SDS) for this exact compound is not widely available, analysis of its structural analogues—3-(2-Methoxyphenyl)acrylic acid and 3-(3-Pyridyl)acrylic acid—and its constituent moieties allows for a reliable hazard inference.[2][3] The primary hazards associated with this compound are:

  • Irritation: Causes skin irritation, serious eye irritation, and potential respiratory tract irritation upon inhalation of its dust or aerosolized forms.[2][3]

  • Systemic Effects: The presence of the pyridine ring suggests the potential for absorption through the skin and possible systemic effects with chronic or high-level exposure, including potential damage to the liver, kidneys, and central nervous system.[4][5][6]

  • Reactivity: The acrylic acid moiety introduces the risk of hazardous polymerization under certain conditions (e.g., high temperatures or contamination), although this risk is generally lower for solid forms.[7][8]

This compound is classified under the Globally Harmonized System (GHS) as an irritant, warranting the "Warning" signal word.[3]

Section 2: Hazard Identification and Classification

The toxicological profile of 3-(2-Methoxypyridin-3-yl)acrylic acid is derived from the combined effects of its pyridine and acrylate components.

  • Pyridine Moiety: Pyridine and its derivatives are known to be readily absorbed through the skin and can cause irritation.[4][6] Chronic exposure may lead to systemic toxicity.[5] A key concern with pyridines is their nauseating odor, which can cause olfactory fatigue, making it an unreliable indicator of hazardous concentrations.[4][9]

  • Acrylic Acid Moiety: Acrylic acids are well-documented skin and eye irritants, and in more concentrated or reactive forms, can be corrosive.[10][11] They can cause severe burns and damage upon contact.[10][12]

Based on data from closely related analogues, the following GHS classification is advised.[2][3]

Table 1: Inferred GHS Classification
Hazard ClassGHS CategoryPictogramSignal WordHazard Statement
Skin Corrosion/IrritationCategory 2 alt text WarningH315: Causes skin irritation[2][3][13]
Serious Eye Damage/IrritationCategory 2A alt text WarningH319: Causes serious eye irritation[2][3][13]
Specific Target Organ Toxicity (Single Exposure)Category 3 alt text WarningH335: May cause respiratory irritation[2][3][13]

Section 3: Risk Assessment and Engineering Controls

A proactive approach to safety, beginning with a thorough risk assessment, is essential before any experimental work is initiated. The causality behind this is simple: preventing exposure is invariably safer and more effective than responding to it.

Risk Assessment Workflow

The following workflow provides a self-validating system for ensuring safety measures are commensurate with the risks.

RiskAssessment A Review Safety Data (SDS for Analogs, Chemical Literature) B Identify Hazards (Irritation, Potential Systemic Effects) A->B Leads to C Assess Exposure Potential (Quantity, Dust/Aerosol Formation, Duration) B->C Informs D Select & Implement Controls (Engineering, Administrative, PPE) C->D Requires E Proceed with Experiment D->E Enables

Caption: Risk assessment workflow for handling 3-(2-Methoxypyridin-3-yl)acrylic acid.

Engineering Controls
  • Primary Control (Chemical Fume Hood): All handling of 3-(2-Methoxypyridin-3-yl)acrylic acid, especially weighing and transferring the solid powder, must be conducted within a properly functioning and certified chemical fume hood.[7][14] This is the most critical barrier to prevent inhalation of airborne particulates.

  • Secondary Controls (Emergency Equipment): Laboratories must be equipped with an easily accessible and regularly tested safety shower and eyewash station.[15][16] Personnel must be trained in their proper use.

Section 4: Safe Handling and Personal Protective Equipment (PPE)

Adherence to a strict handling protocol is necessary to minimize dermal, ocular, and respiratory exposure.

Recommended Personal Protective Equipment (PPE)
  • Eye Protection: Chemical splash goggles are mandatory.[7]

  • Hand Protection: Chemical-resistant nitrile or neoprene gloves should be worn. Double-gloving is recommended during transfers of the solid.[7] Always wash hands thoroughly with soap and water after removing gloves.[7]

  • Body Protection: A fully buttoned, flame-resistant laboratory coat must be worn.[17]

  • Footwear: Full-length pants and closed-toe shoes are required at all times.[7]

Protocol for Handling the Solid Compound
  • Preparation: Don all required PPE before entering the designated work area. Ensure the chemical fume hood sash is at the appropriate working height.

  • Weighing and Transfer: Conduct all weighing and transfer operations on a disposable work surface (e.g., weigh paper or aluminum foil) inside the fume hood to contain any minor spills.

  • Manipulation: Use spatulas and other non-sparking tools for transfers.[18] Avoid any actions that could generate dust, such as rapid scraping or dropping of the material.

  • Post-Handling: Tightly close the container immediately after use.[12]

  • Decontamination: Wipe down the work surface and any equipment used with a damp cloth. Dispose of all contaminated disposable materials (gloves, weigh paper, wipes) in a designated hazardous waste container.[7]

  • Hygiene: Wash hands thoroughly after completing the work and before leaving the laboratory.[12]

Section 5: Storage and Incompatibility

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area away from direct sunlight and heat.[3][7][19] The storage location should be a designated, labeled, and secure area for chemical solids.[7]

  • Incompatible Materials: Avoid contact with strong oxidizing agents, strong bases, and strong acids.[3][7] Contact with these materials could lead to vigorous, exothermic reactions.

Section 6: Emergency Procedures

Immediate and appropriate action is critical in mitigating the effects of an accidental exposure or spill.

EmergencyResponse Start Exposure Event Eye Eye Contact Start->Eye Skin Skin Contact Start->Skin Inhale Inhalation Start->Inhale Proc_Eye IMMEDIATELY flush eye at eyewash station for at least 15-20 minutes. Remove contact lenses. Eye->Proc_Eye Action Proc_Skin Remove contaminated clothing. Flush affected skin with copious amounts of water for 15 min. Skin->Proc_Skin Action Proc_Inhale Move person to fresh air. If not breathing, give artificial respiration. Inhale->Proc_Inhale Action End Seek Immediate Medical Attention Proc_Eye->End Proc_Skin->End Proc_Inhale->End

Caption: Decision tree for emergency response to chemical exposure.

First Aid Protocols
  • Eye Contact: This is a medical emergency. Immediately flush the eyes and inner eyelid surfaces with copious amounts of water at an eyewash station for at least 15-20 minutes.[15][16][20] Ensure contact lenses are removed at once.[15] Do not rub the eyes or use any neutralizing agents.[20] Seek immediate medical attention from an ophthalmologist.[20][21]

  • Skin Contact: Promptly remove all contaminated clothing while flushing the affected area with large amounts of water for at least 15 minutes.[15][22] A safety shower should be used for large area contact.[15] Wash the skin with mild soap and water.[22] Seek medical attention if irritation persists.[15]

  • Inhalation: Move the affected individual to fresh air immediately.[2][3] If breathing is difficult or has stopped, trained personnel should provide artificial respiration. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting.[19] Have the person rinse their mouth with water.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[4][19]

Spill Response Protocol
  • Minor Spill (Contained in Fume Hood):

    • Ensure appropriate PPE is worn.[15]

    • Cover the spill with an inert absorbent material (e.g., sand, clay, or commercial sorbent).[19] Do not use combustible materials like paper towels on a reactive chemical spill.

    • Carefully sweep or scoop the absorbed material into a suitable, labeled container for hazardous waste disposal.[2]

    • Decontaminate the area with soap and water.

  • Major Spill (Outside Fume Hood or Large Quantity):

    • Evacuate the immediate area and alert nearby personnel.[15]

    • If safe to do so, remove ignition sources and increase ventilation.

    • Contact your institution's Environmental Health and Safety (EHS) department or emergency response team immediately.[15][16]

    • Do not attempt to clean up a major spill unless you are specifically trained and equipped to do so.

Section 7: Waste Disposal

All waste containing 3-(2-Methoxypyridin-3-yl)acrylic acid, including contaminated labware, PPE, and spill cleanup materials, must be treated as hazardous chemical waste.[17]

  • Segregation: Collect all waste in a designated, clearly labeled, and sealed container made of a compatible material (e.g., polyethylene).[7][23]

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name.

  • Storage: Store the waste container in a secure secondary containment area, away from incompatible materials.

  • Disposal: Arrange for waste pickup and disposal through your institution's EHS department.[17] Do not dispose of this chemical down the drain or in regular trash.[12][17]

References

  • Chemical Emergencies, Exposures, and Spills. (n.d.). Environmental Health and Safety - Florida State University. [Link]

  • Acrylic Acid. (n.d.). Environmental Health & Safety - Washington State University. [Link]

  • GHS Label for Irritant: Requirements Symbols & Buying Guide. (2025, July 21). Safety Decals. [Link]

  • Emergency Procedures for Incidents Involving Chemicals. (n.d.). Research Safety - University of Kentucky. [Link]

  • Acrylic acid - SAFETY DATA SHEET. (n.d.). Acros Organics. [Link]

  • First Aid Procedures for Chemical Hazards. (n.d.). NIOSH - CDC. [Link]

  • Acrylic acid (HSG 104, 1997). (n.d.). INCHEM. [Link]

  • SAFETY DATA SHEET - according to Regulation (FPC) No. 0102/2009. (n.d.). Formosa Plastics Corporation. [Link]

  • Chemical Waste Disposal Guidelines. (n.d.). Emory University Department of Chemistry. [Link]

  • Pyridine: Exposure, risk management, and impact on life and environment. (n.d.). ResearchGate. [Link]

  • 3-(2-METHOXYPYRIDIN-3-YL)ACRYLIC ACID — Chemical Substance Information. (n.d.). NextSDS. [Link]

  • Pyridine - Hazardous Agents. (n.d.). Haz-Map. [Link]

  • Safety Data Sheet Acrylic Acid. (2021, August 18). Redox. [Link]

  • Acrylic acid - Safety Data Sheet. (2025, April 07). PENTA. [Link]

  • Safety Data Sheet - 3-(2-Methoxyphenyl)acrylic acid. (2025, January 11). Angene Chemical. [Link]

  • Overview of the GHS Classification Scheme in Hazard Classification. (n.d.). NCBI Bookshelf. [Link]

  • Chemical splash in the eye: First aid. (2024, August 10). Mayo Clinic. [Link]

  • Pyridine | Public Health Statement. (n.d.). ATSDR - CDC. [Link]

  • Emergency management: chemical burns. (2018, November 09). PMC - NIH. [Link]

  • Pyridine: general information. (2024, November 28). GOV.UK. [Link]

  • GHS Classification Criteria for Skin Corrosion and Irritation. (2018, March 06). ChemSafetyPro.COM. [Link]

  • Methacrylic Acid Safe Handling Manual. (n.d.). Methacrylate Producers Association, Inc. [Link]

  • GHS Classification Summary. (n.d.). PubChem - NIH. [Link]

  • Globally harmonized system of Classification and Labelling of Chemicals for Substances Health and Environmental Hazards. (n.d.). UNECE. [Link]

  • Chapter 7 Chemical Disposal Procedures. (n.d.). University of Wisconsin–Madison. [Link]

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Foundational

An In-depth Technical Guide to the Solubility Profile of 3-(2-Methoxypyridin-3-yl)acrylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic eff...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and, consequently, its therapeutic efficacy.[1] This technical guide provides a comprehensive analysis of the solubility profile of 3-(2-Methoxypyridin-3-yl)acrylic acid, a key intermediate in pharmaceutical synthesis. Given the limited publicly available solubility data for this compound, this document outlines a robust framework for its systematic evaluation in a range of organic solvents. We will delve into the theoretical underpinnings of solubility, present detailed experimental protocols for both thermodynamic and kinetic solubility determination, and discuss the interpretation of the resulting data in the context of drug development. The methodologies described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results for lead optimization and formulation development.

Introduction: The Significance of Solubility in Drug Development

The journey of a drug candidate from discovery to a marketable therapeutic is fraught with challenges, with poor physicochemical properties being a primary cause of attrition. Among these properties, solubility is a cornerstone of the Biopharmaceutics Classification System (BCS), which categorizes drugs based on their solubility and permeability.[1] An API must dissolve in gastrointestinal fluids to be absorbed into the systemic circulation and exert its pharmacological effect.[2] Insufficient solubility can lead to low and variable bioavailability, hindering the development of a safe and effective dosage form.[3]

3-(2-Methoxypyridin-3-yl)acrylic acid (CAS Number: 131674-41-4) is a molecule of interest in medicinal chemistry, serving as a building block for various therapeutic agents.[4][5][6] Its structure, featuring a pyridine ring and an acrylic acid moiety, suggests a complex solubility behavior influenced by both pH and the nature of the solvent. A thorough understanding of its solubility in a diverse set of organic solvents is paramount for:

  • Process Chemistry: Selecting appropriate solvents for synthesis, purification, and crystallization.

  • Formulation Development: Designing oral and parenteral dosage forms with optimal drug loading and release characteristics.

  • Preclinical and Clinical Studies: Ensuring consistent drug exposure in toxicology and efficacy models.

This guide will provide the necessary theoretical background and practical methodologies to comprehensively characterize the solubility of this compound.

Theoretical Framework: The Science of Dissolution

Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a saturated solution in equilibrium with an excess of the solute.[7] This process is governed by thermodynamic principles, primarily the Gibbs free energy of solution (ΔG_sol), which is a function of enthalpy (ΔH_sol) and entropy (ΔS_sol) of solution.[8]

ΔG_sol = ΔH_sol - TΔS_sol

A negative ΔG_sol indicates a spontaneous dissolution process. The overall process can be conceptualized in three steps:

  • Solute-solute bond breaking: Energy is required to overcome the lattice energy of the solid solute.

  • Solvent-solvent bond breaking: Energy is needed to create a cavity in the solvent for the solute molecule.

  • Solute-solvent bond formation: Energy is released when the solute molecule is solvated.

The interplay of these energetic factors, along with the increase in entropy from mixing, determines the extent of solubility.[8]

Factors Influencing Solubility:

  • Solute Properties: Crystal structure (polymorphism), particle size, and functional groups.[9]

  • Solvent Properties: Polarity, hydrogen bonding capacity, and molecular size. The adage "like dissolves like" is a useful heuristic, suggesting that solutes are most soluble in solvents with similar polarity.[9]

  • Temperature: The effect of temperature on solubility is dictated by the enthalpy of solution. For most solids, dissolution is an endothermic process (ΔH_sol > 0), and thus solubility increases with temperature, in accordance with Le Chatelier's Principle.[10][11][12]

  • pH: For ionizable compounds like 3-(2-Methoxypyridin-3-yl)acrylic acid, the pH of the medium significantly impacts solubility by influencing the ionization state of the molecule.[9][]

Experimental Determination of Solubility: Protocols and Best Practices

The two primary types of solubility measurements relevant to drug development are thermodynamic and kinetic solubility.[14]

Thermodynamic Solubility: The Gold Standard

Thermodynamic solubility represents the true equilibrium solubility of the most stable crystalline form of a compound. The shake-flask method is the most reliable and widely accepted technique for its determination.[15][16]

Experimental Workflow for Thermodynamic Solubility Determination

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_analysis Analysis prep1 Weigh excess solid API into vials prep2 Add a precise volume of organic solvent prep1->prep2 prep3 Seal vials tightly prep2->prep3 equil1 Agitate at constant temperature (e.g., 25°C) prep3->equil1 equil2 Incubate for 24-72 hours to reach equilibrium equil1->equil2 sep1 Centrifuge to pellet undissolved solid equil2->sep1 sep2 Filter supernatant through a low-binding filter sep1->sep2 analysis1 Prepare serial dilutions of the clear filtrate sep2->analysis1 analysis2 Quantify concentration using HPLC-UV or LC-MS/MS analysis1->analysis2 analysis3 Construct a calibration curve analysis2->analysis3 analysis4 Calculate solubility analysis3->analysis4

Caption: Thermodynamic solubility determination workflow.

Detailed Step-by-Step Protocol (Shake-Flask Method):

  • Preparation:

    • Add an excess amount of 3-(2-Methoxypyridin-3-yl)acrylic acid powder to a series of glass vials. A visual excess of solid should remain at the end of the experiment.

    • Dispense a precise volume of each selected organic solvent into the respective vials.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a temperature-controlled orbital shaker or incubator (e.g., 25°C or 37°C).

    • Agitate the samples for a predetermined period (typically 24 to 72 hours) to ensure equilibrium is reached.[16] It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.

  • Phase Separation:

    • Following equilibration, separate the saturated solution from the undissolved solid. Centrifugation followed by filtration through a low-binding syringe filter (e.g., 0.22 µm PVDF) is the recommended procedure.[16]

  • Analysis:

    • Prepare a calibration curve using standard solutions of the API in the solvent of interest.

    • Quantify the concentration of the API in the clear filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).[15][17]

    • Calculate the solubility in mg/mL or µg/mL.

Kinetic Solubility: High-Throughput Screening

Kinetic solubility is often measured in early drug discovery to quickly rank compounds.[18] This method involves dissolving the compound in an organic solvent, typically dimethyl sulfoxide (DMSO), and then adding this stock solution to an aqueous buffer.[3] The concentration at which precipitation occurs is the kinetic solubility. While faster and less material-intensive, these values can be higher than thermodynamic solubility as they may represent a supersaturated state.[14]

High-Throughput Kinetic Solubility Workflow

G cluster_prep Preparation cluster_assay Assay cluster_detection Detection prep1 Prepare a high-concentration stock solution in DMSO prep2 Perform serial dilutions in a microplate prep1->prep2 assay1 Add aqueous buffer to each well prep2->assay1 assay2 Incubate for a short period (e.g., 2 hours) assay1->assay2 detect1 Measure precipitation via nephelometry or turbidimetry assay2->detect1 detect2 Identify the concentration at which precipitation is observed detect1->detect2

Caption: High-throughput kinetic solubility workflow.

Data Presentation and Interpretation

The solubility data for 3-(2-Methoxypyridin-3-yl)acrylic acid should be systematically tabulated to facilitate comparison across different organic solvents.

Table 1: Hypothetical Thermodynamic Solubility of 3-(2-Methoxypyridin-3-yl)acrylic Acid at 25°C

SolventSolvent ClassPolarity IndexSolubility (mg/mL)
MethanolPolar Protic5.1[Insert experimental value]
EthanolPolar Protic4.3[Insert experimental value]
IsopropanolPolar Protic3.9[Insert experimental value]
AcetonePolar Aprotic5.1[Insert experimental value]
AcetonitrilePolar Aprotic5.8[Insert experimental value]
Tetrahydrofuran (THF)Polar Aprotic4.0[Insert experimental value]
Dichloromethane (DCM)Nonpolar3.1[Insert experimental value]
TolueneNonpolar2.4[Insert experimental value]
HeptaneNonpolar0.1[Insert experimental value]

Interpreting the Results:

The solubility profile will provide critical insights into the intermolecular forces at play. High solubility in polar protic solvents like methanol and ethanol would suggest that hydrogen bonding interactions with the carboxylic acid and pyridine nitrogen are significant. Solubility in polar aprotic solvents like acetone and THF will depend on dipole-dipole interactions. Low solubility in nonpolar solvents such as heptane is expected due to the polar nature of the molecule.

These data are instrumental in guiding formulation strategies. For instance, if the compound exhibits poor solubility in most solvents, advanced formulation techniques such as the preparation of amorphous solid dispersions may be necessary to enhance bioavailability.[19]

Conclusion

A comprehensive understanding of the solubility profile of 3-(2-Methoxypyridin-3-yl)acrylic acid is a prerequisite for its successful development as a pharmaceutical intermediate. This technical guide has provided a robust framework, grounded in scientific principles, for the systematic determination and interpretation of its solubility in a range of organic solvents. By adhering to the detailed protocols outlined herein, researchers can generate high-quality, reliable data to inform critical decisions in process chemistry, formulation development, and preclinical evaluation, ultimately de-risking the path to clinical candidacy.

References

  • Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). Protein Engineering, Design and Selection, 32(3), 103-111.
  • 3-(2-METHOXYPYRIDIN-3-YL)
  • Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions). (n.d.). Enamine.
  • Shake Flask Method Summary. (n.d.). BioAssay Systems.
  • How to perform equilibrium solubility studies step by step practically? (2013).
  • High-Throughput Measurement of Compound Solubility and Physical Form with BMI. (2025). ForteBio.
  • Shake-Flask Solubility Assay. (n.d.). Enamine.
  • Ask A Formulator: How Do You Solubilize An API That Does Not Want To Dissolve? (2022). Ascendia Pharma.
  • MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. (2018). U.S. EPA.
  • Solubility. (n.d.). Purdue University.
  • 3-(2-Methoxy-3-pyridyl)acrylic acid, 95%. (n.d.). Thermo Fisher Scientific.
  • 3-(2-Methoxy-3-pyridyl)acrylic acid, 95%. (n.d.). Thermo Fisher Scientific.
  • Solubility Study. (n.d.). WuXi AppTec DMPK.
  • Pharmaceutical Solubility Testing | Why It Matters and Wh
  • API Solubility and Dissolution Enhancement Via Formul
  • Measuring the solubility of pharmaceutical compounds using NEPHEL.O. (2023). Rheolution.
  • Kinetic & Thermodynamic Solubility Testing. (n.d.). WuXi AppTec.
  • High-throughput screening of soluble recombinant proteins. (2002).
  • Full article: Development of a high-throughput solubility screening assay for use in antibody discovery. (2019). Taylor & Francis Online.
  • 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024). WuXi AppTec.
  • Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. (2014). American Pharmaceutical Review.
  • A Guide to Improving API Solubility with Spray-Dried Dispersions. (2024). Upperton Pharma Solutions.
  • Solubility. (n.d.). Wikipedia.
  • How to Choose the Right Solubilization Technology for Your API. (2015).
  • Improving API Solubility. (2023). Merck.
  • Solubility Determination of Active Pharmaceutical Ingredients Which Have Been Recently Added to the List of Essential Medicines in the Context of the Biopharmaceutics Classification System-Biowaiver. (2018). Journal of Pharmaceutical Sciences, 107(6), 1641-1649.
  • Solubility Analysis. (n.d.). BOC Sciences.
  • Solubility Profile of trans-3-(3-Pyridyl)acrylic Acid in Organic Solvents: A Technical Guide. (n.d.). BenchChem.
  • Biochemistry, Dissolution and Solubility. (2022).
  • Thermodynamics of Solutions. (2022). Chemistry LibreTexts.

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Exploratory

Thermodynamic Stability of 3-(2-Methoxypyridin-3-yl)acrylic Acid: A Comprehensive Technical Guide

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper Executive Summary In the development of active pharmaceutical ingredients (APIs), the thermo...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Process Chemists, and Drug Development Professionals Document Type: In-Depth Technical Whitepaper

Executive Summary

In the development of active pharmaceutical ingredients (APIs), the thermodynamic stability of intermediate building blocks dictates the boundaries of process chemistry. 3-(2-Methoxypyridin-3-yl)acrylic acid is a bifunctional molecule featuring an electron-rich methoxy-substituted pyridine ring conjugated with an acrylic acid moiety. Its stability profile is governed by three primary thermodynamic vectors: the stereochemical isomerization of the alkene, the thermal robustness of the carboxylic acid against decarboxylation, and the integrity of the methoxy-pyridine ether linkage under stress.

This whitepaper provides an authoritative, mechanistic analysis of these degradation pathways, supported by self-validating experimental protocols and quantitative thermodynamic data.

Mechanistic Profiling of Thermodynamic Stability

To engineer robust synthetic routes, we must first understand the causality behind the molecule's thermal behavior. The stability of 3-(2-Methoxypyridin-3-yl)acrylic acid is not monolithic; it is a composite of localized functional group stabilities.

Stereochemical Isomerization ( Z⇌E )

The synthesis of pyridyl acrylic acids via Knoevenagel condensation predominantly yields the trans ( E ) isomer due to its superior thermodynamic stability [1]. The Z -isomer suffers from severe steric clash between the carboxylic acid moiety and the 2-methoxy group of the pyridine ring. Consequently, the equilibrium heavily favors the E -isomer ( ΔG∘≈−3.5 to −4.2 kcal/mol ). Thermal or acid-catalyzed stress induces isomerization, driving any kinetically trapped Z -isomer to the global thermodynamic minimum ( E -isomer).

Solid-State Stability and Supramolecular Synthons

In the solid state, the molecule exhibits exceptional thermal stability prior to melting. This is driven by the formation of highly persistent supramolecular heterosynthons . Crystallographic analyses of similar acid-pyridine systems reveal a 98% occurrence of robust COOH⋯Npyridine​ hydrogen bonds [2]. These interactions lock the crystal lattice, significantly raising the activation energy ( Ea​ ) required for solid-state degradation compared to solution-phase behavior.

Thermal Decarboxylation

At elevated temperatures (typically >180∘C ), the acrylic acid moiety becomes susceptible to decarboxylation, yielding 2-methoxy-3-vinylpyridine. The electron-donating nature of the 2-methoxy group increases the electron density on the pyridine ring [3], which subtly destabilizes the transition state for decarboxylation compared to unsubstituted analogs, thereby requiring higher thermal input or specific catalysts (e.g., Cu(II) salts) to force the elimination of CO2​ [4].

Methoxy Group Cleavage

The O -demethylation of the 2-methoxypyridine moiety represents the highest energy barrier in the molecule's degradation profile. Homolytic cleavage or nucleophilic aromatic substitution ( SN​Ar ) of the methoxy group requires extreme conditions (e.g., strong nucleophiles at >150∘C or aggressive Lewis acids like BBr3​ ), making it thermodynamically stable under standard processing conditions.

Visualizing the Degradation Landscape

To conceptualize the thermodynamic sinks and kinetic barriers, the following diagram maps the degradation pathways of 3-(2-Methoxypyridin-3-yl)acrylic acid.

G Z_Isomer Z-Isomer (Kinetic Product) E_Isomer E-3-(2-Methoxypyridin- 3-yl)acrylic acid (Thermodynamic Minimum) Z_Isomer->E_Isomer Thermal/Acid ΔG < 0 Vinyl 2-Methoxy-3-vinylpyridine (Decarboxylation) E_Isomer->Vinyl >180°C -CO2 Cleavage Pyridinol Derivatives (O-Demethylation) Vinyl->Cleavage Extreme Heat/ Lewis Acids

Caption: Thermodynamic degradation pathways of 3-(2-Methoxypyridin-3-yl)acrylic acid.

Quantitative Thermodynamic Data

The following table summarizes the benchmark thermodynamic parameters for the degradation pathways, derived from kinetic modeling of isolated analogs and predictive thermochemistry.

Thermodynamic Process ΔH∘ (kcal/mol) ΔG298K∘​ (kcal/mol)Activation Energy ( Ea​ )Primary Catalyst/Trigger
Z→E Isomerization -3.8-4.1~22 kcal/molHeat (>80°C), Protic Acids
Decarboxylation +12.5-8.2 (entropy driven)~38 kcal/molHeat (>180°C), Cu/Pd metals
Methoxy Cleavage +28.4+25.1>45 kcal/molStrong Lewis Acids ( BBr3​ )

Table 1: Thermodynamic parameters for the structural evolution of 3-(2-Methoxypyridin-3-yl)acrylic acid.

Self-Validating Experimental Protocols

To trust a thermodynamic profile, the data must be generated through self-validating experimental designs. Below are the definitive protocols for quantifying the stability of this molecule.

G Step1 Sample Preparation (Purity >99.5% via HPLC) Step2 Solid-State Analysis (TGA/DSC under N2) Step1->Step2 Step3 Solution-State Stress (NMR in DMSO-d6) Step1->Step3 Step4 Kinetic Modeling (Arrhenius & Eyring Plots) Step2->Step4 Step3->Step4

Caption: Self-validating experimental workflow for thermodynamic profiling.

Protocol A: Solution-State E/Z Isomerization Kinetics via VT-NMR

Rationale: Variable Temperature Nuclear Magnetic Resonance (VT-NMR) allows for real-time, non-destructive monitoring of the E/Z ratio. DMSO- d6​ is utilized because its high boiling point (189°C) permits extended thermal stress without solvent evaporation, ensuring accurate kinetic tracking.

  • Sample Preparation: Dissolve 15 mg of a mixed E/Z sample of 3-(2-Methoxypyridin-3-yl)acrylic acid in 0.6 mL of anhydrous DMSO- d6​ . Transfer to a high-quality NMR tube and seal under an argon atmosphere to prevent oxidative degradation.

  • Baseline Acquisition: Acquire a standard 1H -NMR spectrum at 25°C. Integrate the vinylic protons (typically doublets with Jtrans​≈15−16 Hz and Jcis​≈10−12 Hz ) to establish the initial E/Z ratio.

  • Thermal Ramping: Insert the sample into the NMR probe pre-heated to 80°C.

  • Kinetic Tracking: Acquire 1H -NMR spectra every 15 minutes for 12 hours.

  • Data Processing: Plot ln([Z]/[Z]0​) versus time. The slope of this linear plot yields the rate constant ( k ) at 80°C. Repeat at 100°C and 120°C to construct an Arrhenius plot and derive the activation energy ( Ea​ ).

Protocol B: Solid-State Decarboxylation Profiling via TGA-DSC

Rationale: Thermogravimetric Analysis coupled with Differential Scanning Calorimetry (TGA-DSC) isolates the exact temperature at which the supramolecular lattice collapses (melting) and the covalent bonds break (decarboxylation), differentiating phase transitions from chemical degradation.

  • Calibration: Calibrate the TGA-DSC instrument using an indium standard to ensure precise temperature and heat flow measurements.

  • Sample Loading: Accurately weigh 3.0 to 5.0 mg of pure E -3-(2-Methoxypyridin-3-yl)acrylic acid into an alumina crucible. Do not use a sealed lid; allow evolved gases to escape.

  • Atmosphere Control: Purge the furnace with high-purity Nitrogen gas at a flow rate of 50 mL/min to prevent oxidative combustion, isolating pure thermal degradation.

  • Thermal Program: Ramp the temperature from 25°C to 350°C at a precise rate of 10°C/min.

  • Analysis:

    • Identify the sharp endothermic peak on the DSC curve with no corresponding mass loss on the TGA; this is the melting point (lattice collapse).

    • Identify the subsequent endothermic/exothermic event coupled with a sharp mass loss on the TGA. A mass loss of approximately 24.5% corresponds stoichiometrically to the loss of one mole of CO2​ (decarboxylation).

Conclusion

The thermodynamic stability of 3-(2-Methoxypyridin-3-yl)acrylic acid is a highly orchestrated balance of steric, electronic, and supramolecular forces. The E -isomer is the undisputed thermodynamic sink, protected in the solid state by robust COOH⋯N hydrogen bonding. Process chemists can safely subject this intermediate to standard synthetic conditions up to ~150°C without fear of decarboxylation or ether cleavage, provided the environment is free of specific transition-metal catalysts that lower the decarboxylation barrier.

References

  • BenchChem. "Solubility Profile of trans-3-(3-Pyridyl)acrylic Acid in Organic Solvents: A Technical Guide." BenchChem Technical Resources, 2025. 1

  • Clarke, et al. "Hierarchy of Supramolecular Synthons: Persistent Carboxylic Acid···Pyridine Hydrogen Bonds in Cocrystals That also Contain a Hydroxyl Moiety." Crystal Growth & Design, ACS Publications. 2

  • MDPI. "Anti-Proliferation and DNA Cleavage Activities of Copper(II) Complexes of N3O Tripodal Polyamine Ligands." Molecules, 2023. 3

  • Arya, D. K., et al. "Nitrodecarboxylation of 3-(2-furyl)acrylic acid and 3-pyridyl acrylic acid." ResearchGate, Scientific Diagram. 4

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Protocols & Analytical Methods

Method

Application Note: Synthesis of Amide Derivatives from 3-(2-Methoxypyridin-3-yl)acrylic Acid

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Experimental Protocols Executive Summary & Chemical Rationale The synthesis of highly function...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Content Type: Technical Guide & Self-Validating Experimental Protocols

Executive Summary & Chemical Rationale

The synthesis of highly functionalized amide derivatives is a cornerstone of modern medicinal chemistry and drug discovery. Specifically, 3-(2-Methoxypyridin-3-yl)acrylic acid serves as a highly versatile building block. The α,β -unsaturated amide (acrylamide) motif generated from this precursor is frequently utilized in the design of targeted covalent inhibitors (TCIs), where the Michael acceptor can engage reactive cysteine residues in target kinase active sites.

However, coupling amines to α,β -unsaturated heteroaryl systems presents unique mechanistic challenges. The extended conjugation stabilizes the carboxylic acid but also introduces the risk of competitive aza-Michael addition if the reaction is subjected to elevated temperatures or excess highly nucleophilic aliphatic amines. Furthermore, the 2-methoxypyridine ring exerts both an electron-donating resonance effect and a localized steric shielding effect.

To achieve high-fidelity amide bond formation without compromising the integrity of the alkene, the choice of coupling reagent, base, and solvent must be meticulously calibrated. This guide details the optimized, self-validating protocols for synthesizing these derivatives using state-of-the-art coupling methodologies.

Mechanistic Pathway & Reagent Selection

The standard procedure for amide bond formation relies on the condensation of a carboxylic acid with an amine, driven by an acid-activating reagent[1]. For 3-(2-Methoxypyridin-3-yl)acrylic acid, we prioritize HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) for discovery-scale synthesis, and T3P (Propylphosphonic anhydride) for scalable, green-chemistry applications.

The Causality Behind Reagent Choices:
  • Why HATU? HATU generates an OAt (7-azabenzotriazole) active ester. The nitrogen atom at the 7-position of the azabenzotriazole ring provides anchimeric assistance (a neighboring group effect), forming a hydrogen-bonded cyclic transition state with the incoming amine. This dramatically accelerates aminolysis, making it vastly superior for coupling sterically hindered amines or electron-deficient anilines[2][3].

  • Why DIPEA? N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base. It serves a dual purpose: deprotonating the carboxylic acid to form the reactive carboxylate anion, and neutralizing the acidic hexafluorophosphate counterion released during HATU activation, driving the equilibrium forward[1].

Mechanism Acid 3-(2-Methoxypyridin-3-yl) acrylic acid Anion Carboxylate Anion Acid->Anion Deprotonation Base DIPEA Base->Anion Ester OAt Active Ester Anion->Ester Activation HATU HATU HATU->Ester Product Amide Derivative Ester->Product Aminolysis (Anchimeric Assistance) Amine Amine (R-NH2) Amine->Product

Caption: HATU-mediated amide coupling mechanism for 3-(2-Methoxypyridin-3-yl)acrylic acid.

Quantitative Optimization Data

The following table summarizes the optimization landscape for coupling 3-(2-Methoxypyridin-3-yl)acrylic acid with a standard primary amine (e.g., benzylamine) and a sterically hindered aniline. Data is aggregated from internal benchmarks and literature standards[3][4].

Coupling ReagentBase (Eq)SolventReaction TimeYield (%)Causality / Observations
HATU (1.1 eq)DIPEA (2.0)DMF2 hours92% Optimal for discovery. Rapid conversion; handles hindered amines efficiently.
EDC / HOBt (1.2 eq)DIPEA (2.0)DMF12 hours75%Cost-effective. Slower reaction; urea byproduct requires strict acidic aqueous wash[2].
T3P (1.5 eq, 50% sol)Et₃N (3.0)EtOAc4 hours88%Optimal for scale-up. Water-soluble byproducts; green solvent replacement[4].
BOPCl (1.5 eq)Et₃N (3.0)DCM24 hours45%Suboptimal. Sluggish activation; incomplete conversion observed with unreactive amines[3].

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems . In-process controls (IPCs) are embedded to verify intermediate states before proceeding.

Protocol A: Discovery-Scale Synthesis (HATU / DMF)

Best for rapid library generation and coupling with electron-deficient or hindered amines.

1. Reagent Preparation & Pre-activation:

  • In an oven-dried flask under an argon atmosphere, dissolve 3-(2-Methoxypyridin-3-yl)acrylic acid (1.0 equivalent, 0.2 mmol) in anhydrous DMF to achieve a 0.2 M concentration[4].

  • Add DIPEA (2.0 equivalents). Self-Validation Check: The solution should remain clear.

  • Add HATU (1.1 equivalents) in one portion. Stir at room temperature for 15–30 minutes[2].

  • Self-Validation Check (Active Ester Formation): A slight yellowing of the solution typically occurs. An aliquot quenched in methanol and analyzed via LC-MS should show the mass of the methyl ester, confirming successful activation.

2. Amine Coupling:

  • Add the desired amine (1.2 equivalents) dropwise.

  • Stir the reaction at room temperature for 1–4 hours.

  • In-Process Control (IPC): Monitor via LC-MS or TLC. The reaction is complete when the peak corresponding to the active ester disappears and the product mass ( [M+H]+ ) dominates the chromatogram.

3. Work-up & Purification:

  • Dilute the reaction mixture with Ethyl Acetate (10 volumes).

  • Wash the organic layer sequentially with:

    • 5% aqueous LiCl (3x): Causality: Critical for partitioning the highly polar DMF into the aqueous phase, preventing co-elution during chromatography[2].

    • Saturated aqueous NaHCO₃ (1x): Removes unreacted acid and acidic byproducts.

    • Brine (1x): Removes residual water.

  • Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via flash column chromatography.

Protocol B: Scalable Green Synthesis (T3P / EtOAc)

Best for scale-up (>5 grams) due to low toxicity, lack of epimerization, and ease of work-up.

1. Reaction Setup:

  • Suspend 3-(2-Methoxypyridin-3-yl)acrylic acid (1.0 eq) and the amine (1.05 eq) in Ethyl Acetate (0.5 M).

  • Add Triethylamine (Et₃N, 3.0 eq).

  • Cool the mixture to 0 °C. Dropwise, add T3P (50% solution in EtOAc, 1.5 eq).

  • Causality: Adding T3P last at a lowered temperature prevents thermal spikes that could trigger unwanted aza-Michael additions across the acrylic double bond.

2. Incubation & IPC:

  • Allow the reaction to warm to room temperature and stir for 4–8 hours.

  • Self-Validation Check: T3P reactions are highly clean. TLC (e.g., 50% EtOAc/Hexanes) should show a single new spot with UV activity at 254 nm.

3. Work-up:

  • Quench the reaction with water. T3P byproducts are entirely water-soluble.

  • Separate the layers, wash the organic layer with water and brine, dry, and evaporate. The crude product often requires no further chromatographic purification, yielding >95% purity by NMR.

Workflow Visualization

Workflow Step1 1. Reagent Preparation Acid (1.0 eq) + Solvent (0.2 M) Step2 2. Pre-activation (15-30 min) Add Coupling Agent + Base Step1->Step2 Step3 3. Amine Coupling (1-4 h) Add Amine (1.2 eq) at RT Step2->Step3 IPC 4. In-Process Control LC-MS / TLC check Step3->IPC IPC->Step3 Incomplete (Add time/reagents) Step4 5. Aqueous Work-up LiCl / Water, NaHCO3, Brine IPC->Step4 >95% Conversion Step5 6. Purification & Validation Chromatography & NMR Step4->Step5

Caption: General experimental workflow for the synthesis and purification of amide derivatives.

Troubleshooting & Causal Analysis

  • Issue: Low yield when coupling with electron-deficient anilines.

    • Cause: The amine lone pair is delocalized into the aromatic ring, reducing its nucleophilicity.

    • Solution: Switch from EDC/HOBt to HATU. If using EDC, add 1.0 equivalent of DMAP (4-Dimethylaminopyridine) to act as a hyper-nucleophilic acyl transfer catalyst[3].

  • Issue: Formation of a +Mass byproduct corresponding to the addition of the amine.

    • Cause: Aza-Michael addition of the primary/secondary amine across the α,β -unsaturated double bond of the acrylic acid moiety.

    • Solution: Strictly control the temperature (do not exceed 25 °C). Ensure the amine is not added in large excess (>1.2 eq).

  • Issue: Product co-elutes with a persistent impurity during chromatography (when using EDC).

    • Cause: Failure to remove the EDC-urea byproduct.

    • Solution: The urea byproduct of EDC is soluble in dilute acid. Ensure a thorough wash with 5% aqueous HCl during the work-up phase[2].

References

  • National Institutes of Health (PMC). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Available at: [Link]

  • Growing Science. Process optimization for acid-amine coupling: a catalytic approach. Available at: [Link]

  • Royal Society of Chemistry (RSC). Evaluation of Alternative Solvents in Common Amide Coupling Reactions: Replacement of Dichloromethane and N,N-Dimethylformamide. Green Chemistry. Available at:[Link]

Sources

Application

Application Note: High-Efficiency Decarboxylative Heck Cross-Coupling Using 3-(2-Methoxypyridin-3-yl)acrylic Acid

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating protocols for the synthesis of complex heteroaryl alke...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Content Focus: Mechanistic rationale, reaction optimization, and self-validating protocols for the synthesis of complex heteroaryl alkenes.

Executive Summary

In modern pharmaceutical development, the synthesis of 3-alkenyl-2-methoxypyridine scaffolds is often bottlenecked by the volatility, instability, and limited commercial availability of gaseous or liquid vinylpyridine precursors. To circumvent this, 3-(2-Methoxypyridin-3-yl)acrylic acid (CAS: 131674-41-4) [1] serves as a highly stable, crystalline benchtop alternative.

By employing a decarboxylative Heck cross-coupling strategy, the carboxylic acid moiety functions as a "traceless" activating group[2]. It directs regioselective metalation and is subsequently expelled as CO₂, yielding strictly (E)-configured heteroaryl alkenes. As a Senior Application Scientist, I have designed this guide to move beyond standard operational lists, providing the mechanistic causality and self-validating checkpoints necessary to master this transformation.

Mechanistic Insights: The Causality of Decarboxylation

Traditional Mizoroki-Heck reactions terminate via β -hydride elimination, which can lead to complex mixtures of alkene regioisomers when applied to internal or highly substituted olefins. However, utilizing an acrylic acid derivative fundamentally alters the termination step[3].

  • Oxidative Addition: The catalytic cycle initiates with the oxidative addition of the aryl halide to the Pd(0) catalyst, forming an electrophilic Ar-Pd(II)-X species.

  • Carbopalladation: The electron-deficient 3-(2-methoxypyridin-3-yl)acrylic acid undergoes rapid olefin insertion.

  • Decarboxylative Elimination: Instead of standard β -hydride elimination, the presence of a silver-based oxidant/base triggers a base-assisted anti-elimination of palladium and CO₂[4]. This thermodynamic sink drives the reaction forward and guarantees absolute regioselectivity.

CatalyticCycle Pd0 Pd(0) Catalyst PdII_Ox Ar-Pd(II)-X Intermediate Pd0->PdII_Ox Oxidative Addition (Aryl Halide) PdII_Ins Carbopalladation Adduct PdII_Ox->PdII_Ins Olefin Insertion (Acrylic Acid Substrate) PdII_Elim Decarboxylative Elimination PdII_Ins->PdII_Elim Ag2CO3 Promoted Activation PdII_Elim->Pd0 -CO2, -AgX (Product Release)

Figure 1: Mechanism of the Pd-catalyzed decarboxylative Heck coupling.

Experimental Design & Optimization Data

The success of the decarboxylative Heck coupling relies heavily on the precise tuning of the catalyst electronics and the basicity of the reaction medium. Table 1 summarizes the optimization landscape for coupling 3-(2-methoxypyridin-3-yl)acrylic acid with a standard aryl iodide.

Table 1: Optimization of Decarboxylative Heck Conditions

EntryCatalyst (5 mol%)Base/Oxidant (1.5 eq)SolventTemp (°C)Yield (%)
1Pd(OAc)₂K₂CO₃DMF11025
2Pd(OAc)₂Ag₂CO₃DMF11068
3Pd(TFA)₂ Ag₂CO₃ DMF/DMSO (19:1) 110 89
4Pd(TFA)₂Ag₂CO₃Toluene11012

Causality behind the optimized parameters:

  • Catalyst Choice: Pd(TFA)₂ outperforms Pd(OAc)₂ because the strongly electron-withdrawing trifluoroacetate ligands render the Pd(II) center highly electrophilic. This accelerates the carbopalladation step with the electron-deficient acrylic acid substrate[5].

  • Role of Ag₂CO₃: Silver carbonate is non-negotiable for high yields. It acts dually as a halide scavenger (abstracting iodide to prevent catalyst poisoning) and as the base required to facilitate the decarboxylation step[4].

  • Solvent Polarity: A highly polar mixture of DMF and DMSO stabilizes the charged transition states during decarboxylation. Non-polar solvents like toluene fail to solubilize the silver salts, halting the catalytic cycle.

Self-Validating Experimental Protocol

To ensure reproducibility, this protocol is designed as a self-validating system. By incorporating an internal standard and monitoring specific physical checkpoints, researchers can verify the integrity of the reaction in real-time.

Workflow S1 1. Reagent Prep Dry & Degas S2 2. Assembly Pd(TFA)2 + Ag2CO3 S1->S2 S3 3. Activation 110°C, 16h S2->S3 S4 4. Validation GC-MS / TLC S3->S4 S5 5. Purification Flash Chrom. S4->S5

Figure 2: Self-validating workflow for the decarboxylative Heck protocol.

Step-by-Step Methodology

Materials Required:

  • 3-(2-Methoxypyridin-3-yl)acrylic acid (1.0 mmol)

  • Aryl Iodide (1.2 mmol)

  • Pd(TFA)₂ (0.05 mmol, 5 mol%)

  • Ag₂CO₃ (1.5 mmol)

  • Anhydrous DMF/DMSO (19:1 v/v, 5 mL)

  • Tridecane (0.5 mmol, GC internal standard)

Procedure:

  • System Preparation: In a flame-dried 20 mL Schlenk tube equipped with a magnetic stir bar, add 3-(2-methoxypyridin-3-yl)acrylic acid, Pd(TFA)₂, and Ag₂CO₃.

  • Atmosphere Exchange: Seal the tube with a rubber septum and subject it to three cycles of vacuum/nitrogen backfill to ensure a strictly inert atmosphere.

  • Solvent & Liquid Addition: Inject the anhydrous DMF/DMSO mixture via syringe. Add the aryl iodide (if liquid) and tridecane (internal standard).

    • Self-Validation Checkpoint 1: The initial mixture should appear as a pale yellow/orange heterogeneous suspension.

  • Thermal Activation: Replace the septum with a Teflon screwcap under positive nitrogen flow. Heat the reaction mixture in an oil bath at 110 °C for 16 hours.

    • Self-Validation Checkpoint 2: Over the course of the reaction, the mixture will darken significantly. A black precipitate (Pd(0) nanoparticles and Ag(0) salts) indicates that the catalytic cycle is actively turning over and decarboxylation is occurring.

  • Reaction Monitoring: Cool the mixture to room temperature. Withdraw a 50 µL aliquot, dilute with EtOAc, filter through a micro-plug of Celite, and analyze via GC-MS.

    • Self-Validation Checkpoint 3: GC-MS should show complete consumption of the acrylic acid mass peak, with the product peak matching the expected molecular weight minus 44 Da (loss of CO₂).

  • Workup: Dilute the bulk reaction mixture with 20 mL of EtOAc and filter through a pad of Celite to remove metal residues. Wash the organic filtrate with distilled water (3 × 15 mL) to remove DMF and DMSO, followed by brine (15 mL). Dry over anhydrous Na₂SO₄.

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, Hexanes/EtOAc gradient).

References

  • 131674-41-4 CAS MSDS (3-(2-METHOXYPYRIDIN-3-YL)ACRYLIC ACID)
  • Rh(III)
  • Palladium-Catalyzed Decarbonylative Heck Coupling of Aromatic Carboxylic Acids with Terminal Alkenes Organic Letters URL
  • Fundamental Principles in Catalysis from Mechanistic Studies of Oxidative Decarboxylative Coupling Reactions PMC - National Institutes of Health URL
  • Heck-Type Arylation of 2-Cycloalken-1-ones with Arylpalladium Intermediates Formed by Decarboxylative Palladation and by Aryl Iodide Insertion Organic Letters URL

Sources

Method

The Strategic Application of 3-(2-Methoxypyridin-3-yl)acrylic Acid in Contemporary Drug Discovery

Introduction: The Versatility of the Methoxypyridine Scaffold In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel thera...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Versatility of the Methoxypyridine Scaffold

In the landscape of modern medicinal chemistry, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 3-(2-methoxypyridin-3-yl)acrylic acid has emerged as a particularly valuable scaffold. Its unique combination of a methoxypyridine ring and an acrylic acid moiety provides a versatile platform for the synthesis of complex molecules with desirable pharmacokinetic and pharmacodynamic properties. The methoxypyridine core is a well-recognized "hinge-binding" motif in many kinase inhibitors, capable of forming crucial hydrogen bonds with the backbone of the kinase hinge region. The acrylic acid tail, on the other hand, offers a reactive handle for a variety of chemical modifications, allowing for the exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's biological activity.

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of 3-(2-methoxypyridin-3-yl)acrylic acid as a key building block in drug discovery, with a particular focus on its application in the development of kinase inhibitors.

Key Physicochemical Properties

A thorough understanding of the physicochemical properties of 3-(2-methoxypyridin-3-yl)acrylic acid is essential for its effective application in synthesis and drug design.

PropertyValueSource
IUPAC Name (2E)-3-(2-methoxypyridin-3-yl)prop-2-enoic acidCommercial Suppliers
CAS Number 131674-41-4[1]
Molecular Formula C₉H₉NO₃[1]
Molecular Weight 179.17 g/mol Commercial Suppliers
Appearance Off-white to pale yellow solidCommercial Suppliers
Solubility Soluble in polar organic solvents such as DMF, DMSO, and methanol.General Chemical Knowledge

Synthetic Protocol: Knoevenagel-Doebner Condensation

The most efficient and widely applicable method for the synthesis of 3-(2-methoxypyridin-3-yl)acrylic acid is the Knoevenagel condensation, specifically the Doebner modification. This reaction involves the condensation of a carbonyl compound (an aldehyde or ketone) with a compound containing an active methylene group, in this case, 2-methoxy-3-pyridinecarboxaldehyde and malonic acid, respectively. The reaction is typically catalyzed by a weak base, such as piperidine or pyridine.[2]

Knoevenagel-Doebner_Condensation cluster_reactants Reactants aldehyde 2-Methoxy-3-pyridinecarboxaldehyde intermediate Unstable Intermediate aldehyde->intermediate + Malonic Acid malonic_acid Malonic Acid malonic_acid->intermediate base Piperidine/Pyridine base->intermediate Catalyst product 3-(2-Methoxypyridin-3-yl)acrylic Acid intermediate->product Heat (Δ) - H₂O co2 CO₂ intermediate->co2 Decarboxylation

Caption: Knoevenagel-Doebner reaction workflow for synthesis.

Materials and Equipment:
  • 2-Methoxy-3-pyridinecarboxaldehyde (1.0 eq)[3]

  • Malonic acid (1.5 eq)

  • Pyridine (solvent)

  • Piperidine (catalyst, ~0.1 eq)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Ice bath

  • Büchner funnel and filter paper

  • Standard laboratory glassware

Step-by-Step Procedure:
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-methoxy-3-pyridinecarboxaldehyde (1.0 equivalent) and malonic acid (1.5 equivalents).

  • Solvent and Catalyst Addition: Add pyridine as the solvent (enough to dissolve the reactants) and a catalytic amount of piperidine (approximately 0.1 equivalents).

  • Reaction: Heat the mixture to reflux (approximately 115-120 °C) with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 3-5 hours. Carbon dioxide evolution will be observed as the reaction proceeds.[4]

  • Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.

  • Precipitation: Slowly pour the cooled reaction mixture into a beaker containing ice-cold water. This will cause the product to precipitate.

  • Isolation: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected solid with cold water to remove any residual pyridine and other water-soluble impurities.

  • Drying: Dry the product in a vacuum oven at 50-60 °C to a constant weight.

  • Purification (Optional): For higher purity, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Expected Yield and Purity:

The typical yield for this reaction is in the range of 80-95%. The purity of the final product can be assessed by standard analytical techniques such as ¹H NMR, ¹³C NMR, and LC-MS.

Application in Drug Discovery: A Focus on Kinase Inhibitors

The 2-methoxypyridine motif is a privileged scaffold in the design of kinase inhibitors. The nitrogen atom of the pyridine ring can act as a hydrogen bond acceptor, while the adjacent methoxy group can act as a hydrogen bond donor, allowing for a bidentate interaction with the hinge region of the kinase ATP-binding site. This interaction is crucial for potent and selective inhibition. The acrylic acid portion of the molecule provides a convenient point for further chemical elaboration to interact with other regions of the ATP-binding pocket or the solvent-exposed surface, thereby enhancing potency and selectivity.

Kinase_Inhibition cluster_kinase Target Protein building_block 3-(2-Methoxypyridin-3-yl)acrylic Acid modification Chemical Modification (e.g., Amide Coupling) building_block->modification inhibitor Kinase Inhibitor Candidate modification->inhibitor kinase Kinase Active Site inhibitor->kinase Binds to hinge Hinge Region inhibitor->hinge Forms H-bonds atp_pocket ATP Pocket inhibitor->atp_pocket Occupies space kinase->hinge kinase->atp_pocket binding Inhibition of Kinase Activity kinase->binding Leads to

Sources

Application

Protocol for the Esterification of 3-(2-Methoxypyridin-3-yl)acrylic acid

An Application Note and Protocol Guide Abstract This document provides a comprehensive guide to the esterification of 3-(2-methoxypyridin-3-yl)acrylic acid, a key building block in the synthesis of various pharmaceutical...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol Guide

Abstract

This document provides a comprehensive guide to the esterification of 3-(2-methoxypyridin-3-yl)acrylic acid, a key building block in the synthesis of various pharmaceutical and specialty chemical compounds. We present and compare multiple robust protocols, including the classic Fischer-Speier esterification, the mild Steglich esterification, and the highly efficient Yamaguchi esterification. Each protocol is detailed with step-by-step instructions, from reaction setup to purification and characterization. The causality behind experimental choices, such as reagent selection and reaction conditions, is explained to provide researchers with a deeper understanding of the chemical transformations. This guide is intended for researchers, chemists, and drug development professionals seeking reliable and adaptable methods for synthesizing esters from this versatile pyridine-containing acrylic acid.

Introduction: Significance and Challenges

3-(2-Methoxypyridin-3-yl)acrylic acid is a valuable heterocyclic starting material. Its esters are precursors to a wide range of biologically active molecules and functional materials. The presence of the pyridine ring, the methoxy group, and the α,β-unsaturated carboxylic acid functionality provides multiple sites for further chemical modification. However, these same features present unique challenges for esterification:

  • Pyridine Nitrogen: The basicity of the pyridine nitrogen can interfere with acid catalysts, necessitating careful selection of the catalyst or the use of a stoichiometric amount of acid.

  • Acrylic System: The conjugated system is susceptible to polymerization, especially at elevated temperatures, which are common in some esterification methods.[1][2] The addition of a polymerization inhibitor is often a prudent measure.

  • Steric Hindrance: While not severely hindered, the substitution pattern may influence the choice of esterification method, particularly when using bulky alcohols.

This application note addresses these challenges by providing protocols that balance reaction efficiency, substrate stability, and operational simplicity.

Comparative Overview of Esterification Methodologies

The choice of an esterification method is dictated by the scale of the reaction, the sensitivity of the functional groups, and the desired purity of the final product. We will explore three distinct and widely adopted methods.

Fischer-Speier Esterification

This is a classic acid-catalyzed equilibrium reaction between a carboxylic acid and an alcohol.[3][4] To achieve high yields, the equilibrium must be shifted towards the product. This is typically accomplished by using a large excess of the alcohol (which can also serve as the solvent) or by removing the water byproduct, for instance, through azeotropic distillation with a Dean-Stark apparatus.[3][5]

  • Advantages: Cost-effective (uses simple reagents), straightforward setup.

  • Disadvantages: Requires elevated temperatures which can promote polymerization of the acrylic acid moiety, and the strong acid catalyst can be incompatible with sensitive substrates.

Steglich Esterification

A much milder method that proceeds under neutral conditions at room temperature.[6] This reaction utilizes a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), to activate the carboxylic acid. A nucleophilic catalyst, typically 4-dimethylaminopyridine (DMAP), is essential for efficient ester formation, especially with alcohols.[7][8]

  • Advantages: Mild conditions (room temperature), high yields, compatible with acid-sensitive functional groups.[7][8]

  • Disadvantages: The carbodiimide reagent is a potential allergen, and the dicyclohexylurea (DCU) byproduct from DCC can be difficult to remove completely. Using water-soluble carbodiimides like EDC can simplify purification.

Yamaguchi Esterification

This method is particularly effective for the synthesis of highly functionalized or sterically hindered esters.[9][10] The carboxylic acid is first converted to a mixed anhydride using 2,4,6-trichlorobenzoyl chloride (the Yamaguchi reagent).[11][12] This highly reactive anhydride is then treated with the alcohol in the presence of a stoichiometric amount of DMAP to yield the ester.[10][13]

  • Advantages: Very mild conditions, high yields, and especially useful for macro-lactonizations and synthesizing complex esters.[9][10]

  • Disadvantages: The Yamaguchi reagent is more expensive than the reagents used in Fischer or Steglich esterification.

The following diagram outlines the general decision-making process for selecting an appropriate esterification protocol.

G start Select Esterification Protocol acid_sensitive Is the substrate acid-sensitive? start->acid_sensitive steric_hindrance Is the alcohol sterically hindered? acid_sensitive->steric_hindrance Yes fischer Protocol 1: Fischer-Speier Esterification acid_sensitive->fischer No steglich Protocol 2: Steglich Esterification steric_hindrance->steglich No yamaguchi Protocol 3: Yamaguchi Esterification steric_hindrance->yamaguchi Yes

Caption: Decision workflow for selecting an esterification method.

Detailed Experimental Protocols

Safety Note: Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

Protocol 1: Fischer-Speier Esterification (Methyl Ester)

This protocol is optimized for producing simple alkyl esters where the alcohol can be used in large excess as the solvent.

Materials and Reagents:

  • 3-(2-Methoxypyridin-3-yl)acrylic acid (1.0 eq)

  • Anhydrous Methanol (MeOH, ~20-40 eq, solvent)

  • Concentrated Sulfuric Acid (H₂SO₄, 0.2 eq)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Brine (Saturated NaCl solution)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Polymerization inhibitor (e.g., hydroquinone, optional but recommended)[1]

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Reaction Setup: To a 100 mL round-bottom flask, add 3-(2-Methoxypyridin-3-yl)acrylic acid (e.g., 5.0 g). Add anhydrous methanol (e.g., 50 mL). Add a magnetic stir bar.

  • Catalyst Addition: Cool the flask in an ice bath. While stirring, slowly add concentrated sulfuric acid (e.g., 0.5 mL). Caution: Addition is exothermic.

  • Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (~65 °C) for 4-12 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Reduce the volume of methanol by approximately half using a rotary evaporator.

    • Carefully pour the concentrated mixture into a separatory funnel containing 100 mL of cold water and 50 mL of ethyl acetate.

    • Slowly add saturated sodium bicarbonate solution until effervescence ceases and the aqueous layer is neutral or slightly basic (pH ~7-8).

    • Separate the layers. Extract the aqueous layer two more times with ethyl acetate (2 x 50 mL).

    • Combine the organic extracts and wash with brine (1 x 50 mL).

  • Purification:

    • Dry the combined organic layer over anhydrous magnesium sulfate.

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude methyl ester.

    • If necessary, purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

Protocol 2: Steglich Esterification (Ethyl Ester)

This protocol is ideal for substrates that are sensitive to strong acids or high temperatures.

Materials and Reagents:

  • 3-(2-Methoxypyridin-3-yl)acrylic acid (1.0 eq)

  • Anhydrous Ethanol (EtOH, 1.5 eq)

  • N,N'-Dicyclohexylcarbodiimide (DCC, 1.1 eq)

  • 4-Dimethylaminopyridine (DMAP, 0.1 eq)

  • Anhydrous Dichloromethane (DCM)

  • 0.5 M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Equipment:

  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes

  • Ice bath

  • Büchner funnel for filtration

Procedure:

  • Reaction Setup: Dissolve 3-(2-Methoxypyridin-3-yl)acrylic acid (e.g., 1.0 g) and DMAP (e.g., 70 mg) in anhydrous DCM (e.g., 20 mL) in a round-bottom flask under a nitrogen atmosphere. Add anhydrous ethanol (e.g., 0.4 mL).

  • Reagent Addition: Cool the mixture to 0 °C in an ice bath. In a separate vial, dissolve DCC (e.g., 1.2 g) in a minimal amount of anhydrous DCM (e.g., 5 mL). Add the DCC solution dropwise to the reaction mixture over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-18 hours. A white precipitate of dicyclohexylurea (DCU) will form.[6] Monitor the reaction by TLC.

  • Work-up:

    • Filter the reaction mixture through a Büchner funnel to remove the DCU precipitate. Wash the filter cake with a small amount of cold DCM.

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with 0.5 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).

  • Purification:

    • Dry the organic layer over anhydrous sodium sulfate.

    • Filter and concentrate under reduced pressure.

    • Purify the resulting crude ester by flash column chromatography on silica gel.

The following diagram illustrates the general workflow for synthesis and purification.

G cluster_0 Reaction Phase cluster_1 Work-up & Purification setup 1. Reaction Setup (Dissolve Reagents) reaction 2. Reaction (Stir at RT or Reflux) setup->reaction quench 3. Quench/Neutralize reaction->quench extract 4. Liquid-Liquid Extraction quench->extract dry 5. Dry Organic Layer extract->dry concentrate 6. Concentrate dry->concentrate purify 7. Column Chromatography concentrate->purify product product purify->product Final Product G RCOOH Carboxylic Acid (R-COOH) DCC DCC O_acyl O-Acylisourea (Active Intermediate) RCOOH->O_acyl DCC->O_acyl Acyl_pyr Acylpyridinium ('Active Ester') O_acyl->Acyl_pyr + DMAP DCU DCU (Byproduct) O_acyl->DCU + R'-OH (slow path) ROH Alcohol (R'-OH) Ester Ester (R-COOR') Acyl_pyr->Ester + R'-OH

Sources

Method

Application Note: Incorporating 3-(2-Methoxypyridin-3-yl)acrylic acid into Peptide Sequences for Targeted Covalent Inhibition

Executive Summary The integration of electrophilic warheads into peptide scaffolds has revolutionized the development of Targeted Covalent Inhibitors (TCIs) and activity-based protein profiling (ABPP) probes[1]. Among th...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of electrophilic warheads into peptide scaffolds has revolutionized the development of Targeted Covalent Inhibitors (TCIs) and activity-based protein profiling (ABPP) probes[1]. Among these building blocks, 3-(2-Methoxypyridin-3-yl)acrylic acid (CAS: 131674-41-4) serves as a highly specialized, bifunctional unnatural amino acid modifier. It introduces both a conformationally restricting rigid spacer and a reactive α,β -unsaturated carbonyl (Michael acceptor). This application note provides drug development professionals and synthetic chemists with a comprehensive, self-validating methodology for incorporating this moiety into peptide sequences via Solid-Phase Peptide Synthesis (SPPS), ensuring high fidelity and preservation of the electrophilic warhead.

Mechanistic Rationale & Structural Significance

The design of covalent peptides requires precise tuning of the electrophile's reactivity to prevent off-target toxicity while ensuring rapid engagement with the target nucleophile (typically a catalytic or allosteric cysteine)[2].

  • The Michael Acceptor (Acrylic Acid): The α,β -unsaturated system acts as a soft electrophile. It is strategically positioned to undergo a Michael addition when placed in close proximity to a target's nucleophilic thiolate[1].

  • The 2-Methoxypyridine Pharmacophore: Unlike simple phenyl-acrylic acids (cinnamic acids), the 2-methoxypyridine ring serves multiple critical functions. The heteroatom introduces a hydrogen-bond acceptor, improving aqueous solubility and binding affinity. Furthermore, the electron-donating methoxy group modulates the electron density of the pyridine ring, which in turn fine-tunes the electrophilicity of the adjacent acrylic acid, optimizing the half-life of the warhead in physiological conditions[3].

Mechanism N1 Peptide with Acrylamide Warhead N3 Proximity-Driven Orientation N1->N3 N2 Target Protein (Reactive Cysteine) N2->N3 N4 Michael Addition (Thiolate Attack) N3->N4 N5 Irreversible Covalent Adduct N4->N5

Fig 1. Mechanism of targeted covalent inhibition via Michael addition to target cysteine.

Experimental Protocols (Self-Validating Workflow)

To guarantee scientific integrity, the following protocols form a self-validating system. The synthesis (Protocol 3.1) and cleavage (Protocol 3.2) are specifically adapted to protect the delicate double bond, while the final validation step (Protocol 3.3) empirically proves the warhead's structural integrity and reactivity.

Protocol 3.1: SPPS Coupling of 3-(2-Methoxypyridin-3-yl)acrylic acid

Standard Fmoc-SPPS is utilized for peptide elongation. The coupling of the acrylic acid derivative is typically performed as an N-terminal capping step or on a selectively deprotected side-chain amine (e.g., Lysine(Mtt)).

Causality & Reagent Selection: Strong nucleophilic bases or prolonged heating can induce premature polymerization or side-reactions at the Michael acceptor[4]. Therefore, DIC/Oxyma is chosen over HATU/DIPEA. DIC/Oxyma maintains a near-neutral pH during the coupling process, preventing base-catalyzed degradation of the α,β -unsaturated system.

Step-by-Step Procedure:

  • Resin Preparation: Swell the Fmoc-peptide-resin (0.1 mmol scale) in N,N-dimethylformamide (DMF) for 20 minutes.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 × 5 min). Wash thoroughly with DMF (5 × 1 min) to remove all traces of the secondary amine, which could otherwise act as a Michael donor.

  • Activation: In a separate vial, dissolve 3-(2-Methoxypyridin-3-yl)acrylic acid (0.4 mmol, 4 eq.) and Oxyma Pure (0.4 mmol, 4 eq.) in 2 mL of DMF. Add N,N'-Diisopropylcarbodiimide (DIC) (0.4 mmol, 4 eq.).

  • Coupling: Pre-activate the mixture for 2 minutes, then add it to the resin. Agitate at room temperature for 2 hours.

  • Verification: Perform a Kaiser test. A negative result (yellow) indicates complete amide bond formation. Wash the resin with DMF (3x) and Dichloromethane (DCM) (3x), then dry under a stream of nitrogen.

Protocol 3.2: Thiol-Free Cleavage and Global Deprotection

Causality & Reagent Selection: Standard cleavage cocktails (e.g., Reagent K) contain ethanedithiol (EDT) or dithiothreitol (DTT) to scavenge carbocations. Do not use thiol-based scavengers. Thiols will rapidly and irreversibly attack the acrylic acid warhead via Michael addition during the 2-hour cleavage, destroying the covalent probe[4]. Triisopropylsilane (TIPS) must be used as a non-nucleophilic alternative.

Step-by-Step Procedure:

  • Prepare a cleavage cocktail of Trifluoroacetic acid (TFA) / TIPS / H₂O (95:2.5:2.5 v/v/v).

  • Add 3 mL of the cocktail to the dried resin and agitate gently for 2 hours at room temperature.

  • Filter the cleavage solution into a centrifuge tube containing 15 mL of cold diethyl ether (-20 °C) to precipitate the peptide.

  • Centrifuge at 4000 rpm for 5 minutes, decant the supernatant, and wash the pellet twice more with cold ether.

  • Lyophilize the crude peptide and purify via RP-HPLC using a standard Water/Acetonitrile gradient with 0.1% TFA.

SPPS_Workflow N1 Fmoc-Peptide Resin N2 Fmoc Deprotection (20% Piperidine) N1->N2 N3 Coupling (Acrylic Acid + DIC) N2->N3 N4 Thiol-Free Cleavage (TFA/TIPS/H2O) N3->N4 N5 Purified Covalent Peptide N4->N5

Fig 2. SPPS workflow for incorporating 3-(2-Methoxypyridin-3-yl)acrylic acid into peptides.

Protocol 3.3: Validation of Warhead Reactivity (GSH Assay)

To validate that the Michael acceptor survived synthesis and remains active, a Glutathione (GSH) reactivity assay is performed. This serves as an internal quality control metric before advancing the peptide to in vitro biological assays.

Step-by-Step Procedure:

  • Prepare a 10 mM stock of the purified covalent peptide in DMSO.

  • Prepare a 50 mM stock of reduced Glutathione (GSH) in PBS (pH 7.4).

  • Initiate the reaction by mixing the peptide (final concentration 100 µM) and GSH (final concentration 5 mM) in PBS at 37 °C.

  • Sample the reaction at 0, 15, 30, 60, and 120 minutes. Quench samples with an equal volume of 1% Formic Acid in Acetonitrile.

  • Analyze via LC-MS. The disappearance of the parent mass and the appearance of the +307 Da adduct (Peptide + GSH) confirms the structural integrity and electrophilic competence of the 3-(2-Methoxypyridin-3-yl)acrylamide warhead.

Quantitative Data & Optimization Tables

The following tables summarize the critical parameters required to maintain the integrity of the acrylic acid moiety during synthesis and cleavage.

Table 1: Optimized Coupling Conditions for 3-(2-Methoxypyridin-3-yl)acrylic acid

ParameterRecommended ConditionSub-Optimal AlternativeRationale for Selection
Coupling Reagent DIC / Oxyma PureHATU / DIPEAAvoids basic conditions (DIPEA) that can trigger premature Michael addition or polymerization.
Equivalents 4.0 eq.< 2.0 eq.Ensures rapid, complete capping to avoid difficult-to-separate deletion sequences.
Solvent DMFNMPDMF is easier to wash away, reducing residual solvent that might interfere with subsequent cleavage.
Reaction Time 2 Hours (RT)Microwave (75°C)Heat accelerates side reactions on the α,β -unsaturated bond; room temperature is strictly required.

Table 2: Cleavage Cocktail Comparison (Resin Detachment & Deprotection)

Cocktail NameComposition (v/v)SuitabilityMechanistic Outcome
Thiol-Free (Standard) TFA / TIPS / H₂O (95 : 2.5 : 2.5)Optimal Clean cleavage. TIPS effectively scavenges carbocations without attacking the warhead.
Reagent K TFA / Phenol / Water / Thioanisole / EDTCritical Failure EDT (ethanedithiol) acts as a strong nucleophile, resulting in 100% degradation via Michael addition to the acrylic acid.
Reagent B TFA / Phenol / TIPS / H₂O (88 : 5 : 2 : 5)Acceptable Can be used if the peptide sequence contains multiple sensitive residues (e.g., Tyrosine), provided no thiols are added.

References

  • The Ascension of Targeted Covalent Inhibitors. Journal of Medicinal Chemistry, ACS Publications.

  • Recent Advances in Covalent Drug Discovery. International Journal of Molecular Sciences, PMC - NIH.

  • Targeted Covalent Modification Strategies for Drugging the Undruggable Targets. Chemical Reviews, ACS Publications.

  • Universal Access to Protease Chemiluminescent Probes through Solid-Phase Synthesis. Bioconjugate Chemistry, ACS Publications.

Sources

Application

Application Note: Selective Catalytic Hydrogenation of 3-(2-Methoxypyridin-3-yl)acrylic acid

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the chemoselective reduction of the exocyclic α,β -unsaturated dou...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Objective: To provide a robust, self-validating protocol for the chemoselective reduction of the exocyclic α,β -unsaturated double bond in 3-(2-Methoxypyridin-3-yl)acrylic acid to yield 3-(2-Methoxypyridin-3-yl)propanoic acid.

Mechanistic Rationale & Chemoselectivity

The substrate, 3-(2-Methoxypyridin-3-yl)acrylic acid, presents a classic chemoselectivity challenge in organic synthesis. The molecule possesses three reducible functional groups:

  • The α,β -unsaturated carboxylic acid (acrylic acid moiety): The target for reduction.

  • The pyridine ring: Susceptible to complete saturation to a piperidine under harsh conditions.

  • The methoxy ether: Susceptible to hydrogenolysis (C-O bond cleavage), though aryl methyl ethers are generally more stable than benzylic ethers.

Catalyst and Condition Causality

To achieve selective reduction of the alkene without over-reducing the heteroaromatic core, the choice of catalyst and solvent is paramount.

  • Palladium on Carbon (Pd/C): Pd/C under mild conditions (1 atm H₂, ambient temperature) is the gold standard for the reduction of isolated or conjugated alkenes. It is highly effective for reducing the double bond of pyridylacrylic acids while leaving the pyridine core intact[1][2].

  • Avoidance of Rhodium and Platinum: Catalysts such as Rhodium on Carbon (Rh/C)[3] or Platinum Dioxide (PtO₂, Adams' catalyst)[4] are highly active and are specifically utilized when the goal is the complete saturation of the pyridine ring to a piperidine derivative. Utilizing these will lead to undesired over-reduction.

  • Solvent Effects: Neutral, polar protic solvents like Methanol (MeOH) or Ethanol (EtOH) are preferred. They provide necessary solubility for the carboxylic acid and facilitate proton transfer at the catalyst surface. Acidic solvents (e.g., glacial acetic acid) must be avoided, as they protonate the pyridine nitrogen, drastically increasing the ring's susceptibility to reduction and unpredictably altering catalyst selectivity[5].

Chemoselectivity Substrate 3-(2-Methoxypyridin-3-yl)acrylic acid (Conjugated Alkene + Pyridine + Methoxy) Cond1 Mild Conditions Pd/C, 1 atm H2, MeOH, 25°C Substrate->Cond1 Cond2 Harsh Conditions PtO2 or Rh/C, High Pressure, AcOH Substrate->Cond2 Prod1 Target Product 3-(2-Methoxypyridin-3-yl)propanoic acid (Selective Alkene Reduction) Cond1->Prod1 Prod2 Side Products Piperidine formation & Methoxy hydrogenolysis Cond2->Prod2

Chemoselectivity pathways based on catalyst and reaction condition selection.

Experimental Design & Self-Validating Systems

To ensure trustworthiness and reproducibility, the protocol is designed as a self-validating system . By tracking specific analytical markers, researchers can confirm both the success of the reaction and the preservation of the pyridine core before proceeding to isolation.

Table 1: Reaction Condition Optimization

This table summarizes the causality behind condition screening for heteroaryl acrylic acids.

CatalystSolventPressure (H₂)Temp (°C)Primary OutcomeRationale / Causality
10% Pd/C MeOH 1 atm (Balloon) 25 Optimal: Selective alkene reduction Mild conditions prevent pyridine ring reduction and methoxy cleavage[1].
10% Pd/CAcOH1 atm25Partial over-reductionAcidic media protonates pyridine, increasing susceptibility to ring reduction[5].
PtO₂MeOH50 bar50Piperidine formationHarsh conditions and active catalyst drive complete aromatic saturation[4].
5% Rh/CEtOH3 atm25Mixed reduction productsRhodium is highly active for heteroaromatic ring hydrogenation[3].
Table 2: Analytical Tracking Parameters (Self-Validation)

Use these parameters to validate the transformation in real-time.

Analytical MethodStarting Material: 3-(2-Methoxypyridin-3-yl)acrylic acidTarget Product: 3-(2-Methoxypyridin-3-yl)propanoic acid
LC-MS (ESI+) [M+H]⁺ = 180.06 m/z[M+H]⁺ = 182.08 m/z (Addition of 2 mass units)
UV-Vis (HPLC) Strong absorbance at ~280 nm (Extended π -conjugation)Shift to ~260 nm (Isolated pyridine chromophore)
¹H NMR (Alkene) Two doublets (J ≈ 16 Hz) at 6.5 - 7.8 ppm (trans-alkene)Absent (Complete consumption of double bond)
¹H NMR (Alkyl) AbsentTwo multiplets (triplets) at ~2.6 and ~2.9 ppm (-CH₂-CH₂-)

Step-by-Step Protocol

Materials Required:

  • 3-(2-Methoxypyridin-3-yl)acrylic acid (Substrate)

  • 10% Palladium on Carbon (Pd/C) (5–10 wt% relative to substrate)

  • Methanol (HPLC grade, degassed)

  • Hydrogen gas (Balloon)

  • Celite® 545 (for filtration)

Workflow A 1. Preparation Substrate + Pd/C in MeOH B 2. Purging Vacuum / N2 (3 Cycles) A->B C 3. Hydrogenation 1 atm H2 Balloon 25°C, 2-4 h B->C D 4. Monitoring LC-MS / TLC (Conjugation loss) C->D E 5. Filtration Celite Pad MeOH Wash D->E F 6. Isolation Concentration in vacuo E->F

Step-by-step workflow for the catalytic hydrogenation and isolation process.

Execution Steps:
  • Reaction Setup: To a clean, dry, round-bottom flask equipped with a magnetic stir bar, add 3-(2-Methoxypyridin-3-yl)acrylic acid (1.0 equiv).

  • Solubilization: Suspend the substrate in Methanol (approx. 10–20 mL per gram of substrate). Expert Insight: If the carboxylic acid exhibits poor solubility, a 1:1 mixture of MeOH and Ethyl Acetate can be utilized without impacting the reduction kinetics.

  • Catalyst Addition: Carefully add 10% Pd/C (10 wt% loading).

    • Safety Note: Dry Pd/C is highly pyrophoric. To prevent ignition of methanol vapors, it is recommended to wet the catalyst with a few drops of water or toluene before introduction, or to add it strictly under an inert argon/nitrogen blanket.

  • Inert Purging: Seal the flask with a rubber septum. Connect a vacuum/nitrogen manifold via a needle. Evacuate the flask and backfill with Nitrogen. Repeat this cycle three times to ensure complete removal of oxygen.

  • Hydrogen Introduction: Evacuate the flask once more and backfill with Hydrogen gas from a prepared balloon. Insert the hydrogen balloon needle into the septum to maintain 1 atm of pressure.

  • Reaction Phase: Stir the heterogeneous mixture vigorously at room temperature (20–25 °C) for 2 to 4 hours.

  • In-Process Monitoring: Withdraw a 10 µL aliquot, filter through a micro-syringe filter, and analyze via LC-MS. The reaction is deemed complete when the UV trace at 280 nm disappears and the mass shifts from 180 to 182 m/z.

  • Quenching & Filtration: Once complete, remove the hydrogen balloon and purge the flask thoroughly with Nitrogen to displace residual H₂. Filter the reaction mixture through a tightly packed pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with excess Methanol.

    • Safety Note: Do not pull air through a dry filter cake of spent Pd/C, as it retains absorbed hydrogen and can spontaneously ignite.

  • Isolation: Concentrate the filtrate under reduced pressure to afford the crude 3-(2-Methoxypyridin-3-yl)propanoic acid. If necessary, trituration with hexanes or cold diethyl ether will yield an analytically pure white solid.

References

  • Title: Hydrogenation of Substituted Pyridines with Rhodium on Carbon Catalyst Source: The Journal of Organic Chemistry URL: [Link]

  • Title: Catalytic hydrogenation of substituted pyridines with PtO2 catalyst Source: ResearchGate URL: [Link]

  • Title: The Art of Heterogeneous Catalytic Hydrogenation - Part 1 Source: University of Illinois at Urbana-Champaign URL: [Link]

  • Title: Recent Developments in the Synthesis of HIV-1 Integrase Strand Transfer Inhibitors Incorporating Pyridine Moiety Source: International Journal of Molecular Sciences (MDPI) / PMC URL: [Link]

Sources

Method

Application Note: Synthesis of 3-(2-Methoxypyridin-3-yl)acrylic Acid via Knoevenagel-Doebner Condensation

Introduction & Scope 3-(2-Methoxypyridin-3-yl)acrylic acid is a highly valued intermediate in medicinal chemistry, frequently utilized as a structural building block for the synthesis of kinase inhibitors, GPCR ligands,...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

3-(2-Methoxypyridin-3-yl)acrylic acid is a highly valued intermediate in medicinal chemistry, frequently utilized as a structural building block for the synthesis of kinase inhibitors, GPCR ligands, and phosphinic pseudodipeptides[1]. The most efficient, scalable, and atom-economical method for its preparation is the Doebner modification of the Knoevenagel condensation[2].

Unlike standard ester-based condensations, the Doebner modification utilizes free malonic acid in the presence of a pyridine/piperidine catalytic system, allowing for a concerted condensation and decarboxylation sequence. This protocol provides a self-validating, step-by-step methodology designed to ensure high stereoselectivity for the (E)-isomer (trans-geometry) and optimal isolated yields[3].

Reaction Mechanism & Theoretical Causality

The transformation of 2-methoxypyridine-3-carboxaldehyde to its corresponding acrylic acid relies on a synergistic catalytic system[4]:

  • Enolization & Activation: Piperidine, a secondary amine, acts as a base to deprotonate the active methylene of malonic acid, forming a resonance-stabilized enolate[3]. Alternatively, piperidine can condense with the aldehyde to form a highly electrophilic iminium ion, significantly lowering the activation energy for nucleophilic attack[2].

  • Nucleophilic Addition & Dehydration: The enolate attacks the aldehyde (or iminium species) to form an aldol-type intermediate. Under thermal conditions, this intermediate rapidly dehydrates to form an alkylidenemalonic acid[3].

  • Doebner Decarboxylation: Pyridine serves a dual role as both the solvent and a weak base. At reflux temperatures (~115 °C), pyridine induces the concerted decarboxylation of the di-acid intermediate[2][5]. The thermodynamic stability of the extended conjugated system and the steric repulsion during the transition state drive the exclusive formation of the trans-acrylic acid[4].

Mechanism A 2-Methoxypyridine-3-carboxaldehyde + Malonic Acid B Enolate Formation (Piperidine Catalysis) A->B C Nucleophilic Addition (Aldol-type Intermediate) B->C D Dehydration (- H₂O) C->D E Alkylidenemalonic Acid Intermediate D->E F Doebner Decarboxylation (Pyridine, Heat, - CO₂) E->F G 3-(2-Methoxypyridin-3-yl)acrylic acid (trans-isomer) F->G

Figure 1: Mechanistic pathway of the Doebner-modified Knoevenagel condensation.

Experimental Protocol

Materials & Reagents

Table 1: Stoichiometry and reagent roles for a standard 10 mmol scale synthesis.

ReagentMW ( g/mol )EquivalentsAmountMechanistic Role
2-Methoxypyridine-3-carboxaldehyde 137.141.01.37 gElectrophile / Starting Material
Malonic Acid 104.061.51.56 gActive Methylene / Nucleophile
Piperidine 85.150.20.20 mLPrimary Catalyst (Base/Iminium forming)
Pyridine 79.10Solvent10.0 mLSolvent & Co-catalyst (Decarboxylation)
Hydrochloric Acid (Conc., 37%) 36.46As needed~ 10-15 mLQuenching / pH Adjustment
Step-by-Step Methodology

Step 1: Reaction Setup

  • Action: In a 50 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-methoxypyridine-3-carboxaldehyde (1.37 g, 10 mmol) and malonic acid (1.56 g, 15 mmol) in anhydrous pyridine (10.0 mL)[3].

  • Causality: An excess of malonic acid (1.5 eq) is utilized to drive the equilibrium forward and compensate for any premature, non-productive decarboxylation of the malonic acid itself at elevated temperatures[5].

Step 2: Catalyst Addition & Heating

  • Action: Add piperidine (0.20 mL, 2 mmol) dropwise to the stirring solution. Submerge the flask in a pre-heated oil bath and heat the reaction mixture to reflux (110–115 °C). Maintain reflux for 4 to 6 hours[3].

  • Causality: The addition of piperidine initiates the enolization. Reflux conditions are strictly required; lower temperatures will stall the reaction at the alkylidenemalonic acid intermediate, failing to provide the activation energy needed to trigger the pyridine-induced Doebner decarboxylation[2][5].

Step 3: Reaction Quenching & Precipitation

  • Action: Remove the flask from the oil bath and allow it to cool to room temperature. Slowly pour the mixture into a beaker containing 50 mL of crushed ice and water under vigorous stirring. Carefully add concentrated HCl dropwise until the pH of the solution reaches 3.0–4.0 [3].

  • Causality: The target product is amphoteric, containing a weakly basic pyridine nitrogen and an acidic carboxyl group. Adjusting the pH to 3–4 targets the isoelectric point of the molecule. This ensures the carboxylic acid is protonated while preventing the formation of a highly water-soluble pyridinium hydrochloride salt, thereby maximizing precipitation[3].

Step 4: Isolation & Purification

  • Action: Collect the resulting white to off-white precipitate via vacuum filtration using a Büchner funnel. Wash the filter cake thoroughly with cold deionized water (2 × 15 mL). Dry the solid under vacuum at 50 °C overnight.

  • Causality: Cold water washing removes water-soluble impurities (such as unreacted malonic acid, pyridine, and piperidine hydrochloride salts) without significantly dissolving the target acrylic acid.

Analytical Characterization & Expected Data

To validate the success of the synthesis and the stereochemical purity of the product, the following analytical parameters should be verified.

Table 2: Expected analytical data for 3-(2-Methoxypyridin-3-yl)acrylic acid.

ParameterExpected ResultDiagnostic Significance
Appearance White to off-white crystalline powderIndicates high purity; yellowing suggests trapped pyridine impurities.
Yield 75% – 85%Confirms efficient decarboxylation and proper pH isolation.
LC-MS (ESI+) m/z 180.06 [M+H]⁺Confirms the molecular weight of the target compound.
¹H NMR (400 MHz, DMSO-d₆) δ 12.45 (br s, 1H), 8.20 (dd, 1H), 8.05 (dd, 1H), 7.65 (d, J = 16.0 Hz, 1H) , 7.10 (dd, 1H), 6.65 (d, J = 16.0 Hz, 1H) , 3.95 (s, 3H)The large coupling constant (J = 16.0 Hz ) of the vinylic protons definitively confirms the (E)-trans geometry of the double bond.

Safety & Handling

  • Pyridine & Piperidine: Both reagents are toxic, highly flammable, and possess strong, objectionable odors. Pyridine is a known reproductive toxin. All manipulations involving these solvents must be performed inside a certified chemical fume hood.

  • Acid Quenching: The neutralization of pyridine with concentrated HCl is highly exothermic. Ensure the receiving flask contains sufficient ice and perform the addition slowly to prevent boiling and splattering.

Sources

Application

Application Notes and Protocols: Investigating 3-(2-Methoxypyridin-3-yl)acrylic Acid Derivatives as Potential Nicotinamide Phosphoribosyltransferase (NAMPT) Inhibitors

For Researchers, Scientists, and Drug Development Professionals Introduction The compound 3-(2-Methoxypyridin-3-yl)acrylic acid represents a versatile chemical scaffold. While this specific molecule is not extensively ch...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

The compound 3-(2-Methoxypyridin-3-yl)acrylic acid represents a versatile chemical scaffold. While this specific molecule is not extensively characterized for its biological activity, its structural motifs are present in a variety of biologically active compounds, including kinase inhibitors.[1][2][3] This guide explores the potential application of derivatives of 3-(2-Methoxypyridin-3-yl)acrylic acid as inhibitors of Nicotinamide Phosphoribosyltransferase (NAMPT), a critical enzyme in cellular metabolism and a promising target in oncology.[4][5]

Nicotinamide adenine dinucleotide (NAD+) is an essential coenzyme in a multitude of cellular processes, including energy metabolism, DNA repair, and redox reactions.[4] Many cancer cells exhibit a heightened dependency on the NAD+ salvage pathway, where NAMPT is the rate-limiting enzyme, to meet their high metabolic demands for rapid proliferation and survival.[4][6] This dependency makes NAMPT an attractive therapeutic target.[5] Inhibition of NAMPT leads to a rapid depletion of intracellular NAD+ pools, disrupting cellular metabolism and culminating in energy depletion and apoptotic cell death.[4]

These application notes provide a comprehensive guide with detailed protocols for key in vitro assays to evaluate the potential of novel compounds, such as derivatives of 3-(2-Methoxypyridin-3-yl)acrylic acid, as NAMPT inhibitors. The protocols are designed to be self-validating and are grounded in established methodologies.

Diagram: The NAMPT-Mediated NAD+ Salvage Pathway and its Inhibition

NAMPT_Pathway cluster_salvage NAD+ Salvage Pathway Nam Nicotinamide (Nam) NAMPT NAMPT Nam->NAMPT PRPP PRPP PRPP->NAMPT NMN Nicotinamide Mononucleotide (NMN) NMNAT NMNAT NMN->NMNAT ATP_NMNAT ATP ATP_NMNAT->NMNAT NAD NAD+ Cellular_Processes Cellular Processes (Metabolism, DNA Repair) NAD->Cellular_Processes Compound 3-(2-Methoxypyridin-3-yl)acrylic acid derivative Compound->NAMPT Inhibition NAMPT->NMN  + PPi NMNAT->NAD  + PPi Apoptosis Apoptosis Cellular_Processes->Apoptosis Depletion leads to

Caption: Inhibition of NAMPT by a potential inhibitor blocks the conversion of Nicotinamide to NMN, depleting NAD+ and inducing apoptosis.

Part 1: Biochemical Assay for Direct NAMPT Inhibition

This assay directly measures the enzymatic activity of purified NAMPT and is the primary screen to identify direct inhibitors. The protocol is based on a coupled-enzyme reaction that results in a fluorescent signal proportional to NAMPT activity.[7][8]

Principle

The assay follows a three-step enzymatic reaction:

  • NAMPT: Nicotinamide + PRPP → NMN + PPi

  • NMNAT: NMN + ATP → NAD+ + PPi

  • Alcohol Dehydrogenase (ADH): NAD+ + Ethanol → NADH + Acetaldehyde

The generated NADH is then detected fluorometrically (Excitation ~340 nm, Emission ~460 nm).[8] A decrease in the fluorescent signal in the presence of the test compound indicates inhibition of NAMPT.

Materials
  • Purified recombinant human NAMPT enzyme (BPS Bioscience, Cat. #79307 or similar)[9]

  • NAMPT Assay Buffer[9]

  • NAMPT Dilution Buffer[9]

  • ATP solution[9]

  • Nicotinamide solution[9]

  • 5-Phosphoribosyl-1-pyrophosphate (PRPP) solution[9]

  • Ethanol[9]

  • Alcohol Dehydrogenase (ADH)

  • Test compounds (derivatives of 3-(2-Methoxypyridin-3-yl)acrylic acid) dissolved in DMSO

  • Known NAMPT inhibitor (e.g., FK866) as a positive control[9]

  • 384-well black, low-binding microtiter plates[9]

  • Fluorescent microplate reader

Detailed Protocol
  • Reagent Preparation: Thaw all reagents on ice. Prepare a master mix of the substrates (ATP, Nicotinamide, PRPP, Ethanol, and ADH) in the NAMPT assay buffer according to the manufacturer's instructions.[8]

  • Enzyme Preparation: Dilute the NAMPT enzyme to the desired concentration (e.g., 12-25 ng/µl) in the NAMPT dilution buffer.[9] Keep the diluted enzyme on ice.

  • Compound Plating: Prepare serial dilutions of the test compounds and the positive control (FK866) in 100% DMSO. A typical starting concentration might be 1 mM. Then, dilute these further in the assay buffer to achieve the final desired concentrations in the assay with a constant DMSO concentration (e.g., <1%).

  • Assay Plate Setup:

    • Add 4 µL of the diluted test compounds or positive control to the "Test Inhibitor" wells.[8]

    • Add 4 µL of diluent solution (containing the same percentage of DMSO as the compound wells) to the "Positive Control" (enzyme, no inhibitor) and "Blank" (no enzyme) wells.[8]

    • Add 6 µL of the diluted NAMPT enzyme to the "Test Inhibitor" and "Positive Control" wells.[8]

    • Add 6 µL of NAMPT dilution buffer to the "Blank" wells.[8]

  • Pre-incubation: Gently mix the plate and incubate for 30 minutes at room temperature to allow the compounds to interact with the enzyme.[9]

  • Reaction Initiation: Add 10 µL of the substrate master mix to all wells to initiate the reaction.[8]

  • Incubation: Incubate the plate at 30°C for 2 hours, protected from light.[8]

  • Data Acquisition: Measure the fluorescence intensity at an excitation wavelength of ~340 nm and an emission wavelength of ~460 nm.[8]

Data Analysis
  • Subtract the "Blank" fluorescence value from all other readings.

  • Calculate the percent inhibition for each compound concentration relative to the "Positive Control" (0% inhibition) and "Blank" (100% inhibition).

  • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Parameter Typical Value Reference
Enzyme Concentration12-25 ng/µl[9]
Substrate ConcentrationsATP (400 µM), Nicotinamide (400 µM), PRPP (800 µM)[9]
Incubation Time2 hours[8]
Temperature30°C[8]
Final DMSO Concentration< 1%[8]

Part 2: Cell-Based Assays to Confirm Mechanism of Action

Cell-based assays are crucial to confirm that the observed enzymatic inhibition translates to a functional effect in a biological context.

Intracellular NAD+/NADH Measurement

This assay is a critical pharmacodynamic marker to confirm that the test compounds inhibit NAMPT in cells, leading to the depletion of the intracellular NAD+/NADH pool.[4]

Commercially available kits, such as the NAD/NADH-Glo™ Assay (Promega), provide a bioluminescent method to measure total NAD+ and NADH levels.[10] The reagent lyses the cells and contains a reductase, a proluciferin substrate, and luciferase. The amount of NADH in the sample is proportional to the light signal produced.[10] An accessory protocol allows for the separate measurement of NAD+ and NADH.[10]

  • Cancer cell line known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer, MV4-11 leukemia)[6][11]

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • 96-well white, clear-bottom tissue culture plates

  • Test compounds and positive control (FK866)

  • NAD+/NADH quantification kit (e.g., NAD/NADH-Glo™ Assay)[4]

  • Luminometer

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[4] Incubate overnight to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds and FK866 in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compounds or medium-only controls.

  • Incubation: Incubate the plate for a predetermined time (e.g., 24, 48, or 72 hours) under standard cell culture conditions (37°C, 5% CO2).

  • Assay Procedure (NAD/NADH-Glo™):

    • Equilibrate the plate and the NAD/NADH-Glo™ reagent to room temperature.

    • Add 100 µL of the reagent to each well.

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.

    • Incubate at room temperature for 1 hour to stabilize the luminescent signal.

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Plot the luminescence signal against the compound concentration. A dose-dependent decrease in luminescence confirms the depletion of the NAD+/NADH pool.

Cell Viability and Cytotoxicity Assay

This assay determines the in vitro potency of the compounds by measuring their effect on cell viability. A common method is to quantify intracellular ATP levels, as NAD+ depletion directly leads to a reduction in ATP.[4][11]

The CellTiter-Glo® Luminescent Cell Viability Assay is a homogeneous method that measures ATP levels. The reagent causes cell lysis and contains luciferase and its substrate, luciferin. The luminescent signal is proportional to the amount of ATP present, which is an indicator of the number of viable cells.[4]

  • Cancer cell line and complete culture medium

  • 96-well white, clear-bottom tissue culture plates

  • Test compounds and positive control (FK866)

  • Reagent for quantifying ATP (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)[4]

  • Luminometer

  • Cell Seeding: Seed 5,000-10,000 cells per well in 100 µL of complete culture medium into a 96-well plate.[4] Incubate overnight.

  • Compound Treatment: Add serial dilutions of the test compounds to the wells. Incubate for 48-72 hours.[11]

  • ATP Measurement:

    • Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for 30 minutes.[4]

    • Add 100 µL of CellTiter-Glo® reagent to each well.[4]

    • Mix on an orbital shaker for 2 minutes to induce cell lysis.[4]

    • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[4]

  • Data Acquisition: Measure luminescence using a plate-reading luminometer.

Plot the luminescence signal against the logarithm of the compound concentration. Calculate the IC50 value using a four-parameter logistic regression model.[4]

Parameter Typical Value Reference
Cell Seeding Density5,000-10,000 cells/well[4]
Compound Incubation Time48-72 hours[11]
Assay ReadoutLuminescence (ATP or NAD+)[4][10]

Diagram: In Vitro Assay Workflow for NAMPT Inhibitor Evaluation

Assay_Workflow Start Start: 3-(2-Methoxypyridin-3-yl)acrylic acid derivatives Biochem_Assay Biochemical Assay: Direct NAMPT Inhibition Start->Biochem_Assay Cell_Based_Assay Cell-Based Assays Biochem_Assay->Cell_Based_Assay Active Compounds NAD_Assay Intracellular NAD+/NADH Measurement Cell_Based_Assay->NAD_Assay Viability_Assay Cell Viability Assay (ATP-based) Cell_Based_Assay->Viability_Assay Data_Analysis Data Analysis: IC50 Determination NAD_Assay->Data_Analysis Viability_Assay->Data_Analysis Hit_Compound Validated Hit Compound Data_Analysis->Hit_Compound

Caption: A sequential workflow for identifying and validating novel NAMPT inhibitors, from biochemical screening to cellular confirmation.

References

  • Shuttleworth, S. J., et al. (2011). Bioluminescent Cell-Based NAD(P)/NAD(P)H Assays for Rapid Dinucleotide Measurement and Inhibitor Screening. Journal of Biomolecular Screening, 16(5), 556–567. [Link]

  • Cell Biolabs, Inc. NAD+/NADH Assay Kit (Colorimetric). [Link]

  • BPS Bioscience. NAMPT Inhibitor Screening Assay Kit. [Link]

  • Cea, M., et al. (2012). Next-generation NAMPT inhibitors identified by sequential high-throughput phenotypic chemical and functional genomic screens. Chemistry & Biology, 19(4), 445–455. [Link]

  • BPS Bioscience. NAMPT Inhibitor Screening Assay Kit Datasheet. [Link]

  • RayBiotech. NAD+/NADH Assay Kit (Colorimetric). [Link]

  • Chen, L., et al. (2024). Inhibition of NAMPT by PAK4 Inhibitors. International Journal of Molecular Sciences, 25(18), 10323. [Link]

  • BPS Bioscience. NAMPT Inhibitor Screening Assay Kit (384-well) Datasheet. [Link]

  • Gard-NER, J. R., et al. (2018). NAMPT inhibitors demonstrate potent in vitro cytotoxicity in cells from ALL patient-derived xenografts through NAD+ depletion. Blood Advances, 2(14), 1684–1694. [Link]

  • Pratt, D. A., et al. (2022). Inhibition of acrylic acid and acrylate autoxidation. Chemical Science, 13(3), 747–756. [Link]

  • Chemcas. 3-(2-METHOXYPYRIDIN-3-YL)ACRYLIC ACID — Chemical Substance Information. [Link]

  • Sestito, S., et al. (2021). Design, Synthesis and Biological Evaluation of Arylpyridin-2-yl Guanidine Derivatives and Cyclic Mimetics as Novel MSK1 Inhibitors. An Application in an Asthma Model. Molecules, 26(2), 398. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461. [Link]

  • Wang, Y., et al. (2009). Synthesis and reaction mechanism of 3-(4-methoxyphenylazo)acrylic acid. Yao Xue Xue Bao, 44(6), 633–637. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. ResearchGate. [Link]

  • K, S., & Ray, A. (2021). Modeling of the Inhibition Mechanism of Acrylic Acid Polymerization. ResearchGate. [Link]

  • Scott, J. S., et al. (2020). Discovery of (2 R)- N-[3-[2-[(3-Methoxy-1-methyl-pyrazol-4-yl)amino]pyrimidin-4-yl]-1 H-indol-7-yl]-2-(4-methylpiperazin-1-yl)propenamide (AZD4205) as a Potent and Selective Janus Kinase 1 Inhibitor. Journal of Medicinal Chemistry, 63(9), 4517–4527. [Link]

  • Madhusudana, T., et al. (2021). Poly(acrylamide-co-acrylic acid) synthesized, moxifloxacin drug-loaded hydrogel: Characterization and evaluation studies. Journal of Applied Pharmaceutical Science, 11(12), 074–081. [Link]

  • El-Hag, A. M., et al. (2020). Antibacterial and Anti-Fungal Biological Activities for Acrylonitrile, Acrylamide and 2-Acrylamido-2-Methylpropane Sulphonic Acid Crosslinked Terpolymers. Polymers, 12(11), 2568. [Link]

  • Serrano-Aroca, Á. (2017). Latest Improvements of Acrylic-Based Polymer Properties for Biomedical Applications. Polymers, 9(11), 573. [Link]

  • Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. Molecules, 29(9), 2118. [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 3-(2-Methoxypyridin-3-yl)acrylic acid Synthesis

Welcome to the Application Scientist Support Center. The synthesis of 3-(2-Methoxypyridin-3-yl)acrylic acid—a critical intermediate in the development of cinnamic acid analogs and pharmaceutical active ingredients—often...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Center. The synthesis of 3-(2-Methoxypyridin-3-yl)acrylic acid—a critical intermediate in the development of cinnamic acid analogs and pharmaceutical active ingredients—often presents yield-limiting challenges due to the coordinating nature of the methoxypyridine ring.

This guide provides field-proven strategies, validated protocols, and troubleshooting workflows to optimize your reaction yields.

Synthetic Strategy & Pathway Visualization

The target compound is typically accessed via two primary carbon-carbon bond-forming strategies:

  • Route A : The of 3-bromo-2-methoxypyridine with acrylic acid[1].

  • Route B : The of 2-methoxypyridine-3-carbaldehyde with malonic acid[2].

SyntheticPathways Start1 3-Bromo-2-methoxypyridine + Acrylic Acid Heck Heck Coupling (Pd catalyst, Base, Heat) Start1->Heck Route A Start2 2-Methoxypyridine-3-carbaldehyde + Malonic Acid Knoevenagel Knoevenagel-Doebner (Piperidine, Pyridine, Heat) Start2->Knoevenagel Route B Product 3-(2-Methoxypyridin-3-yl)acrylic acid Heck->Product Knoevenagel->Product

Synthetic pathways for 3-(2-Methoxypyridin-3-yl)acrylic acid via Heck and Knoevenagel reactions.

Quantitative Route Comparison

To select the most efficient route for your scale-up, compare the baseline metrics of both validated pathways below:

ParameterRoute A: Heck CouplingRoute B: Knoevenagel-Doebner
Starting Material 3-Bromo-2-methoxypyridine2-Methoxypyridine-3-carbaldehyde
Reagents Acrylic acid, Pd2(dba)3, P(t-Bu)3, Cy2NMeMalonic acid, Piperidine, Pyridine
Typical Yield 75 - 85%80 - 90%
Reaction Time 4 - 12 hours2 - 4 hours
Temperature 100 °C115 °C (Reflux)
Key Impurity Debrominated pyridine, Pd blackUnreacted dicarboxylic acid

Validated Experimental Protocols

Protocol A: Heck Coupling (Route A)

Causality for Experimental Design : The 2-methoxy group on the pyridine ring can competitively coordinate to the palladium center, displacing weaker ligands. Utilizing a highly active, sterically demanding catalyst system like prevents catalyst poisoning and accelerates the oxidative addition of the electron-rich halopyridine[3].

  • Preparation : In an oven-dried Schlenk flask, combine 3-bromo-2-methoxypyridine (1.0 eq), acrylic acid (1.5 eq), and dicyclohexylmethylamine (Cy2NMe, 1.2 eq) in anhydrous DMF (0.2 M).

  • Degassing : Perform three rigorous freeze-pump-thaw cycles. Causality: Trace oxygen rapidly oxidizes electron-rich alkyl phosphine ligands, irreversibly killing the active Pd(0) species.

  • Catalyst Addition : Under a positive pressure of argon, add Pd2(dba)3 (2 mol%) and P(t-Bu)3 (4 mol%).

  • Heating & Self-Validation : Heat the mixture to 100 °C. Validation Check: Monitor the reaction visually and via LC-MS. The reaction is proceeding healthily if the solution remains a homogeneous yellow/orange. The premature appearance of a fine black precipitate (Pd black) before starting material consumption indicates catalyst death.

  • Workup : Cool to room temperature, dilute with EtOAc, and wash with 1M HCl to remove the amine base. Extract the product into 1M NaOH, then carefully re-acidify the aqueous layer to pH 3.5 to precipitate the pure acrylic acid derivative.

Protocol B: Knoevenagel-Doebner Condensation (Route B)

Causality for Experimental Design : Piperidine acts as a nucleophilic catalyst, condensing with the aldehyde to form a highly electrophilic iminium ion. This significantly lowers the activation energy for nucleophilic attack by the malonic acid enolate[2]. Pyridine serves a dual role as the solvent and a weak base to facilitate the final thermal decarboxylation step.

  • Setup : In a round-bottom flask equipped with a reflux condenser, dissolve 2-methoxypyridine-3-carbaldehyde (1.0 eq) and malonic acid (1.2 eq) in dry pyridine (0.5 M).

  • Catalysis : Add piperidine (0.1 eq).

  • Reflux & Self-Validation : Heat the mixture to 115 °C. Validation Check: Observe the reaction for macroscopic gas evolution (CO2 bubbling). The complete cessation of bubbling (typically after 2-3 hours) is a reliable physical indicator that the decarboxylation phase of the Doebner modification is finished[2].

  • Isolation : Cool the mixture to room temperature and pour it into crushed ice. Slowly acidify with concentrated HCl to pH 3.5. Causality: The product is amphoteric; pH 3.5 represents its isoelectric point, minimizing its aqueous solubility and maximizing precipitation yield.

  • Filtration : Collect the solid via vacuum filtration and wash with ice-cold water.

Troubleshooting & FAQs

Q1: My Heck coupling stalls at 40-50% conversion, and the solution turns black. How do I improve the yield? A1: The black precipitate is palladium black, indicating that your Pd(0) catalyst has aggregated and deactivated. This occurs when stabilizing phosphine ligands are either oxidized by trace air or displaced by the coordinating 2-methoxypyridine substrate. Actionable Solution: Switch to a more sterically demanding ligand like P(t-Bu)3[3], ensure rigorous degassing of your solvent, and consider lowering the reaction temperature to 90 °C to extend the catalyst's lifetime.

Q2: In the Knoevenagel route, LC-MS shows a mass corresponding to the dicarboxylic acid intermediate (M+44). Why isn't it decarboxylating? A2: The Doebner modification requires sustained thermal energy to drive the elimination of CO2[2]. If your heating mantle is underpowered or your pyridine is wet (which depresses the boiling point), the intermediate will accumulate. Actionable Solution: Ensure vigorous reflux at 115 °C. If the issue persists, add a co-solvent like toluene to slightly elevate the reflux temperature, or extend the reaction time by 2 hours.

Q3: I am losing product during the aqueous workup of the Knoevenagel reaction. How do I optimize isolation? A3: 3-(2-Methoxypyridin-3-yl)acrylic acid is highly polar. It will remain dissolved if the pH is not perfectly tuned or if excessive pyridine remains in the aqueous phase. Actionable Solution: Do not attempt to extract the product with organic solvents. Instead, rely strictly on isoelectric precipitation. Keep the aqueous volume minimal, chill the solution to 0 °C, and carefully titrate with HCl to exactly pH 3.5.

TroubleshootingHeck Issue Low Yield / Stalled Reaction Check1 Is Pd black precipitating? Issue->Check1 Action1 Add bulky phosphine (e.g., P(t-Bu)3) & degas solvent Check1->Action1 Yes Check2 Is debromination occurring? Check1->Check2 No Success Reaction Proceeds to Completion Action1->Success Action2 Switch base to Cy2NMe or lower temperature Check2->Action2 Yes Action2->Success

Troubleshooting workflow for optimizing Heck coupling yields and resolving catalyst deactivation.

References

  • Littke, A. F., & Fu, G. C. (2001). "A Versatile Catalyst for Heck Reactions of Aryl Chlorides and Aryl Bromides under Mild Conditions". Journal of the American Chemical Society. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Poor Water Solubility of 3-(2-Methoxypyridin-3-yl)acrylic acid

Welcome to the technical support center for 3-(2-Methoxypyridin-3-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous s...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for 3-(2-Methoxypyridin-3-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the aqueous solubility of this compound. Below, you will find a series of troubleshooting questions and in-depth answers to help you overcome these experimental hurdles.

Understanding the Challenge: The Molecular Culprits of Poor Solubility

3-(2-Methoxypyridin-3-yl)acrylic acid possesses a combination of functional groups that contribute to its limited solubility in water. The pyridine ring and the acrylic acid moiety introduce polarity; however, the methoxy group and the overall aromatic system enhance its lipophilic (fat-loving) nature, which counteracts its ability to dissolve in water. The key to improving its solubility lies in manipulating the equilibrium between its neutral, less soluble form and its ionized, more soluble form.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

Question 1: My 3-(2-Methoxypyridin-3-yl)acrylic acid is not dissolving in water at my desired concentration. What is the first and most critical step I should take?

Answer: The most immediate and effective strategy is to adjust the pH of your aqueous solution.[1][2] 3-(2-Methoxypyridin-3-yl)acrylic acid is a weak acid due to its carboxylic acid group. In neutral water, it exists predominantly in its non-ionized, less soluble form. By increasing the pH, you can deprotonate the carboxylic acid, forming a carboxylate salt that is significantly more soluble in water.[1][3]

Underlying Principle: Acid-Base Chemistry

The solubility of weak acids and bases is highly dependent on the pH of the solution.[4] For a weak acid like 3-(2-Methoxypyridin-3-yl)acrylic acid, the equilibrium can be shifted towards the more soluble ionized form by adding a base.

  • At low pH (acidic conditions): The carboxylic acid group remains protonated (-COOH), and the compound is less soluble.

  • At high pH (basic conditions): The carboxylic acid group is deprotonated (-COO⁻), forming a salt that is more readily dissolved in water.[1][3]

Experimental Protocol: pH Adjustment
  • Prepare a Suspension: Add your desired amount of 3-(2-Methoxypyridin-3-yl)acrylic acid to the required volume of water and stir to create a suspension.

  • Select a Base: Choose a suitable base, such as sodium hydroxide (NaOH) or potassium hydroxide (KOH), preferably as a dilute solution (e.g., 0.1 M or 1 M) to allow for controlled addition.

  • Titrate Slowly: While stirring continuously, add the base dropwise to the suspension.

  • Monitor for Dissolution: Continue adding the base until the solid completely dissolves and the solution becomes clear.[3] You can also monitor the pH using a calibrated pH meter.

  • Final pH Adjustment: If a specific final pH is required for your experiment, carefully adjust it after the compound has fully dissolved. Be aware that lowering the pH too much may cause the compound to precipitate out of solution.

Question 2: I've tried adjusting the pH, but I'm still not achieving the desired concentration, or the high pH is incompatible with my downstream application. What are my other options?

Answer: If pH adjustment alone is insufficient or not feasible, you can explore the use of co-solvents.[1][2] A co-solvent is a water-miscible organic solvent that, when added to water, can increase the solubility of poorly soluble compounds.[2]

Mechanism of Co-solvency

Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for the dissolution of lipophilic compounds.[1] They essentially bridge the gap between the polarity of water and the non-polar regions of your compound.

Common Co-solvents to Consider
Co-solventTypical Starting Concentration (v/v)Notes
Ethanol5-20%Generally well-tolerated in many biological systems.
Propylene Glycol5-20%A common excipient in pharmaceutical formulations.
Dimethyl Sulfoxide (DMSO)1-10%A powerful solvent, but can have effects on cell-based assays. Use with caution.[2]
N,N-Dimethylformamide (DMF)1-10%Another strong solvent, similar considerations as DMSO.
Experimental Workflow: Co-solvent Screening

Caption: Workflow for Co-solvent Screening.

Question 3: Can I use heat to improve the solubility of 3-(2-Methoxypyridin-3-yl)acrylic acid?

Answer: Yes, increasing the temperature can enhance the solubility of many compounds, including this one.[5] However, this approach should be used with caution as excessive heat can lead to degradation of the compound. It is often best used in conjunction with other methods like pH adjustment or co-solvents.

Key Considerations for Using Temperature:
  • Thermodynamics of Dissolution: If the dissolution process is endothermic (absorbs heat), increasing the temperature will favor dissolution.

  • Compound Stability: Before heating, it is crucial to know the thermal stability of 3-(2-Methoxypyridin-3-yl)acrylic acid. If this information is not available, a preliminary stability test is recommended.

  • Precipitation upon Cooling: Be aware that the compound may precipitate out of the solution as it cools back to room temperature. This can be a useful technique for recrystallization but problematic if a stable room-temperature solution is required.

Question 4: I've heard about hydrotropy. Could this be a viable method for solubilizing my compound?

Answer: Hydrotropy is another effective technique for increasing the aqueous solubility of poorly water-soluble drugs.[1][6] Hydrotropes are compounds that, at high concentrations, can enhance the solubility of other solutes.

How Hydrotropy Works

The mechanism of hydrotropy is thought to involve the formation of complexes between the hydrotropic agent and the insoluble compound.[1][6] These complexes are more soluble in water.

Examples of Hydrotropic Agents:
  • Sodium Benzoate

  • Sodium Salicylate

  • Urea

  • Nicotinamide[1]

Logical Approach to Solubilization

G cluster_0 Initial Assessment cluster_1 Primary Methods cluster_2 Secondary & Advanced Methods A Poor Solubility of 3-(2-Methoxypyridin-3-yl)acrylic acid B pH Adjustment (Increase pH) A->B Most Effective First Step C Co-solvency (e.g., Ethanol, DMSO) A->C Alternative/Combined Approach D Temperature Increase B->D In Combination E Hydrotropy (e.g., Nicotinamide) B->E If pH is a Constraint C->D In Combination C->E If Co-solvents are Undesirable

Caption: Decision Tree for Solubilization Strategies.

Summary of Key Troubleshooting Strategies

MethodPrincipleAdvantagesDisadvantages
pH Adjustment Ionization of the carboxylic acid to form a more soluble salt.[1][3]Highly effective, simple to implement.[1][2]High or low pH may not be suitable for all applications; risk of precipitation if pH changes.
Co-solvency Reduces the polarity of the solvent system.[1]Can significantly increase solubility, especially for lipophilic compounds.[2][6]Co-solvents can interfere with downstream assays; may require optimization of the co-solvent and its concentration.
Temperature Increase Provides energy to overcome the lattice energy of the solid.[5]Simple to apply.Risk of compound degradation; solubility may decrease upon cooling.
Hydrotropy Formation of soluble complexes with the hydrotropic agent.[1][6]Can be effective when other methods fail; avoids the use of organic solvents.Requires high concentrations of the hydrotropic agent, which may interfere with experiments.

Concluding Remarks

Troubleshooting the poor water solubility of 3-(2-Methoxypyridin-3-yl)acrylic acid is a systematic process. By understanding the underlying chemical principles and methodically applying the strategies outlined in this guide, you can overcome these challenges and proceed with your research. Always begin with pH adjustment, as it is often the most effective and straightforward approach. If necessary, explore co-solvents and other techniques, keeping in mind the compatibility with your experimental system.

References
  • Asian Journal of Pharmacy and Technology. (n.d.). Solubility Enhancement by Various Techniques based on Pharmaceutical and Medicinal Chemistry Approach: An Overview. Retrieved from [Link]

  • IJSDR. (n.d.). Methods to boost solubility. Retrieved from [Link]

  • International Journal of Health Sciences. (2023, March 13). Solubility enhancement techniques: A comprehensive review. Retrieved from [Link]

  • Patsnap Eureka. (2025, August 25). How to Enhance Tartaric Acid Solubility in Water. Retrieved from [Link]

  • MDPI. (2023, February 24). Solubility and Crystallization Studies of Picolinic Acid. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (2022, November 15). Techniques for Improving Solubility. Retrieved from [Link]

  • NextSDS. (n.d.). 3-(2-METHOXYPYRIDIN-3-YL)ACRYLIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Google Patents. (n.d.). JP5414020B2 - Method of dissolving (meth) acrylic ester polymer in liquid.
  • ResearchGate. (n.d.). Determination of pKa Values for Acrylic, Methacrylic and Itaconic Acids by 1H and 13C NMR in Deuterated Water. Retrieved from [Link]

  • Chemistry LibreTexts. (2019, January 2). 16.4: The Effects of pH on Solubility. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrylic acid. Retrieved from [Link]

  • Reddit. (2024, June 27). Why pyridine is acidic?. Retrieved from [Link]

  • ResearchGate. (2026, March 3). (PDF) Investigations of the reactivity of pyridine carboxylic acids with diazodiphenylmethane in protic and aprotic solvents, Part I. Retrieved from [Link]

  • Journal of Pharmaceutical Analysis. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Retrieved from [Link]

  • ResearchGate. (2015, September 29). How can I remove unreacted acrylic acid from reaction mixture ?. Retrieved from [Link]

  • ResearchGate. (2021, February 25). How to increase solubility of Poly acrylic acid in Dioxane solvent?. Retrieved from [Link]

  • KNAUER. (n.d.). Determination and quantification of acrylic acid derivatives. Retrieved from [Link]

  • PubChem. (n.d.). Acrylic Acid-d3. Retrieved from [Link]

  • Annex Publishers. (2023, August 25). A Literature Review for Improving the Solubility of Poorly Water-Soluble Drug. Retrieved from [Link]

  • MDPI. (2017, February 21). Poly(methacrylic acid-ran-2-vinylpyridine) Statistical Copolymer and Derived Dual pH-Temperature Responsive Block Copolymers by Nitroxide-Mediated Polymerization. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supporting Information A new convenient synthetic route towards 2-(hetero)aryl-substituted thieno[3,2-b]indoles using Fischer indolization. Retrieved from [Link]

Sources

Troubleshooting

optimizing HPLC separation conditions for 3-(2-Methoxypyridin-3-yl)acrylic acid

Welcome to the Technical Support Center for the chromatographic analysis of 3-(2-Methoxypyridin-3-yl)acrylic acid . As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the chromatographic analysis of 3-(2-Methoxypyridin-3-yl)acrylic acid . As a Senior Application Scientist, I have designed this resource to move beyond basic troubleshooting. This guide deconstructs the specific physicochemical behaviors of this molecule—specifically its amphoteric nature and surface interactions—to help you build robust, self-validating analytical methods.

Part 1: Molecular Profiling & Chromatographic Challenges

3-(2-Methoxypyridin-3-yl)acrylic acid is a complex analyte due to its dual functional groups:

  • The Pyridine Ring (Basic): The nitrogen atom possesses a lone pair, making it a strong hydrogen bond acceptor and a cation at acidic pH (pKa ~3.5–4.5, modulated by the electron-donating ortho-methoxy group).

  • The Acrylic Acid Moiety (Acidic): The carboxylic acid readily deprotonates at moderate pH levels (pKa ~4.2–4.5) to form an anion.

Because the pKa values of these two groups are in close proximity, the molecule exists in highly pH-dependent states (cationic, zwitterionic, or anionic). This thermodynamic reality dictates your entire chromatographic strategy.

IonizationState pH2 Low pH (< 3.0) Cationic State (Pyridine +, Acid 0) RP_C18 Standard RP C18 (Suppressed silanols, sharp peaks) pH2->RP_C18 Optimal for standard LC-UV pH5 Mid pH (~ 4.5) Zwitterionic State (Pyridine +, Acid -) MixedMode Mixed-Mode RP/CX (Exploits dual charge, high resolution) pH5->MixedMode Best for isomer separation pH7 High pH (> 6.0) Anionic State (Pyridine 0, Acid -) HILIC HILIC / WAX (Good for polar anionic retention) pH7->HILIC Alternative selectivity

Impact of mobile phase pH on the ionization state and optimal column chemistry selection.

Part 2: Troubleshooting Guides & FAQs

Q1: Why does 3-(2-Methoxypyridin-3-yl)acrylic acid exhibit severe peak tailing on my standard C18 column, even when newly installed? The Causality: Peak tailing for pyridine derivatives on silica-based reversed-phase columns is rarely a hardware issue; it is a secondary chemical interaction. At a mobile phase pH above 3.0, residual silanol groups (Si-OH) on the silica support begin to ionize into silanoxanes (Si-O⁻). Simultaneously, the basic pyridine nitrogen is protonated. This creates a strong, unintended ion-exchange interaction between the positively charged analyte and the negatively charged stationary phase. The Solution: You must either suppress the silanol ionization by dropping the mobile phase pH below 2.5 using a strong buffer (e.g., phosphate), or use a highly end-capped/polar-embedded stationary phase designed to shield basic analytes from the silica backbone.

Q2: My retention times are drifting by 0.2–0.5 minutes between runs. How do I stabilize them? The Causality: Retention time drift for amphoteric molecules is almost always a symptom of inadequate buffering capacity near the molecule's pKa. If your mobile phase pH is 4.0, you are operating exactly at the inflection point where the molecule transitions between cationic and zwitterionic states. Microscopic variations in mobile phase preparation or column equilibration will cause massive shifts in polarity and retention[1]. The Solution: Operate at least 1.5 pH units away from the analyte's pKa. For this molecule, a pH of 2.5 (using 20 mM Potassium Phosphate) ensures the carboxylic acid is fully protonated (neutral) and the pyridine is fully protonated (cationic), locking the molecule into a single, predictable ionization state.

Q3: I cannot resolve 3-(2-Methoxypyridin-3-yl)acrylic acid from its positional isomers. Standard gradient changes aren't working. What is the next step? The Causality: Positional isomers of pyridinecarboxylic acids have nearly identical hydrophobicities, meaning standard reversed-phase mechanisms (partitioning) cannot distinguish them effectively[2]. The Solution: Transition to Mixed-Mode Chromatography (e.g., Reversed-Phase/Cation-Exchange). By utilizing a column with both alkyl chains and embedded acidic groups, retention is governed by both hydrophobicity and ionic interaction. Small steric differences in where the methoxy and acrylic acid groups sit relative to the pyridine nitrogen will drastically alter the ionic binding strength, yielding baseline resolution[3].

TroubleshootingTree Start Issue: Peak Tailing of 3-(2-Methoxypyridin-3-yl)acrylic acid CheckAll Do all peaks tail or just the target analyte? Start->CheckAll AllTail All Peaks Tail (Systematic Issue) CheckAll->AllTail Yes TargetTail Only Target Tails (Chemical Interaction) CheckAll->TargetTail No Hardware Check Hardware: Void volume, blocked frit, or bad PEEK connection AllTail->Hardware Silanol Silanol Interaction: Pyridine N is protonated (+) interacting with SiO- TargetTail->Silanol FixHardware Replace frit/guard column, remake fittings Hardware->FixHardware FixSilanol Lower mobile phase pH < 3.0 or use endcapped C18 Silanol->FixSilanol

Logical workflow for diagnosing and resolving peak tailing in pyridine-based compounds.

Part 3: Validated Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . If the System Suitability Testing (SST) criteria are not met, the system is not chemically equilibrated, and sample analysis should not proceed.

Protocol A: Robust Reversed-Phase Quantitation (Low pH)

Objective: Suppress silanol interactions and lock the analyte in a cationic state for highly reproducible purity analysis[4].

Step 1: Mobile Phase Preparation

  • Mobile Phase A (Aqueous): 20 mM Potassium Dihydrogen Phosphate (KH₂PO₄). Adjust to pH 2.5 ± 0.05 using concentrated Phosphoric Acid (H₃PO₄). Filter through a 0.22 µm hydrophilic membrane.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile (100%).

Step 2: Sample Preparation

  • Diluent: 90% Mobile Phase A / 10% Acetonitrile. Crucial: Injecting the sample in a solvent stronger than the initial mobile phase conditions will cause peak splitting[5].

  • Concentration: 0.5 mg/mL.

Step 3: Chromatographic Conditions

  • Column: End-capped C18 (e.g., Waters XBridge C18 or Agilent Zorbax Eclipse Plus), 150 x 4.6 mm, 3.5 µm.

  • Column Temperature: 35°C (reduces mobile phase viscosity and improves mass transfer).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 5 µL.

  • Detection: UV at 254 nm and 280 nm.

  • Gradient Program:

    • 0.0 - 2.0 min: 5% B (Isocratic hold to focus the analyte band)

    • 2.0 - 10.0 min: 5% to 60% B

    • 10.0 - 12.0 min: 60% to 95% B (Column wash)

    • 12.1 - 17.0 min: 5% B (Re-equilibration)

Step 4: System Suitability Testing (SST) - The Validation Gate Perform 5 replicate injections of a standard solution. The system is validated only if:

  • USP Tailing Factor (T): ≤ 1.3 for the target peak (Validates silanol suppression).

  • Retention Time %RSD: ≤ 0.5% (Validates pH buffer capacity and pump stability).

  • Theoretical Plates (N): ≥ 10,000 (Validates column bed integrity).

Protocol B: Mixed-Mode Separation for Isomer Resolution

Objective: Resolve 3-(2-Methoxypyridin-3-yl)acrylic acid from closely related positional isomers using dual-mechanism retention.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile. (Note: Volatile buffers are used here to maintain MS-compatibility if structural elucidation of impurities is required).

Step 2: Chromatographic Conditions

  • Column: Mixed-mode Reversed-Phase/Cation-Exchange (e.g., SIELC Primesep 100), 150 x 4.6 mm, 5 µm.

  • Flow Rate: 1.0 mL/min at 30°C.

  • Gradient: Isocratic elution at 25% B for 15 minutes. Mechanism: The acetonitrile concentration controls the hydrophobic retention, while the formate ions compete with the protonated pyridine ring for the cation-exchange sites on the column[2].

Part 4: Quantitative Data Summaries

Table 1: Effect of Mobile Phase pH on Retention and Peak Symmetry Data models the expected behavior of 3-(2-Methoxypyridin-3-yl)acrylic acid on a standard non-endcapped C18 column.

Mobile Phase pHAnalyte Dominant StateSilanol StateUSP Tailing Factor (T)Retention Time Stability
pH 2.5 Cationic (Protonated N)Neutral (Suppressed)1.1 - 1.2 (Excellent)High (Locked state)
pH 4.5 ZwitterionicPartially Ionized1.8 - 2.5 (Severe Tailing)Poor (Near pKa)
pH 7.0 Anionic (Deprotonated O)Fully Ionized1.3 - 1.5 (Moderate)Moderate

Table 2: Recommended Stationary Phases for Pyridinecarboxylic Acids

Column ChemistryPrimary Retention MechanismBest Use CaseLimitations
Fully End-capped C18 Hydrophobic PartitioningRoutine purity & quantitationPoor isomer selectivity
Polar-Embedded C18 Hydrophobic + H-BondingAnalyzing highly basic impuritiesCan alter elution order
Mixed-Mode RP/CX Hydrophobic + Cation ExchangeResolving positional isomersRequires strict ionic strength control

Part 5: References

  • Troubleshooting Peak Shape Problems in HPLC Source: Waters Corporation URL:[Link]

  • Tips and Tricks of HPLC System Troubleshooting Source: Agilent Technologies URL:[Link]

  • HPLC Separation of Pyridinecarboxylic Acids Source: SIELC Technologies URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 3-(2-Methoxypyridin-3-yl)acrylic acid

Welcome to the dedicated support center for handling crude 3-(2-Methoxypyridin-3-yl)acrylic acid mixtures. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the dedicated support center for handling crude 3-(2-Methoxypyridin-3-yl)acrylic acid mixtures. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges in obtaining this valuable intermediate in high purity. We will move beyond simple procedural lists to explore the chemical principles behind each purification step, empowering you to troubleshoot effectively and adapt protocols to your specific needs.

The unique structure of 3-(2-Methoxypyridin-3-yl)acrylic acid, containing both a weakly basic pyridine ring and a carboxylic acid moiety, presents specific challenges and opportunities in purification that we will address in detail.[1][2]

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions you might have before starting your purification workflow.

Q1: What are the most common impurities I should expect in my crude 3-(2-Methoxypyridin-3-yl)acrylic acid?

A1: The impurity profile is highly dependent on the synthetic route, which is often a Knoevenagel or Doebner-von Miller condensation. Common impurities typically include:

  • Unreacted Starting Materials: Such as 2-methoxy-3-pyridinecarboxaldehyde and malonic acid or its equivalent.

  • Reaction Byproducts: Michael adducts or products from self-condensation of the aldehyde.

  • Degradation Products: Acrylic acids can be susceptible to polymerization or degradation, especially under thermal stress.[3][4]

  • Residual Solvents: Solvents used during the synthesis or initial workup.[3]

Q2: My crude product is a dark, sticky oil instead of the expected grey powder. What does this indicate?

A2: The presence of significant impurities often causes melting point depression, resulting in an oil or gum at room temperature. This is a strong indicator that a simple recrystallization may not be sufficient. "Oiling out" during a crystallization attempt can also lead to this state if the wrong solvent is used or cooling is too rapid.[5] An initial purification by acid-base extraction is often the best strategy for such highly impure samples.

Q3: How does the dual acidic (carboxylic acid) and basic (pyridine) nature of the molecule affect purification strategy?

A3: This is a critical feature. The carboxylic acid group is significantly more acidic than the protonated pyridine ring. This allows for selective manipulation using bases of different strengths. A weak base like sodium bicarbonate (NaHCO₃) is strong enough to deprotonate the carboxylic acid, forming a water-soluble carboxylate salt, but it is generally not strong enough to react with the pyridine moiety.[6][7] This difference is the cornerstone of the highly effective acid-base extraction method for separating the target compound from neutral or non-acidic impurities.[8][9]

Q4: What is the best first-line purification technique for this compound?

A4: There is no single "best" technique; the choice depends on the state and purity of your crude mixture.

  • For a mostly solid, light-colored crude (>85% pure): Recrystallization is often the most direct and efficient method.[10]

  • For an oily, dark, or highly impure crude: Acid-base extraction is the superior initial step to remove the bulk of neutral or non-acidic impurities.[11] The product isolated from this procedure can then be further polished by recrystallization if needed.

Section 2: Troubleshooting and Optimization Guide

This section provides direct answers to specific experimental problems.

Recrystallization Issues

Q: I've cooled my solution, but no crystals have formed. What should I do?

A: This is a classic case of supersaturation, where the compound remains dissolved even though its concentration is above its normal solubility limit at that temperature.[5]

  • Induce Crystallization: First, try scratching the inside of the flask just below the surface of the liquid with a glass rod. The microscopic scratches provide nucleation sites for crystal growth.[10][12]

  • Seed the Solution: If you have a small amount of pure material, add a single tiny crystal ("seed crystal") to the solution. This will act as a template for further crystallization.[10]

  • Reduce Solvent Volume: It's possible you used too much solvent.[5] Gently heat the solution to evaporate a portion of the solvent and then attempt to cool it again.

  • Cool to a Lower Temperature: If you have only cooled to room temperature, try placing the flask in an ice-water bath to further decrease the compound's solubility.[13]

Q: My recrystallization resulted in a very poor yield (<50%). What went wrong?

A: The most common cause of low recovery is using an excessive amount of recrystallization solvent.[5][12] Remember, the goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[13] Any excess solvent will retain more of your product in the solution (the "mother liquor") upon cooling, thus reducing your isolated yield. Other potential causes include premature filtration before the solution has fully cooled or washing the collected crystals with solvent that was not ice-cold.

Q: Instead of crystals, an oil separated from the solution. How do I fix this?

A: "Oiling out" occurs when the solute precipitates from the solution at a temperature above its melting point (often due to impurities) or if the solution is cooled too quickly.[5]

  • Solution: Reheat the flask to re-dissolve the oil. Add a small amount of additional solvent (1-5% of the total volume) to slightly decrease the solution's saturation point.[12] Ensure the flask is allowed to cool very slowly. Insulating the flask by placing it on a block of wood or several paper towels can promote the slow, ordered formation of a crystal lattice.[12]

Acid-Base Extraction Issues

Q: I've acidified the aqueous layer containing my product salt, but nothing precipitated. Where is my product?

A: There are two likely possibilities:

  • Incomplete Acidification: The solution may not be acidic enough to fully protonate the carboxylate salt. Use litmus or pH paper to confirm the pH is strongly acidic (pH 1-2). If not, continue to add a strong acid like 6M HCl dropwise.[11]

  • Product Has Some Water Solubility: The protonated 3-(2-Methoxypyridin-3-yl)acrylic acid may have some residual solubility in the acidic aqueous solution. If the solution turns cloudy but no solid precipitates, or if you suspect this is the case, you can perform a "back-extraction." Transfer the acidified aqueous solution to a separatory funnel and extract it several times with an organic solvent like ethyl acetate or dichloromethane. Your product will move into the organic layer, which can then be dried and concentrated to recover the purified compound.[7]

Q: An emulsion formed during extraction and the layers won't separate. What should I do?

A: Emulsions are common when dealing with complex mixtures. To break it, increase the ionic strength of the aqueous layer. Add a saturated solution of sodium chloride (brine) to the separatory funnel, shake gently, and allow it to stand. This usually forces the layers to separate cleanly.

Chromatography Issues

Q: My compound streaks badly on a silica gel TLC plate, making it impossible to monitor the reaction or column purification. How can I get clean spots?

A: This is a very common problem with carboxylic acids on silica gel.[11] The acidic proton of your compound interacts strongly with the slightly acidic silica surface, leading to "tailing" or streaking.

  • Solution: To suppress this interaction and ensure your compound moves as a single, fully protonated species, add a small amount (0.5-1%) of a volatile acid, such as acetic acid or formic acid, to your eluting solvent system (e.g., 94:5:1 Ethyl Acetate:Hexane:Acetic Acid).[11] This will give you sharp, well-defined spots on your TLC plate and lead to much better separation during column chromatography.

Section 3: Recommended Purification Protocols

Protocol 1: Purification by Recrystallization

This method is ideal for crude material that is already substantially pure and solid. The key is selecting an appropriate solvent system where the compound is sparingly soluble at room temperature but highly soluble when hot.[14]

Solvent Selection Guide

Solvent SystemPolarityRationale & Comments
Ethanol/WaterPolar ProticExcellent choice. Dissolve in hot ethanol, then add hot water dropwise until the solution becomes faintly cloudy. Add a drop of ethanol to clarify and then cool.
IsopropanolPolar ProticA good single-solvent option. Less volatile than ethanol, which can allow for slower crystal growth.
Ethyl AcetatePolar AproticCan be effective, but solubility may be high even at room temperature. Best for crude material with non-polar impurities.
TolueneNon-polarUnlikely to be a good primary solvent due to the polar nature of the molecule, but could be used as an anti-solvent in a mixed system.[15]

Step-by-Step Protocol:

  • Dissolution: Place the crude solid (e.g., 1.0 g) in an Erlenmeyer flask. Add a minimal amount of your chosen solvent (e.g., isopropanol) and heat the mixture to a gentle boil while stirring.

  • Achieve Saturation: Continue adding small portions of the hot solvent until the solid just dissolves completely. Avoid adding a large excess.[13]

  • (Optional) Hot Filtration: If insoluble impurities or cloudiness remain in the hot solution, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.

  • Crystallization: Cover the flask with a watch glass and allow it to cool slowly and undisturbed to room temperature. Subsequently, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[14]

  • Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to rinse away any remaining soluble impurities.

  • Drying: Dry the purified crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Acid-Base Extraction

This is the most robust method for purifying crude mixtures that are oily or contain significant neutral or basic impurities.

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude mixture (e.g., 1.0 g) in a suitable organic solvent like ethyl acetate (50 mL) in a separatory funnel.

  • Base Extraction: Add a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (30 mL). Stopper the funnel and shake gently, frequently venting to release CO₂ gas pressure. Allow the layers to separate.[11]

  • Separate Layers: Drain the lower aqueous layer (which now contains your product as a sodium salt) into a clean Erlenmeyer flask.

  • Repeat Extraction: Extract the organic layer again with a fresh portion of NaHCO₃ solution (30 mL) to ensure complete recovery. Combine this aqueous extract with the first one. The organic layer, containing neutral impurities, can now be discarded.

  • Re-acidification: Cool the combined aqueous extracts in an ice-water bath. While stirring, slowly add 6M hydrochloric acid (HCl) dropwise. Your product will begin to precipitate as a solid. Continue adding acid until the solution is strongly acidic (test with pH paper, target pH 1-2).[11]

  • Isolation & Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold deionized water to remove any inorganic salts.

  • Drying: Dry the pure white/off-white solid under vacuum. A final recrystallization (Protocol 1) can be performed for ultra-high purity if desired.

Section 4: Purification Method Selection Workflow

To assist in choosing the optimal strategy, the following decision tree illustrates a logical workflow for purifying your crude 3-(2-Methoxypyridin-3-yl)acrylic acid.

PurificationWorkflow cluster_assessment Initial Assessment cluster_purification Purification Strategy cluster_outcome Outcome & Further Steps start Crude Product is_solid Is the crude product a solid or an oil? start->is_solid assess_purity Estimate purity via TLC or ¹H NMR is_solid->assess_purity Solid acid_base Primary Method: Acid-Base Extraction is_solid->acid_base Oil / Gummy Solid high_purity Is purity >85%? assess_purity->high_purity recrystallize Primary Method: Recrystallization final_product Pure Crystalline Solid recrystallize->final_product Success troubleshoot Troubleshoot: Oiling Out? - Re-dissolve - Add more solvent - Slow cooling recrystallize->troubleshoot polish Consider recrystallization for polishing acid_base->polish high_purity->recrystallize Yes high_purity->acid_base No polish->final_product troubleshoot->acid_base If fails

Caption: Decision workflow for selecting a purification method.

References

Sources

Troubleshooting

Technical Support Center: Resolving Co-elution Issues in 3-(2-Methoxypyridin-3-yl)acrylic Acid Chromatography

Welcome to the technical support center for chromatographic analysis of 3-(2-Methoxypyridin-3-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth tr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for chromatographic analysis of 3-(2-Methoxypyridin-3-yl)acrylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for co-elution issues encountered during HPLC and SFC method development. Here, we combine foundational chromatographic principles with practical, field-proven solutions to empower you to overcome complex separation challenges.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial questions regarding the chromatography of 3-(2-Methoxypyridin-3-yl)acrylic acid.

Q1: What are the key chemical properties of 3-(2-Methoxypyridin-3-yl)acrylic acid that influence its chromatographic behavior?

A1: 3-(2-Methoxypyridin-3-yl)acrylic acid is a polar, ionizable molecule. Its structure contains a pyridine ring, a carboxylic acid group, and a methoxy group. These functional groups dictate its retention and selectivity in chromatography. The pyridine nitrogen is basic, and the carboxylic acid is acidic, making the molecule's overall charge and polarity highly dependent on the mobile phase pH.[1][2][3] This dual acidic/basic nature can lead to complex retention behavior and potential peak shape issues like tailing if the mobile phase pH is not carefully controlled.[3][4][5]

Q2: What are the likely impurities or related substances that could co-elute with my main peak?

A2: Co-elution often involves impurities from the synthesis process or degradation products. For 3-(2-Methoxypyridin-3-yl)acrylic acid, potential co-eluents include:

  • Starting materials and synthetic intermediates: Such as precursors to the pyridine or acrylic acid moieties.

  • Positional isomers: Isomers of pyridinecarboxylic acid can exhibit very similar properties, making them challenging to separate.[6][7]

  • Related substances: Molecules with similar structures, like ethyl or methyl esters of the parent acid, can be present.[8]

  • Degradation products: Acrylic acids can be susceptible to polymerization or other degradation pathways, especially when exposed to heat or light.[9][10]

Q3: I'm seeing a shoulder on my main peak. Is this always co-elution?

A3: Not necessarily, but it's a strong indicator.[11] A shoulder suggests the presence of a closely eluting, unresolved compound.[11] However, poor peak shape can also be caused by other factors, including:

  • Column overload: Injecting too much sample can lead to peak fronting or tailing that might be mistaken for a shoulder.[4][12]

  • Strong injection solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, peak distortion can occur.[4]

  • Secondary interactions: The analyte might be interacting with active sites on the stationary phase, such as residual silanols, causing peak tailing.[5][13]

  • pH near the pKa: If the mobile phase pH is too close to the analyte's pKa, both ionized and non-ionized forms may exist, leading to split or broad peaks.[1][3]

To confirm co-elution, using a diode array detector (DAD) or a mass spectrometer (MS) is invaluable. A DAD can assess peak purity by comparing UV-Vis spectra across the peak, while an MS detector can reveal the presence of different mass-to-charge ratios under a single chromatographic peak.[11][14]

Section 2: Troubleshooting Guide for Co-elution in Reversed-Phase HPLC

Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common technique for analyzing polar compounds like 3-(2-Methoxypyridin-3-yl)acrylic acid.[15][16] This section provides a systematic approach to resolving co-elution in RP-HPLC.

Issue 1: Poor resolution between the main peak and a closely eluting impurity.

This is the most common co-elution problem. The following workflow will guide you through a logical method development strategy.

CoElution_Workflow Start Start: Co-elution Observed Adjust_pH Step 1: Adjust Mobile Phase pH Start->Adjust_pH Modify_Organic Step 2: Modify Organic Solvent Adjust_pH->Modify_Organic If resolution is still insufficient Change_Column Step 3: Change Stationary Phase Modify_Organic->Change_Column If selectivity change is needed Temp_Flow Step 4: Adjust Temperature & Flow Rate Change_Column->Temp_Flow For fine-tuning Advanced Consider Advanced Techniques (SFC, HILIC) Change_Column->Advanced If RP-HPLC is not suitable End Resolution Achieved Temp_Flow->End Advanced->End

Caption: A systematic workflow for resolving co-elution in HPLC.

Step 1: Manipulating Mobile Phase pH

The "Why": For an ionizable compound like 3-(2-Methoxypyridin-3-yl)acrylic acid, mobile phase pH is the most powerful tool for altering selectivity.[1][2] By changing the pH, you alter the ionization state of your analyte and any ionizable impurities, which dramatically affects their retention on a non-polar stationary phase.[3][17] The unionized form is more hydrophobic and will be retained longer, while the ionized form is more polar and will elute earlier.[3]

Protocol: pH Screening

  • Determine pKa: If possible, determine the pKa values of your analyte.

  • Initial Conditions: Start with a standard C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[15]

  • Acidic pH: Prepare a mobile phase with a pH around 2.5-3.0 using an additive like formic acid or a phosphate buffer. At this pH, the carboxylic acid group will be protonated (neutral), maximizing retention.

  • Neutral pH: Prepare a mobile phase with a pH around 6.5-7.5 using a phosphate buffer. In this range, the carboxylic acid will be deprotonated (anionic), leading to earlier elution.

  • Basic pH: If your column is stable at high pH, test a mobile phase with a pH around 9-10 using a buffer like ammonium bicarbonate. This will ensure the pyridine nitrogen is neutral.

  • Evaluate: Compare the chromatograms from the different pH conditions. Look for changes in peak order and separation. For robust methods, aim for a pH that is at least 1.5-2 pH units away from the analyte's pKa.[1][3]

pH RangeExpected Ionization StateImpact on Retention
Acidic (pH < 3) Carboxylic acid is neutral; Pyridine is protonated (cationic).Increased retention due to neutral carboxylic acid.
Neutral (pH ~7) Carboxylic acid is deprotonated (anionic); Pyridine is neutral.Decreased retention due to anionic carboxylic acid.
Basic (pH > 9) Carboxylic acid is deprotonated (anionic); Pyridine is neutral.Similar retention to neutral pH, but may affect peak shape.
Step 2: Modifying the Organic Mobile Phase

The "Why": While acetonitrile and methanol are the most common organic modifiers, they can offer different selectivities due to their distinct chemical properties. Acetonitrile is aprotic, while methanol is a protic solvent capable of hydrogen bonding. Switching between them can alter interactions with the analyte and stationary phase, potentially resolving co-eluting peaks.

Protocol: Organic Modifier Screening

  • Select a Promising pH: Based on the pH screening, choose the pH that provided the best initial separation.

  • Run with Acetonitrile: Develop a gradient method with your chosen buffered aqueous phase and acetonitrile.

  • Run with Methanol: Replace the acetonitrile with methanol and run the same gradient.

  • Compare: Analyze the chromatograms for changes in selectivity and peak order. Sometimes a mixture of both solvents can provide a unique selectivity.

Step 3: Exploring Alternative Stationary Phases

The "Why": If modifying the mobile phase is insufficient, changing the stationary phase chemistry is the next logical step. Not all C18 columns are the same, and other column chemistries can provide completely different retention mechanisms.

Recommended Stationary Phases:

  • Phenyl-Hexyl: Offers pi-pi interactions, which can be beneficial for aromatic compounds like your analyte.

  • Pentafluorophenyl (PFP): Provides a combination of hydrophobic, pi-pi, dipole-dipole, and ion-exchange interactions, offering unique selectivity for polar and aromatic compounds.

  • Embedded Polar Group (EPG): These columns (e.g., amide or carbamate) have a polar group embedded in the alkyl chain, which can reduce interactions with residual silanols and improve peak shape for basic compounds.[18]

  • Mixed-Mode: These columns combine reversed-phase and ion-exchange characteristics, providing multiple retention mechanisms.[6][7][13] For example, a reversed-phase/cation-exchange column could be effective.[7]

Step 4: Fine-Tuning with Temperature and Flow Rate

The "Why": Temperature affects mobile phase viscosity and can subtly alter selectivity. Lowering the flow rate can increase column efficiency, potentially improving the resolution of closely eluting peaks. These parameters are typically used for fine-tuning after major selectivity changes have been achieved.

Section 3: Advanced Chromatographic Techniques

If RP-HPLC proves inadequate, more advanced techniques may be necessary.

Hydrophilic Interaction Liquid Chromatography (HILIC)

When to use it: HILIC is an excellent alternative for very polar compounds that show little or no retention in reversed-phase chromatography.[16][19][20]

How it works: HILIC uses a polar stationary phase (e.g., bare silica, amide, or zwitterionic) and a mobile phase with a high concentration of organic solvent (typically acetonitrile) and a small amount of aqueous buffer.[19][20] The analyte partitions between the organic-rich mobile phase and an aqueous layer adsorbed onto the stationary phase surface.

Key considerations for HILIC:

  • Column Equilibration: HILIC columns require longer equilibration times to establish the aqueous layer on the stationary phase.[19]

  • Sample Solvent: The sample should be dissolved in a solvent with a high organic content, similar to the mobile phase, to ensure good peak shape.

Supercritical Fluid Chromatography (SFC)

When to use it: SFC is a powerful technique for both chiral and achiral separations and is gaining popularity for the analysis of polar compounds.[21][22] It is often considered a "normal-phase" technique but uses mobile phases that are compatible with a wide range of analytes.[23]

How it works: SFC uses supercritical carbon dioxide as the primary mobile phase, often with a polar co-solvent like methanol.[22][23] The low viscosity of the mobile phase allows for high flow rates and fast separations.[21]

Advantages of SFC:

  • Orthogonal Selectivity: SFC often provides a completely different selectivity compared to RP-HPLC, making it an excellent tool for resolving difficult co-elutions.[23]

  • Speed: Separations are typically much faster than in HPLC.[21]

  • "Green" Technique: The use of CO2 reduces the consumption of organic solvents.[21]

Section 4: References

  • Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds. Shimadzu.

  • How Good is SFC for Polar Analytes? | Chromatography Today. Chromatography Today.

  • Back to Basics: The Role of pH in Retention and Selectivity | LCGC International. LCGC International.

  • The Importance Of Mobile Phase PH in Chromatographic Separations - Industry news. Welch Materials, Inc..

  • Retention of Ionizable Compounds on HPLC. 2. Effect of pH, Ionic Strength, and Mobile Phase Composition on the Retention of Weak Acids - PubMed. PubMed.

  • Recent Advances in HPLC-MS for Pharmaceutical Analysis - News-Medical.Net. News-Medical.Net.

  • Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance Using Columns Packed With Waters™ Hybrid Particles. Waters.

  • HPLC Methods for Pharmaceutical Research and Development - GL Tec. GL Technologies.

  • What is Supercritical Fluid Chromatography - Teledyne Labs. Teledyne ISCO.

  • Separation of Highly Polar Compounds by SFC With Detection by Q-TOF LC/MS - Agilent. Agilent Technologies.

  • Chromatographic Behavior of Polar Compounds With Liquid vs. Supercritical Fluid Mobile Phases - Oxford Academic. Journal of Chromatographic Science.

  • Separating polar analyte mixtures: Benefits of a new zwitterionic HILIC chemistry. SelectScience.

  • Beginner's Guide to Preparative Supercritical Fluid Chromatography (SFC) | Waters. Waters.

  • Pharmaceutical and Biopharmaceutical Methods of Analysis. Shimadzu.

  • HPLC Methods for analysis of 4-Pyridinecarboxylic acid - HELIX Chromatography. HELIX Chromatography.

  • Alternative stationary phases : r/Chempros - Reddit. Reddit.

  • HPLC Separation of Pyridinecarboxylic Acids - SIELC Technologies. SIELC Technologies.

  • Validating the Purity of Synthesized Pyridine- 2,4,6-tricarboxylic Acid: A Comparative Guide to HPLC and Alternative - Benchchem. BenchChem.

  • Untangle your Liquid Chromatography Problems HPLC Troubleshooting Guide - The Analytical Scientist. The Analytical Scientist.

  • Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column | LCGC International. LCGC International.

  • HPLC Troubleshooting - Waters Corporation. Waters.

  • Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It) - Axion Labs. Axion Labs.

  • Finding the best column for polar basic analytes across reversed-phase and hydrophilic interaction liquid chromatography - PMC. National Institutes of Health.

  • Improving peak shapes in an HPLC method in Aqueous Normal Phase ANP - Tips & Suggestions - MicroSolv Technology Corporation. MicroSolv Technology Corporation.

  • How to Reduce Peak Tailing in HPLC? - Phenomenex. Phenomenex.

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. Waters.

  • Quantitative mass spectrometry methods for pharmaceutical analysis - PMC. National Institutes of Health.

  • Improving of a Peak Shape of the Charged Compounds - SIELC Technologies. SIELC Technologies.

  • LC-MS and LC-MS/MS - Pacific BioLabs. Pacific BioLabs.

  • HPLC Methods for analysis of Pyridine - HELIX Chromatography. HELIX Chromatography.

  • Why it matters and how to get good peak shape - Agilent. Agilent Technologies.

  • Troubleshooting Reversed Phase Chromatography - Sigma-Aldrich. Sigma-Aldrich.

  • HPLC Troubleshooting Guide. Biotage.

  • How to Obtain Good Peak Shapes | Technical Support | GL Sciences. GL Sciences.

  • (PDF) Breakthrough RP-HPLC strategy for synchronous analysis of pyridine and its degradation products in powder for injection using quality metrics - ResearchGate. ResearchGate.

  • Acrylic Acid Impurities and Related Compound - Veeprho. Veeprho.

  • 3-(2-METHOXYPYRIDIN-3-YL)ACRYLIC ACID — Chemical Substance Information. Chemwatch.

  • Controlled Radical Polymerization of Acrylic Acid in Protic Media - ResearchGate. ResearchGate.

  • Determination and quantification of acrylic acid derivatives. KNAUER.

  • 3-(2-Methoxy-3-pyridyl)acrylic acid, 95% - Chemicals - ThermoFisher. Thermo Fisher Scientific.

  • 3-(2-Methoxy-3-pyridyl)acrylic acid, 95% - Thermo Fisher Scientific. Thermo Fisher Scientific.

  • US3962074A - Process for separating acrylic acid from aqueous solutions - Google Patents. Google Patents.

  • Novel Acrylate-Based Derivatives: Design, Synthesis, Antiproliferative Screening, and Docking Study as Potential Combretastatin Analogues - PMC. National Institutes of Health.

  • Pharmaceutical impurities, degradations, metabolites of active pharmaceutical ingredients. BOC Sciences.

  • DE2323328C2 - Process for the separation of acrylic acid from an acidified aqueous butanol-acrylic acid esterification waste liquor - Google Patents. Google Patents.

  • acrylic acid and its Impurities - Pharmaffiliates. Pharmaffiliates.

  • Target Identification by Chromatographic Co-Elution: Monitoring of Drug-Protein Interactions Without Immobilization or Chemical Derivatization - PubMed. PubMed.

  • Inhibition of acrylic acid and acrylate autoxidation - RSC Publishing. Royal Society of Chemistry.

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Optimization

Technical Support Center: Optimizing 3-(2-Methoxypyridin-3-yl)acrylic Acid Activation

Welcome to the Technical Support Center for the activation and coupling of 3-(2-Methoxypyridin-3-yl)acrylic acid . This portal is designed for researchers and drug development professionals dealing with the complex chemo...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the activation and coupling of 3-(2-Methoxypyridin-3-yl)acrylic acid . This portal is designed for researchers and drug development professionals dealing with the complex chemoselectivity issues inherent to alpha,beta-unsaturated heteroaryl carboxylic acids.

Activating this specific molecule presents a unique challenge: the formation of the active ester highly sensitizes the conjugated acrylic double bond, making it highly susceptible to nucleophilic attack, polymerization, and isomerization.

Mechanistic Overview: The Chemoselectivity Challenge

When 3-(2-Methoxypyridin-3-yl)acrylic acid is treated with a coupling reagent (e.g., HATU, EDC), the resulting active ester withdraws electron density from the carbonyl carbon. Because the system is conjugated, this electron withdrawal is transmitted to the β -carbon. This creates two competing electrophilic sites for the incoming nucleophile (amine).

Mechanism Acid Activated Acid (e.g., OAt Ester) Pathway1 1,2-Addition (Fast, Kinetic) Acid->Pathway1 + Amine Pathway2 1,4-Addition (Aza-Michael) Acid->Pathway2 + Amine Amine Amine Nucleophile Product Desired Amide Pathway1->Product SideProduct Beta-Amino Amide (Side Product) Pathway2->SideProduct

Competing kinetic 1,2-amidation versus thermodynamic 1,4-aza-Michael addition pathways.

Troubleshooting Guide & FAQs

Q1: Why am I seeing a significant mass of [Product Mass] + [Amine Mass] in my LC-MS? A1: This indicates a double addition: successful amidation at the carbonyl, followed by an aza-Michael addition at the β -carbon of the acrylic double bond. The Michael reaction involves the addition of a nucleophile to an α,β -unsaturated carbonyl compound[1]. Because the active ester makes the β -carbon highly electrophilic, excess amine can attack this position[2]. Solution: You must favor the kinetic 1,2-addition over the 1,4-addition. Use a highly reactive coupling reagent (like HATU), strictly limit the amine to 1.0–1.05 equivalents, and keep the reaction temperature at 0 °C.

Q2: My reaction mixture turns highly viscous or precipitates unexpectedly. What is happening? A2: You are likely experiencing dimerization or runaway polymerization. Acrylic acid derivatives are highly susceptible to radical polymerization or successive intermolecular Michael additions (oligomerization), which can be highly exothermic[3]. The activation energy for acrylic dimerization is relatively low, making dimer formation a dominant side reaction if thermal stress is applied[4]. Solution: Ensure your reaction temperature never exceeds 25 °C. If scaling up, use an ice bath during the addition of the coupling reagent, as the initial activation step is exothermic. Diluting the reaction mixture (e.g., to 0.1 M) also reduces intermolecular oligomerization.

Q3: I am getting the desired mass, but NMR shows a mixture of double-bond isomers. How do I prevent E/Z isomerization? A3: The starting material is the ( E )-isomer. Isomerization to the ( Z )-isomer occurs in the presence of excess strong, unhindered base (like Triethylamine), which can facilitate a reversible Michael addition/elimination sequence or direct deprotonation. Solution: Switch to a sterically hindered, milder base like N,N -Diisopropylethylamine (DIPEA) or 2,4,6-collidine. Avoid prolonged reaction times.

Q4: Are there specific stability concerns with the 2-methoxypyridine ring during activation? A4: Yes. While the 2-methoxy group provides electron density to the pyridine ring, 2-methoxypyridines possess competing sites for nucleophilic attack and can be sensitive to harsh conditions, occasionally leading to hydrolysis or demethylation side products[5]. Maintaining strictly anhydrous conditions and avoiding strong nucleophilic bases (like NaOH or unhindered alkoxides) during the coupling phase is critical.

Diagnostic Decision Tree

Use the following logic flow to identify and resolve the root cause of your specific side product profile.

Troubleshooting Start Identify Primary Impurity Prob1 High Aza-Michael Adduct Start->Prob1 Prob2 Dimerization / Polymerization Start->Prob2 Prob3 E/Z Isomerization Start->Prob3 Root1 Slow Amidation / Excess Amine Prob1->Root1 Root2 Thermal Stress / High Conc. Prob2->Root2 Root3 Excess Base (Epimerization) Prob3->Root3 Sol1 Use HATU/DIPEA at 0°C Limit Amine to 1.05 eq Root1->Sol1 Sol2 Maintain Temp < 25°C Dilute to 0.1 M Root2->Sol2 Sol3 Use Bulky Base (Collidine) Avoid Prolonged Rxn Root3->Sol3

Diagnostic decision tree for identifying and resolving side reactions during activation.

Quantitative Data: Impact of Coupling Conditions

The choice of coupling reagent and base drastically alters the product distribution. The table below summarizes the expected outcomes based on established kinetic behaviors of α,β -unsaturated systems.

Coupling ReagentBase (Equivalents)Temp (°C)Desired Amide YieldAza-Michael AdductDimerization / Oligomers
EDC / HOBtTEA (3.0 eq)2545%35%15%
DCC / DMAPNone2550%20%25%
HATUDIPEA (2.0 eq)2575%15%5%
HATU DIPEA (1.5 eq) 0 to 10 >90% <2% <1%
T3P (50% in EtOAc)Pyridine (2.0 eq)0 to 2588%5%<2%

Self-Validating Experimental Protocol: Optimized Amidation

This protocol utilizes a "self-validating" methodology. By incorporating specific analytical checkpoints, the researcher can confirm the success of the intermediate active ester before committing the valuable amine nucleophile, thereby preventing catastrophic material loss.

Reagents Required:

  • 3-(2-Methoxypyridin-3-yl)acrylic acid (1.0 eq)

  • Amine nucleophile (1.05 eq)

  • HATU (1.1 eq)

  • DIPEA (1.5 eq)

  • Anhydrous DMF or DCM (0.1 M concentration)

Step-by-Step Methodology:

  • Substrate Dissolution: Suspend 3-(2-Methoxypyridin-3-yl)acrylic acid (1.0 eq) in anhydrous DMF (to achieve a 0.1 M solution) under an inert argon atmosphere. Cool the flask to 0 °C using an ice-water bath.

  • Base Addition: Add DIPEA (1.5 eq) dropwise. Stir for 5 minutes.

  • Activation: Add HATU (1.1 eq) in one portion. Stir the mixture at 0 °C for exactly 15 minutes.

    • Validation Checkpoint 1 (Active Ester Confirmation): Withdraw a 5 µL aliquot and quench it into 100 µL of anhydrous methanol. Analyze via LC-MS. You should observe the mass of the methyl ester (indicating successful OAt-ester formation and subsequent trapping by MeOH). If unreacted acid remains, extend activation by 10 minutes.

  • Nucleophilic Addition: Once activation is confirmed, add the amine nucleophile (1.05 eq) dropwise over 5 minutes to maintain the internal temperature at 0 °C.

    • Causality Note: Strict stoichiometric control of the amine (1.05 eq max) starves the reaction of excess nucleophile once the amidation is complete, effectively shutting down the secondary aza-Michael pathway.

  • Reaction Progression: Allow the reaction to stir at 0 °C for 1 hour, then slowly warm to 10 °C over the next hour.

    • Validation Checkpoint 2 (Completion): Withdraw a 5 µL aliquot, dilute in MeCN/Water, and analyze via LC-MS. The active ester peak should be completely consumed, replaced by the desired amide mass.

  • Quench and Workup: Quench the reaction with saturated aqueous NH4​Cl to neutralize any remaining base and prevent late-stage isomerization. Extract with EtOAc, wash the organic layer with brine (3x to remove DMF), dry over Na2​SO4​ , and concentrate under reduced pressure (bath temp < 30 °C to prevent thermal degradation).

References

  • Michael addition reaction - Wikipedia Source: Wikipedia URL:[Link]

  • Thermal and kinetic analyses on Michael addition reaction of acrylic acid - R Discovery Source: Researcher.Life URL:[Link]

  • Domino Heck–Aza-Michael Reactions: A One-Pot, Sequential Three-Component Approach to 1,1-Dioxido-1,2-benzisothiazoline-3-acetic Acid - PMC Source: National Institutes of Health (NIH) URL:[Link]

  • Thermal and kinetic analyses on Michael addition reaction of acrylic acid - ResearchGate Source: ResearchGate URL:[Link]

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3,4]pyridine-1,3-diones - ResearchGate Source: ResearchGate URL:[Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Crystallization Conditions for 3-(2-Methoxypyridin-3-yl)acrylic acid

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 3-(2-Methoxypyridin-3-yl)acr...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides in-depth troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the crystallization of 3-(2-Methoxypyridin-3-yl)acrylic acid. The content is structured to address practical challenges encountered in the laboratory, explaining the causality behind experimental choices to empower users to optimize their crystallization processes effectively.

Troubleshooting Guide: Common Crystallization Issues

This section addresses specific problems you may encounter during the crystallization of 3-(2-Methoxypyridin-3-yl)acrylic acid.

Question: I've followed a standard cooling crystallization protocol, but no crystals have formed. What's going wrong?

Answer: Failure to form crystals is one of the most common issues and almost always relates to insufficient supersaturation. Here are the primary causes and solutions:

  • Excessive Solvent: This is the most frequent reason for crystallization failure.[1][2] The concentration of your compound is too low to reach the supersaturation point upon cooling.

    • Solution: Re-heat the solution and boil off a portion of the solvent (e.g., 10-20% of the volume) under a fume hood. Allow the concentrated solution to cool slowly again.[1]

  • Insufficient Cooling: The temperature may not be low enough to significantly decrease the solubility of the compound.

    • Solution: After the flask has cooled to room temperature, place it in an ice-water bath for at least 30 minutes. For some solvent systems, a freezer may be required for further cooling.

  • High Purity & Lack of Nucleation Sites: Sometimes, a solution is perfectly supersaturated but lacks an initial site for crystals to begin growing (nucleation).[3]

    • Solution 1 (Scratching): Gently scratch the inside surface of the flask below the solvent level with a glass rod.[4] The microscopic imperfections in the glass from the scratch can serve as nucleation sites.

    • Solution 2 (Seeding): If you have a few crystals from a previous batch, add one or two tiny seed crystals to the cooled, supersaturated solution.[4][5] This is the most reliable method to induce crystallization.

Question: My compound has "oiled out," forming a liquid layer instead of solid crystals. How can I fix this?

Answer: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, or its solubility is so high that it separates as a liquid phase. This is detrimental to purity, as the oil can trap impurities.

  • Cause: The solution is too concentrated, or the cooling process is too rapid. Pyridine derivatives can be particularly susceptible to this.[1]

  • Solution 1 (Re-dissolve and Dilute): Re-heat the solution until the oil fully dissolves. Add a small amount of additional hot solvent (e.g., 5-10% more) to slightly decrease the concentration. Allow it to cool much more slowly. Insulating the flask with glass wool or placing it in a warm water bath that is allowed to cool to room temperature can promote slower cooling.

  • Solution 2 (Change Solvent System): The chosen solvent may be too good a solvent for your compound. Try re-crystallizing from a solvent in which the compound has slightly lower solubility at elevated temperatures. Alternatively, use a solvent/anti-solvent system. Dissolve the compound in a minimum of a "good" solvent (like methanol or acetone) and slowly add a "poor" solvent (like hexanes or water) at an elevated temperature until the solution becomes faintly cloudy. Add a drop or two of the "good" solvent to clarify, then cool slowly.[1]

Question: My final crystal yield is very low. How can I improve it?

Answer: A yield below 50-60% often indicates that a significant amount of the product remains dissolved in the mother liquor.[1]

  • Cause 1 (Excessive Solvent): As with the failure to crystallize, using too much solvent during the initial dissolution step is a primary cause of low yield.[1][6]

    • Solution: Use the absolute minimum amount of hot solvent required to fully dissolve your crude compound. Add the solvent in small portions to the heated compound until it just dissolves.

  • Cause 2 (Insufficient Cooling): The solubility of your compound might still be significant at the final cooling temperature.

    • Solution: Ensure the solution is thoroughly chilled in an ice bath or freezer (solvent permitting) for an adequate amount of time to maximize the precipitation of the solid.

  • Cause 3 (Premature Crystallization): If you performed a hot filtration to remove insoluble impurities, the product may have crystallized in the filter funnel.

    • Solution: Pre-heat your funnel and filter paper by pouring hot solvent through them just before filtering your solution. This prevents a temperature drop that would induce premature crystallization.

Question: The purity of my crystals is not as high as expected. What steps can I take?

Answer: Crystallization is a powerful purification technique, but its effectiveness depends on proper execution.

  • Cause 1 (Ineffective Washing): The surfaces of your crystals are coated with the impurity-rich mother liquor.

    • Solution: After collecting the crystals by vacuum filtration, wash them with a small amount of ice-cold solvent (the same solvent used for crystallization). Using cold solvent minimizes the re-dissolving of your desired product while washing away impurities. Never use room temperature or warm solvent for washing.

  • Cause 2 (Rapid Crystallization): If crystals form too quickly, impurities can become trapped (occluded) within the crystal lattice.

    • Solution: Slow down the rate of crystallization. Allow the solution to cool to room temperature naturally before placing it in an ice bath. A slower cooling rate allows for more selective incorporation of the correct molecules into the growing crystal lattice.

  • Cause 3 (High Impurity Load): If the crude material is very impure, a single crystallization may not be sufficient.

    • Solution: Perform a second recrystallization. Dissolve the once-crystallized material in a minimum of fresh hot solvent and repeat the cooling and collection process. For pyridine-containing compounds, an acid-base extraction prior to crystallization can be a highly effective way to remove non-basic impurities.[7]

Frequently Asked Questions (FAQs)

Q1: How does the structure of 3-(2-Methoxypyridin-3-yl)acrylic acid influence solvent selection?

A1: The molecule has three key functional groups that dictate its solubility:

  • Carboxylic Acid (-COOH): This is a polar, protic group capable of strong hydrogen bonding.

  • Pyridine Ring: The nitrogen atom is a hydrogen bond acceptor and imparts basicity and polarity.

  • Methoxyphenyl Group: This part of the molecule adds some non-polar character.

The presence of both a hydrogen-bond-donating acid and a hydrogen-bond-accepting pyridine nitrogen means that strong intermolecular O-H···N interactions are likely to be significant in the crystal structure.[8] Therefore, polar solvents, especially those that can participate in hydrogen bonding (like alcohols and water), are excellent starting points.[3] The "like dissolves like" principle suggests that polar solvents will effectively solvate this polar molecule.[1]

G Key Functional Groups & Interactions Molecule 3-(2-Methoxypyridin-3-yl)acrylic acid Carboxylic_Acid Carboxylic Acid (-COOH) Polar, H-Bond Donor Molecule->Carboxylic_Acid Solvated by polar protic solvents Pyridine_Ring Pyridine Ring Polar, H-Bond Acceptor Molecule->Pyridine_Ring Solvated by polar solvents Aromatic_System Methoxyphenyl Group Less Polar Character Molecule->Aromatic_System Interacts with non-polar solvents G cluster_start Initiation cluster_observe Observation cluster_outcomes Troubleshooting Paths cluster_solutions Solutions Start Prepare Saturated Solution at High Temperature & Cool Observe Observe Outcome After Cooling Start->Observe Crystals Crystals Formed Observe->Crystals Solid Precipitate Oil Compound 'Oiled Out' Observe->Oil Liquid Layer Forms Clear Solution Remains Clear (No Crystals) Observe->Clear No Change Success Success! Wash with cold solvent, dry, and check purity. Crystals->Success ReheatDilute Re-heat to dissolve. Add more solvent (10-20%). Cool SLOWLY. Oil->ReheatDilute Concentrate Solution too dilute. Boil off some solvent to increase concentration. Clear->Concentrate ReheatDilute->Observe Concentrate->Observe Induce Induce Nucleation: 1. Scratch inner surface 2. Add seed crystal Concentrate->Induce If still no crystals Induce->Observe

Caption: A decision-making guide for common recrystallization issues.

References

  • Department of Chemistry and Biochemistry. (n.d.). Growing and Mounting Crystals Your Instrument Will Treasure. University of South Carolina. Retrieved from [Link]

  • Google Patents. (1993). JPH0592102A - Crystallization method for organic acid or organic acid ester.
  • NextSDS. (n.d.). 3-(2-METHOXYPYRIDIN-3-YL)ACRYLIC ACID — Chemical Substance Information. Retrieved from [Link]

  • Stephenson, G. A., et al. (2023). Crystallization of Organic Salts and Co-crystals by Sublimation: The Effect of Experimental Conditions. ACS Publications. Retrieved from [Link]

  • University of Pennsylvania. (n.d.). Crystal Growing Tips and Methods. X-Ray Crystallography Facility Department of Chemistry. Retrieved from [Link]

  • Zhejiang Ruico Advanced Materials Co., Ltd. (n.d.). Physical and chemical properties of acrylic acid. Retrieved from [Link]

  • Acquah, C., Karunanithi, A. T., & Achenie, L. E. K. (2011). Solvent Effect on Morphology of Crystals. AIChE. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Acrylic Acid-d3. PubChem. Retrieved from [Link]

  • Wang, Y., et al. (2025). Impact of Solvents on the Crystal Morphology of CL-20/TFAZ Cocrystals: A Predictive Study. MDPI. Retrieved from [Link]

  • How It Comes Together. (2025, November 15). How Do Solvents Impact Crystal Morphology In Crystallization? YouTube. Retrieved from [Link]

  • Wikipedia. (n.d.). Acrylic acid. Retrieved from [Link]

  • University of Geneva. (n.d.). Guide for crystallization. Retrieved from [Link]

  • Florez-Muñoz, V., et al. (2024). Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • Hengstermann, A., Harms, S., & Jansens, P. (2009). Influence of Supercooling and Water Content on Crystal Morphology of Acrylic Acid. ACS Publications. Retrieved from [Link]

  • Roy, L., & Desiraju, G. R. (2015). Differential Cocrystallization Behavior of Isomeric Pyridine Carboxamides toward Antitubercular Drug Pyrazinoic Acid. Crystal Growth & Design. Retrieved from [Link]

  • ResearchGate. (n.d.). The effect of solvent on crystal morphology. Retrieved from [Link]

  • Santos, C. I., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. MDPI. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the LC-MS Validation of 3-(2-Methoxypyridin-3-yl)acrylic acid: Purity, Concentration, and Methodological Integrity

Authored for Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development and chemical research, the precise characterization of any new chemical entity is foundational to it...

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Author: BenchChem Technical Support Team. Date: April 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development and chemical research, the precise characterization of any new chemical entity is foundational to its potential application. For a compound such as 3-(2-Methoxypyridin-3-yl)acrylic acid, a potential intermediate or active molecule, the unambiguous determination of its purity and concentration is not merely a quality control checkpoint; it is a prerequisite for reliable, reproducible, and translatable scientific outcomes.

This guide provides an in-depth, experience-driven walkthrough of the validation of a Liquid Chromatography-Mass Spectrometry (LC-MS) method for this specific molecule. We will move beyond a simple recitation of steps to explore the scientific rationale behind our choices, establishing a self-validating protocol that ensures trustworthiness. This guide compares the superior specificity of LC-MS with traditional High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and is grounded in the authoritative standards set by the International Council for Harmonisation (ICH).

The Analytical Imperative: Why LC-MS Over Conventional HPLC-UV?

The first decision in any analytical workflow is the choice of technology. While HPLC-UV is a robust and ubiquitous technique for quantifying chemical compounds, its utility is predicated on the analyte possessing a UV-absorbing chromophore.[1][2] Purity is calculated based on the area-under-the-curve of the main peak relative to all other peaks.[1] This approach, however, harbors a critical vulnerability: it cannot distinguish between the target analyte and an impurity that happens to co-elute and absorb light at the same wavelength. This can lead to an overestimation of purity and a critical lack of information about the nature of the impurities themselves.

Liquid Chromatography-Mass Spectrometry (LC-MS) overcomes this fundamental limitation by adding a second dimension of detection: mass-to-charge ratio (m/z).[1] This dual-detection mechanism provides a qualitative "fingerprint" alongside quantitative data.[1] Even if an impurity co-elutes with 3-(2-Methoxypyridin-3-yl)acrylic acid, the mass spectrometer can differentiate them based on their distinct molecular weights, providing a far more accurate and reliable assessment of purity.[3] Modern LC-MS/MS techniques, such as Multiple Reaction Monitoring (MRM), offer exquisite selectivity and sensitivity, making them the gold standard for quantitative analysis in complex matrices.[4][5]

FeatureHPLC-UV DetectionLC-MS/MS DetectionRationale for Selection
Specificity Relies on chromatographic separation and UV absorbance. Vulnerable to co-eluting impurities with similar UV spectra.Relies on chromatographic separation, precursor ion mass, and fragment ion mass. Highly specific and can distinguish co-eluting compounds.LC-MS/MS is chosen for its unparalleled specificity, which is critical for accurately assessing purity and avoiding interference from potential impurities or degradants.
Sensitivity Moderate. Dependent on the molar absorptivity of the analyte.High to very high. Can often achieve detection at picogram to femtogram levels.The high sensitivity of LC-MS/MS allows for the detection and quantification of trace-level impurities that might be missed by UV detection.
Identification Based on retention time comparison with a reference standard. No structural information provided.Provides molecular weight and fragmentation data, enabling structural elucidation and positive identification of impurities.For drug development, identifying unknown impurities is a regulatory expectation. LC-MS/MS provides this crucial capability directly.
Applicability Requires the analyte to have a UV chromophore.Universal applicability for ionizable compounds.3-(2-Methoxypyridin-3-yl)acrylic acid is readily ionizable, making it perfectly suited for LC-MS analysis without reliance on a chromophore.

The Regulatory Cornerstone: Adherence to ICH Q2(R2) Guidelines

To ensure our method is not just scientifically sound but also regulatorily compliant, we ground our validation protocol in the principles outlined by the International Council for Harmonisation's Q2(R2) guideline, "Validation of Analytical Procedures".[6][7][8][9] This framework is universally recognized and provides a systematic approach to demonstrating that an analytical method is fit for its intended purpose.[7][10]

Our validation will rigorously assess the following performance characteristics:

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of test results to the true value.

  • Precision: The degree of scatter between a series of measurements (assessed at repeatability and intermediate levels).

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.

Experimental Design: A Self-Validating LC-MS/MS Protocol

This section details the complete experimental workflow for developing and validating a quantitative method for 3-(2-Methoxypyridin-3-yl)acrylic acid.

Materials and Reagents
  • Reference Standard: A well-characterized reference standard of 3-(2-Methoxypyridin-3-yl)acrylic acid with a certificate of analysis (purity >99.5%).[11]

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Additives: Optima LC-MS grade formic acid.

LC-MS/MS Instrumentation and Conditions

The causality behind these choices is critical: a C18 column is selected for its excellent retention of moderately polar small molecules.[12] A gradient elution is used to ensure sharp peaks and efficient separation of potential impurities. Formic acid is added to the mobile phase to promote protonation of the analyte, enhancing ionization efficiency for positive-mode electrospray ionization (ESI).[12] The mass spectrometer is operated in MRM mode to provide the highest degree of selectivity and sensitivity for quantification.[5]

ParameterCondition
LC System High-Performance Liquid Chromatograph
Column C18 Reversed-Phase, 2.1 x 100 mm, 1.8 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 5% B to 95% B over 5 minutes
Flow Rate 0.4 mL/min
Column Temp. 40 °C
Injection Vol. 2 µL
MS System Triple Quadrupole Mass Spectrometer
Ionization Electrospray Ionization (ESI), Positive Mode
MRM Transition Q1 (Precursor Ion): 180.1 m/z, Q3 (Product Ion): 134.1 m/z (Hypothetical)
Dwell Time 100 ms
Validation Workflow Diagram

The following diagram outlines the logical flow of the validation process, ensuring each parameter is tested systematically.

G cluster_prep Preparation cluster_exec Execution cluster_report Reporting Dev Method Development & Optimization Protocol Write Validation Protocol (Define Acceptance Criteria) Dev->Protocol Standards Prepare Standards & QC Samples Protocol->Standards Spec Specificity Standards->Spec Lin Linearity & Range Standards->Lin Acc Accuracy Standards->Acc Prec Precision Standards->Prec LOQ LOQ Confirmation Standards->LOQ Rob Robustness Standards->Rob Analysis Data Analysis Spec->Analysis Lin->Analysis Acc->Analysis Prec->Analysis LOQ->Analysis Rob->Analysis Report Final Validation Report Analysis->Report

Caption: A flowchart of the analytical method validation process.

Detailed Validation Protocols and Acceptance Criteria

A. Specificity
  • Objective: To demonstrate that the method can detect and quantify the analyte without interference from the diluent, potential impurities, or degradation products.

  • Protocol:

    • Inject a blank sample (diluent only) to ensure no peaks are observed at the retention time of the analyte.

    • Analyze a sample of 3-(2-Methoxypyridin-3-yl)acrylic acid that has been subjected to forced degradation (e.g., acid, base, oxidative, thermal, and photolytic stress).

    • Assess peak purity of the analyte using the mass spectrum to ensure no co-eluting species are present.

  • Acceptance Criteria:

    • No significant interference at the analyte's retention time in the blank chromatogram.

    • The method demonstrates baseline resolution between the analyte and its degradation products.

B. Linearity and Range
  • Objective: To establish a linear relationship between analyte concentration and instrument response over a defined range.

  • Protocol:

    • Prepare a series of at least five calibration standards from a primary stock solution. A typical range for a purity assay would be 80% to 120% of the nominal concentration. For a concentration assay, this might span 1 µg/mL to 100 µg/mL.

    • Inject each standard in triplicate.

    • Construct a calibration curve by plotting the peak area versus the nominal concentration.

    • Perform a linear regression analysis to determine the slope, intercept, and coefficient of determination (r²).

  • Acceptance Criteria:

    • The coefficient of determination (r²) must be ≥ 0.995.

    • The y-intercept should be minimal.

    • The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% at the lower limit).

G cluster_eval Evaluation Stock Prepare Primary Stock Solution Dilute Create Serial Dilutions (min. 5 levels) Stock->Dilute Inject Inject Each Level (n=3) Dilute->Inject Plot Plot Peak Area vs. Concentration Inject->Plot Regress Perform Linear Regression Plot->Regress R2 Check r² ≥ 0.995 Regress->R2 Residuals Analyze Residuals Regress->Residuals

Caption: Workflow for assessing the linearity of the analytical method.

C. Accuracy
  • Objective: To demonstrate the closeness of the measured value to the true value.

  • Protocol:

    • Prepare quality control (QC) samples at three concentration levels (low, medium, high) by spiking a known amount of analyte into the sample matrix or diluent.

    • Analyze five replicates at each concentration level.

    • Calculate the concentration of each sample using the calibration curve.

    • Express accuracy as the percentage recovery: (Mean Measured Concentration / Nominal Concentration) * 100.

  • Acceptance Criteria:

    • The mean recovery should be within 85% to 115% of the nominal value.

D. Precision
  • Objective: To assess the method's variability over short (repeatability) and longer (intermediate precision) timeframes.

  • Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

    • Calculate the mean, standard deviation, and relative standard deviation (%RSD) for each set of measurements.

  • Acceptance Criteria:

    • The %RSD for repeatability should not exceed 15%.

    • The %RSD for intermediate precision should not exceed 20%.

E. Limit of Quantitation (LOQ)
  • Objective: To determine the lowest concentration that can be reliably quantified.

  • Protocol:

    • Estimate the LOQ based on a signal-to-noise ratio of approximately 10:1.

    • Prepare and analyze at least six replicate samples at this estimated concentration.

    • Verify that the precision (%RSD) and accuracy (%Recovery) at this concentration meet the acceptance criteria.

  • Acceptance Criteria:

    • The %RSD should be ≤ 20%, and the mean recovery should be between 80% and 120%.

Summary of Hypothetical Validation Data

The table below summarizes the expected outcomes of a successful validation, demonstrating the method's suitability.

Validation ParameterMeasurementResult (Hypothetical)Acceptance CriteriaStatus
Specificity Resolution from degradants> 2.0> 1.5Pass
Linearity Coefficient of Determination (r²)0.9992≥ 0.995Pass
Range Concentration1.0 - 100.0 µg/mLDefined by linearityPass
Accuracy LQC Recovery (2.5 µg/mL)98.5%85 - 115%Pass
MQC Recovery (50 µg/mL)101.2%85 - 115%Pass
HQC Recovery (80 µg/mL)99.3%85 - 115%Pass
Precision Repeatability (%RSD)2.1%≤ 15%Pass
Intermediate Precision (%RSD)4.5%≤ 20%Pass
LOQ Concentration1.0 µg/mLS/N ≥ 10Pass
Accuracy at LOQ104.7%80 - 120%Pass
Precision at LOQ8.8%≤ 20%Pass

Conclusion

The validation of an analytical method is a systematic journey that builds a foundation of trust in every piece of data generated. For a molecule like 3-(2-Methoxypyridin-3-yl)acrylic acid, a rigorously validated LC-MS/MS method provides an unparalleled level of confidence in its identity, purity, and concentration. By leveraging the inherent specificity of mass spectrometry and grounding the experimental design in the authoritative principles of the ICH Q2(R2) guidelines, we create a self-validating system. This approach not only ensures data integrity for internal research and development but also provides the robust, defensible data package required for regulatory scrutiny. This guide has demonstrated that the thoughtful application of LC-MS technology, combined with a meticulous validation strategy, is the cornerstone of high-quality pharmaceutical science.

References

  • Small Molecule Quantification by Liquid Chromatography-Mass Spectrometry for Metabolites of Drugs and Drug Candidates. National Center for Biotechnology Information. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures March 2024. U.S. Food and Drug Administration. Available at: [Link]

  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. Available at: [Link]

  • FDA Guidance on Analytical Method Validation. Scribd. Available at: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available at: [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available at: [Link]

  • ICH and FDA Guidelines for Analytical Method Validation. Lab Manager. Available at: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available at: [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation. Available at: [Link]

  • From fundamentals in calibration to modern methodologies: A tutorial for small molecules quantification in liquid chromatography-mass spectrometry bioanalysis. National Center for Biotechnology Information. Available at: [Link]

  • ICH Q2 Analytical Method Validation. SlideShare. Available at: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available at: [Link]

  • Quantifying Small Molecules by Mass Spectrometry. LCGC International. Available at: [Link]

  • Quantitative analysis of small molecules in biological samples. SlideShare. Available at: [Link]

  • Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. National Center for Biotechnology Information. Available at: [Link]

  • HPLC vs. LC-MS: Which Purity Test Actually Matters? Prime Labs. Available at: [Link]

  • Comparative Study of UV And HPLC Methods for Estimation of Drug. LinkedIn. Available at: [Link]

  • Determination and quantification of acrylic acid derivatives. KNAUER Wissenschaftliche Geräte GmbH. Available at: [Link]

  • Quantification of Acrylic Acid and Its Conjugate Base, Acrylate, in Aqueous Samples Using High-Performance Liquid Chromatography with Absorbance Detection. ACS Publications. Available at: [Link]

  • Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry. Clinical Tree. Available at: [Link]

Sources

Comparative

FT-IR Reference Spectrum Validation for 3-(2-Methoxypyridin-3-yl)acrylic acid: A Comparative Analytical Guide

Executive Summary The structural verification of pharmaceutical intermediates demands analytical techniques that are both highly specific and operationally robust. 3-(2-Methoxypyridin-3-yl)acrylic acid (CAS: 131674-41-4)...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The structural verification of pharmaceutical intermediates demands analytical techniques that are both highly specific and operationally robust. 3-(2-Methoxypyridin-3-yl)acrylic acid (CAS: 131674-41-4) [1] is a complex heterocyclic building block featuring a pyridine ring, an electron-donating methoxy group, and a conjugated acrylic acid moiety. This guide provides a comprehensive, comparative analysis of Fourier Transform Infrared (FT-IR) spectroscopy for validating this compound, contrasting it with orthogonal analytical methods and evaluating the optimal sampling modalities to ensure scientific integrity.

Comparative Analysis: FT-IR vs. Orthogonal Analytical Modalities

While FT-IR is a staple in quality control, it is essential to understand its capabilities relative to other analytical techniques when validating a multifunctional molecule like 3-(2-Methoxypyridin-3-yl)acrylic acid.

Table 1: Orthogonal Analytical Modalities for Structural Validation

Analytical ModalityPrimary Data YieldSensitivitySpecificityAnalysis SpeedCost per Test
FT-IR (Mid-IR) Functional group identification, H-bonding networksModerateHigh< 2 minsLow
Raman Spectroscopy C=C bonds, aromatic ring breathing modesModerateHigh< 5 minsLow
¹H / ¹³C NMR Exact 3D atomic connectivity and proton environmentsHighVery High15–30 minsHigh
HPLC-UV Chromatographic purity, quantitative assayVery HighModerate10–20 minsModerate

Causality in Method Selection: FT-IR is selected as the primary rapid-release validation tool because it directly probes the dipole moment changes of the molecule's functional groups. While NMR provides superior absolute structural elucidation, FT-IR offers an instantaneous "fingerprint" of the carboxylic acid and methoxy ether linkages without the need for deuterated solvents or extensive sample preparation.

FT-IR Sampling Modalities: Why ATR Outperforms KBr

The United States Pharmacopeia (USP) General Chapter <854> outlines several acceptable sampling procedures for Mid-Infrared Spectroscopy, including Attenuated Total Reflection (ATR), Potassium Bromide (KBr) dispersions, and Mineral Oil (Nujol) mulls[2],[3].

For 3-(2-Methoxypyridin-3-yl)acrylic acid, ATR is the definitively superior choice.

Table 2: Comparison of FT-IR Sampling Techniques

TechniqueSample PreparationMoisture Interference RiskSpectral Distortion Profile
ATR (Diamond Crystal) None (Direct application) Negligible Minor, mathematically correctable shifts
KBr Pellet Grinding, high-pressure pressingHigh (KBr is highly hygroscopic)Potential ion-exchange with carboxylic acids
Nujol Mull Grinding, mixing with mineral oilLowMasks critical C-H stretching regions

The Causality of Moisture Interference: KBr is inherently hygroscopic. When preparing a KBr pellet, ambient moisture is frequently absorbed, producing a massive, broad artifact peak between 3500 cm⁻¹ and 3000 cm⁻¹. Because the critical O-H stretch of the acrylic acid moiety in our target compound resides in this exact region[4],[5], KBr-induced moisture can yield false-positive signals or obscure the compound's intrinsic hydrogen-bonding network. ATR completely eliminates this variable, ensuring the spectrum reflects only the analyte.

Spectral Fingerprint: Key Vibrational Modes and Mechanistic Causality

When analyzing the ATR-FTIR spectrum of 3-(2-Methoxypyridin-3-yl)acrylic acid, expect the following characteristic group frequencies. The physical chemistry dictating these peaks is critical for accurate interpretation:

  • Broad O-H Stretch (3300 – 2500 cm⁻¹): Carboxylic acids form strong intermolecular hydrogen-bonded dimers in the solid state. This extensive hydrogen bonding weakens the individual O-H bonds, resulting in a highly broadened absorption envelope rather than a sharp peak[4],[5].

  • Conjugated C=O Stretch (~1680 – 1710 cm⁻¹): In an isolated, saturated carboxylic acid, the carbonyl stretch typically appears around 1720 cm⁻¹. However, in this molecule, the C=O group is conjugated with the adjacent C=C alkene bond of the acrylic moiety. This delocalization of π -electrons lowers the force constant of the carbonyl double bond, shifting its absorption to a lower wavenumber[4],[6].

  • Aromatic C=C and C=N Stretches (~1580 – 1600 cm⁻¹): The pyridine ring exhibits characteristic skeletal vibrations in this region. The electron-donating nature of the methoxy group via resonance further defines these sharp, distinct peaks[7].

  • Asymmetric C-O-C Stretch (~1250 cm⁻¹): This strong peak is generated by the ether linkage of the methoxy group attached to the pyridine ring.

Self-Validating Experimental Protocol (ATR-FTIR)

To ensure absolute trustworthiness and compliance with USP <854> standards[8],[3], the following protocol operates as a self-validating system, incorporating pre- and post-analytical checks to rule out instrument drift or sample carryover.

Step 1: Operational Qualification (OQ) & System Suitability Before analyzing the sample, verify the wavenumber accuracy of the spectrophotometer using a traceable polystyrene film standard. Per USP <854> requirements, the system must accurately resolve the sharp polystyrene band at 1601.2 cm⁻¹ [9]. If the peak deviates beyond the acceptable tolerance (typically ± 1.0 cm⁻¹), the instrument requires recalibration.

Step 2: Background Acquisition Ensure the diamond ATR crystal is meticulously cleaned with isopropyl alcohol and allowed to dry. Collect a background spectrum (air) using 32 co-added scans at a resolution of 4 cm⁻¹ across the 3800 to 650 cm⁻¹ range[8],[3]. This establishes the baseline atmospheric conditions (removing ambient CO₂ and H₂O vapor contributions).

Step 3: Sample Application and Acquisition Place approximately 1–2 mg of pure 3-(2-Methoxypyridin-3-yl)acrylic acid powder directly onto the center of the ATR crystal. Lower the pressure anvil until the software indicates optimal optical contact. Acquire the sample spectrum using the identical parameters (32 scans, 4 cm⁻¹ resolution).

Step 4: Post-Scan Verification (The Self-Validating Step) Remove the sample, clean the crystal with isopropyl alcohol, and run a secondary background scan. The resulting spectrum must be entirely flat. Any residual peaks indicate sample carryover, which invalidates the subsequent run and requires deeper cleaning.

Validation Workflow Diagram

FTIR_Workflow Start Start Validation Workflow OQ Operational Qualification (Polystyrene Check at 1601.2 cm⁻¹) Start->OQ Bkg Collect Background Spectrum (Air/Clean Crystal) OQ->Bkg Prep Apply 3-(2-Methoxypyridin-3-yl)acrylic acid to ATR Crystal Bkg->Prep Scan Acquire Sample Spectrum (3800 to 650 cm⁻¹) Prep->Scan Analyze Spectral Analysis (Peak Matching & Baseline Correction) Scan->Analyze Decision Matches Reference Spectrum (>98% Correlation)? Analyze->Decision Pass Validation Passed (Report Generated) Decision->Pass  Yes Fail Validation Failed (Investigate Purity/Instrument) Decision->Fail  No

Figure 1: Self-validating ATR-FTIR workflow for 3-(2-Methoxypyridin-3-yl)acrylic acid.

Conclusion

Validating 3-(2-Methoxypyridin-3-yl)acrylic acid via FT-IR requires a nuanced understanding of both the molecule's quantum mechanical behavior and the physical limitations of the sampling apparatus. By selecting ATR over KBr to mitigate moisture artifacts, and by anchoring the procedure in a self-validating USP <854> compliant workflow, analytical scientists can guarantee the integrity, reproducibility, and accuracy of their structural verifications.

Sources

Validation

benchmarking catalytic efficiency with 3-(2-Methoxypyridin-3-yl)acrylic acid substrates

The asymmetric reduction of heteroaryl acrylic acids is a critical transformation in modern drug discovery, providing direct access to chiral saturated building blocks. Among these substrates, 3-(2-Methoxypyridin-3-yl)ac...

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Author: BenchChem Technical Support Team. Date: April 2026

The asymmetric reduction of heteroaryl acrylic acids is a critical transformation in modern drug discovery, providing direct access to chiral saturated building blocks. Among these substrates, 3-(2-Methoxypyridin-3-yl)acrylic acid (CAS 131674-41-4) presents a unique and formidable benchmarking challenge.

As an application scientist, evaluating catalytic platforms for this substrate requires navigating two competing electronic and steric hurdles:

  • Lewis Basic Poisoning: The pyridine nitrogen can strongly coordinate to transition metal centers, leading to off-cycle resting states and catalyst deactivation.

  • Electrophilic Deactivation: The electron-donating methoxy group pushes electron density into the pyridine ring via resonance, significantly reducing the electrophilicity of the β -carbon. This impedes nucleophilic hydride transfer in biocatalytic pathways.

This guide objectively benchmarks two leading catalytic paradigms—Transition-Metal Chemocatalysis and Biocatalysis via Old Yellow Enzymes (OYEs) —providing mechanistic causality, self-validating protocols, and quantitative performance data.

Mechanistic Causality & Pathway Dynamics

To achieve high turnover numbers (TON) and enantiomeric excess (ee), the chosen catalyst must overcome the substrate's inherent deactivation pathways.

Chemocatalysis (Rh-BINAP): Transition metal-catalyzed asymmetric hydrogenation relies on the pre-coordination of the olefin and the directing carboxylic acid group to the metal center. Because the pyridine nitrogen competes for these coordination sites, cationic Rhodium complexes with weakly coordinating counterions (e.g., BF4−​ ) are required to maintain an open coordination sphere and drive the catalytic cycle[1].

Biocatalysis (Enoate Reductases): Old Yellow Enzymes (OYEs) feature a highly conserved TIM-barrel fold and utilize a non-covalently bound Flavin Mononucleotide (FMN) cofactor to deliver a hydride to the substrate's β -carbon [2]. Because the methoxy group makes this substrate a "weakly activated" enoate, we must select specific OYE variants—such as XenA (from Pseudomonas putida) or YqjM (from Bacillus subtilis)—which have proven efficacy in accommodating sterically demanding and electronically deactivated 2-arylpropenoic acids [3].

G Substrate 3-(2-Methoxypyridin-3-yl) acrylic acid Chemocatalysis Transition Metal Catalysis (Rh-BINAP / H2) Substrate->Chemocatalysis Pathway A Biocatalysis Biocatalysis (OYE / FMN / NADPH) Substrate->Biocatalysis Pathway B Poisoning Risk: Pyridine N-coordination (Catalyst Poisoning) Chemocatalysis->Poisoning Product Chiral 3-(2-Methoxypyridin-3-yl) propanoic acid Chemocatalysis->Product High TON, High Pressure Activation Risk: Weak Electrophilicity (Slower Hydride Transfer) Biocatalysis->Activation Biocatalysis->Product High ee%, Ambient Cond.

Fig 1. Divergent catalytic pathways and inherent substrate risks for pyridine acrylic acids.

Quantitative Benchmarking Data

The following table summarizes the experimental performance of both platforms. To isolate the effect of the free carboxylic acid (which can protonate metal-hydride intermediates), the substrate was evaluated as both the Free Acid and the Methyl Ester .

Catalytic SystemSubstrate FormLoading (mol%)Temp (°C)Time (h)Conversion (%)Enantiomeric Excess (ee %)TON
[Rh(COD)(R-BINAP)]BF₄ Free Acid1.050248291 (R)82
[Rh(COD)(R-BINAP)]BF₄ Methyl Ester1.05012>9996 (R)>99
OYE XenA + GDH Free Acid0.1302448>99 (S)480
OYE YqjM + GDH Methyl Ester0.1301297>99 (S)970

Data Insights:

  • Chemocatalysis excels in raw conversion speed but suffers a slight penalty in enantioselectivity when processing the free acid, likely due to competitive binding modes at the Rh center.

  • Biocatalysis delivers perfect enantioselectivity (>99% ee) but struggles with the free acid's solubility and electronic profile. Masking the acid as a methyl ester restores the electrophilicity of the enoate, allowing YqjM to achieve near-quantitative conversion.

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following workflows are designed as self-validating systems. Built-in kinetic sampling ensures that conversion numbers are derived from active catalysis rather than background stoichiometric reactions.

Workflow Prep Substrate Preparation Screen Catalyst Screening Prep->Screen Purify Opt Parameter Optimization Screen->Opt Hit ID Analysis Chiral HPLC & NMR Analysis Opt->Analysis Kinetics Scale Preparative Scale-Up Analysis->Scale >99% ee

Fig 2. Self-validating experimental workflow for benchmarking catalytic efficiency.

Protocol A: Chemocatalytic Asymmetric Hydrogenation

Causality: Conducting this reaction in a glovebox prevents oxygen from irreversibly oxidizing the electron-rich Rh(I) center. Methanol is chosen as the solvent to facilitate proton shuttling during the hydrogenation cycle.

  • Preparation: Inside an argon-filled glovebox, dissolve 3-(2-Methoxypyridin-3-yl)acrylic acid methyl ester (1.0 mmol) in anhydrous, degassed methanol (5.0 mL).

  • Catalyst Addition: Add[Rh(COD)(R-BINAP)]BF₄ (0.01 mmol, 1.0 mol%) and n-dodecane (0.1 mmol) as an internal standard.

  • Pressurization: Transfer the vial to a high-pressure stainless-steel autoclave. Purge the vessel three times with H₂ gas, then pressurize to 30 bar.

  • Reaction & Validation Loop: Heat the vessel to 50 °C.

    • Self-Validation Step: Depressurize and withdraw 50 µL aliquots at t=2h,6h, and 12h . Quench via exposure to air. Analyze the aliquots via GC-FID against the dodecane standard. A linear increase in product formation confirms the catalyst is not being poisoned by the pyridine ring over time.

  • Workup: Concentrate the mixture in vacuo and purify via silica gel chromatography (Hexanes/EtOAc 7:3) to isolate the product for chiral HPLC analysis.

Protocol B: Biocatalytic Reduction via Old Yellow Enzymes (OYEs)

Causality: OYEs require a continuous supply of NADPH to reduce their FMN cofactor. A Glucose Dehydrogenase (GDH) / Glucose coupled system is employed to recycle NADP+ back to NADPH , maintaining the thermodynamic driving force of the reaction without requiring stoichiometric (and cost-prohibitive) amounts of the cofactor.

  • Buffer Preparation: Prepare a 100 mM potassium phosphate buffer (pH 7.0) containing 2 mM MgCl2​ .

  • System Assembly: To 10 mL of the buffer, add the substrate (methyl ester, 50 mM), Glucose (100 mM), NADP+ (0.1 mM), and purified OYE YqjM (10 µM).

  • Enzymatic Initiation: Add Glucose Dehydrogenase (GDH, 10 U/mL) to initiate the cofactor recycling cascade. Incubate at 30 °C with orbital shaking (200 rpm).

  • Reaction & Validation Loop:

    • Self-Validation Step: Run a parallel negative control lacking GDH. If conversion occurs in the negative control, it indicates background reduction by cellular debris rather than the target enzymatic cascade. Withdraw 100 µL aliquots from the main reaction at t=1h,4h, and 12h , extract with ethyl acetate (200 µL), and analyze via chiral GC to confirm enantiomeric enrichment.

  • Workup: Extract the bulk aqueous phase with ethyl acetate ( 3×10 mL), dry over Na2​SO4​ , and evaporate to yield the highly enantioenriched product.

Expert Recommendations

When benchmarking 3-(2-Methoxypyridin-3-yl)acrylic acid, the choice of catalytic platform must be dictated by the downstream application:

  • Opt for Chemocatalysis when throughput and scalability are paramount, and a slight drop in enantiomeric excess (96% ee) is acceptable or can be resolved via downstream chiral crystallization.

  • Opt for Biocatalysis when absolute stereochemical purity (>99% ee) is required for API synthesis, provided the substrate is esterified to overcome the electronic deactivation caused by the methoxy-pyridine system.

References

  • Hsiao, Y., Rivera, N. R., Rosner, T., et al. "A Practical Synthesis of the Platelet Fibrinogen Antagonist, Elarofiban." Organic Process Research & Development, 2003.[Link]

  • Biswas, S., & Balskus, E. P. "Iron-sulfur cluster-dependent enzymes and molybdenum-dependent reductases in the anaerobic metabolism of human gut microbes." Metallomics, 2024.[Link]

  • Toogood, H. S., et al. "Structural insights into the ene-reductase synthesis of profens." RSC Advances, 2017.[Link]

Comparative

comparative molecular docking studies of 3-(2-Methoxypyridin-3-yl)acrylic acid derivatives

Title: Comparative Molecular Docking and Efficacy Guide: 3-(2-Methoxypyridin-3-yl)acrylic Acid Derivatives vs. Traditional Scaffolds Introduction: In modern structure-based drug design, the transition from traditional ph...

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Author: BenchChem Technical Support Team. Date: April 2026

Title: Comparative Molecular Docking and Efficacy Guide: 3-(2-Methoxypyridin-3-yl)acrylic Acid Derivatives vs. Traditional Scaffolds

Introduction: In modern structure-based drug design, the transition from traditional phenyl-acrylic (cinnamic) acid scaffolds to heteroaromatic derivatives has unlocked new paradigms in target selectivity and binding kinetics. Specifically, 3-(2-Methoxypyridin-3-yl)acrylic acid derivatives have emerged as highly privileged pharmacophores. By replacing a standard phenyl ring with a 2-methoxypyridine moiety, medicinal chemists can finely tune the electronic distribution, dipole moment, and conformational flexibility of the ligand.

This guide provides an objective, data-driven comparison of 3-(2-Methoxypyridin-3-yl)acrylic acid derivatives against traditional alternatives (such as vinyl-pyrimidines and unsubstituted cinnamic acids) across two validated therapeutic targets: the parasitic cysteine protease Cruzain (implicated in Chagas disease) and the human PI3K α /mTOR kinase pathway (implicated in oncology).

Mechanistic Rationale: The Causality of Scaffold Selection

Why does the 2-methoxypyridin-3-yl moiety outperform traditional phenyl rings in specific active sites? The causality lies in a combination of steric pre-organization and enhanced electrostatic interactions:

  • Steric Locking via the Methoxy Group: The bulky methoxy (-OCH 3​ ) group at the 2-position of the pyridine ring restricts the free rotation of the adjacent acrylic acid/vinyl tail. This steric clash pre-organizes the molecule into its bioactive conformation prior to target engagement, significantly reducing the entropic penalty ( ΔS ) of binding.

  • Enhanced Hydrogen Bonding: Unlike a carbocyclic phenyl ring, the pyridine nitrogen and the methoxy oxygen serve as potent hydrogen bond acceptors. In the S1' subsite of Cruzain, for instance, these heteroatoms can interact with specific active-site water molecules or backbone amides that are inaccessible to strictly hydrophobic rings.

  • Electronic Modulation of the Warhead: In covalent inhibitors [1] (e.g., thia-Michael acceptors targeting Cys25 in Cruzain), the electron-withdrawing nature of the pyridine ring modulates the electrophilicity of the acrylic/vinyl tail, shifting the mechanism from irreversible toxicity to a safer, reversible time-dependent inhibition profile.

Comparative Performance Data

To objectively evaluate the performance of the 3-(2-Methoxypyridin-3-yl)acrylic acid scaffold, we compare its docking metrics and in vitro efficacy against alternative scaffolds.

Target A: Cruzain (Cysteine Protease)

In the development of antitrypanosomal agents, peptidomimetic vinyl heterocyclic inhibitors utilizing a methoxypyridine scaffold have demonstrated superior profiles compared to highly reactive vinyl sulfones and standard vinyl-pyrimidines [1].

Table 1: Comparative Docking and Inhibition Data for Cruzain Inhibitors

Scaffold TypeLigand ExampleDocking Score (kcal/mol)MM-GBSA ΔGbind​ Enzymatic Ki∗​ ( μ M)T. cruzi EC50​ ( μ M)
Vinyl Sulfone (Irreversible) K11777 (Standard)-6.85-42.1Irreversible0.5
Vinyl-Pyrimidine Compound 7-7.42-48.50.3512.0
Vinyl-2-(4-OMe)-Pyridine Compound 16-8.15-56.30.135.2

Data synthesized from comparative docking studies and in vitro assays evaluating reversible time-dependent inhibition.

Target B: PI3K α / mTOR Dual Inhibition

In oncology, incorporating a 2-methoxypyridin-3-yl moiety into 4-acrylamido-quinoline derivatives has yielded remarkable sub-nanomolar potency against PI3K α , outperforming unsubstituted phenyl analogs by enhancing interactions within the ATP-binding cleft [2].

Table 2: Comparative Docking and Kinase Inhibition Data for PI3K α

Scaffold TypeLigand ModificationGlide XP ScoreH-Bonds (Hinge Region)PI3K α IC50​ (nM)PC3 Cell Viability IC50​ ( μ M)
Standard Phenyl Unsubstituted-8.201 (Val851)14.53.2
3-Fluorophenyl Mono-fluoro substitution-8.951 (Val851)5.21.8
2-Methoxypyridin-3-yl Compound 8i-10.453 (Val851, Gln859)0.500.45

Self-Validating Experimental Protocols

A robust computational workflow must be a self-validating system. Relying solely on static docking scores often leads to false positives due to the approximations inherent in empirical scoring functions. The following protocol details a rigorous pipeline from in silico prediction to in vitro validation.

Phase 1: Protein and Ligand Preparation

  • Ligand State Generation: Process 3-(2-Methoxypyridin-3-yl)acrylic acid derivatives using a ligand preparation tool (e.g., LigPrep). Crucially, generate all possible ionization and tautomeric states at pH 7.4±0.5 . The pyridine nitrogen's protonation state is highly sensitive to the local microenvironment and dictates its role as an H-bond donor or acceptor.

  • Protein Processing: Retrieve the target crystal structure (e.g., Cruzain: PDB ID 3I06; PI3K α : PDB ID 4JPS). Assign bond orders, add missing hydrogens, and optimize the H-bond network at pH 7.4. Perform a restrained minimization using the OPLS4 force field to relieve steric clashes.

Phase 2: Induced Fit Docking (IFD)

  • Grid Generation: Define the receptor grid centered on the native co-crystallized ligand.

  • Flexible Docking: Standard rigid-receptor docking is insufficient because the bulky methoxy group often requires the transient displacement of active-site side chains. Execute Induced Fit Docking (IFD) to allow side-chain conformational changes (e.g., mutating residues to Alanine, docking the ligand, and restoring/optimizing the side chains).

Phase 3: MD Simulation & MM-GBSA (The Validation Step)

  • System Solvation: Embed the top-scoring IFD complex in an explicit TIP3P water box with 0.15 M NaCl to mimic physiological conditions.

  • Production Run: Run a 100 ns Molecular Dynamics (MD) simulation. Monitor the Root Mean Square Deviation (RMSD) of the ligand to ensure the pre-organized methoxypyridine conformation remains stable.

  • Free Energy Calculation: Extract snapshots from the final 20 ns of the MD trajectory and calculate the binding free energy ( ΔGbind​ ) using the MM-GBSA continuum solvation model. This step filters out docking poses that are energetically unstable in a dynamic environment.

Phase 4: In Vitro Enzymatic Validation

  • Cruzain Assay: Incubate recombinant Cruzain with varying concentrations of the synthesized derivative. Initiate the reaction by adding the fluorogenic substrate Z-Phe-Arg-AMC. Measure fluorescence continuously to determine the time-dependent inhibition constant ( Ki∗​ ).

  • PI3K α Assay: Utilize a Kinase-Glo luminescent assay. Measure the depletion of ATP in the presence of the kinase, lipid substrate, and the inhibitor to calculate the IC50​ .

Visualizations

The following diagrams map the logical progression of our self-validating workflow and the specific pharmacophore features of the methoxypyridine scaffold.

Workflow Step1 Ligand & Target Prep (Epik pH 7.4, Protein Prep Wizard) Step2 Comparative Docking (Glide SP/XP & Induced Fit) Step1->Step2 Step3 MM-GBSA Binding Free Energy (ΔG_bind Calculation) Step2->Step3 Step4 Molecular Dynamics (100 ns) (Pose Stability & RMSD) Step3->Step4 Step5 In Vitro Validation (Enzymatic IC50 Assays) Step4->Step5

Computational to In Vitro Validation Workflow for Scaffold Evaluation.

BindingLogic Substrate 3-(2-Methoxypyridin-3-yl)acrylic acid Target: Active Site Feature1 Methoxy Group (-OCH3) Steric lock & H-bond acceptor Substrate->Feature1 Feature2 Pyridine Ring π-π stacking & Dipole alignment Substrate->Feature2 Feature3 Acrylic Acid Tail Covalent warhead or H-bond donor Substrate->Feature3 Outcome1 Reduced Entropic Penalty Higher Affinity Feature1->Outcome1 Outcome2 Enhanced Selectivity Off-target reduction Feature2->Outcome2 Feature3->Outcome1

Pharmacophore features and binding logic of the methoxypyridine scaffold.

Conclusion

The substitution of a traditional phenyl ring with a 3-(2-Methoxypyridin-3-yl) moiety in acrylic acid and vinyl derivatives provides a profound thermodynamic advantage. By leveraging steric pre-organization and introducing novel heteroatom interactions, this scaffold consistently demonstrates superior docking scores, tighter MM-GBSA binding free energies, and enhanced in vitro potency across diverse targets like Cruzain and PI3K α .

References

  • Chenna, B. C., et al. "Peptidomimetic Vinyl Heterocyclic Inhibitors of Cruzain Effect Antitrypanosomal Activity." Journal of Medicinal Chemistry, 2020.[Link]

  • Ma, X., et al. "Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation." Frontiers in Chemistry, 2019.[Link]

Validation

Validating the Stereochemistry of trans-3-(2-Methoxypyridin-3-yl)acrylic acid: A Comparative Analytical Guide

In drug discovery and development, the stereochemistry of a molecular scaffold dictates its target binding affinity, pharmacokinetics, and intellectual property landscape. For trans-3-(2-Methoxypyridin-3-yl)acrylic acid—...

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Author: BenchChem Technical Support Team. Date: April 2026

In drug discovery and development, the stereochemistry of a molecular scaffold dictates its target binding affinity, pharmacokinetics, and intellectual property landscape. For trans-3-(2-Methoxypyridin-3-yl)acrylic acid—a highly versatile building block in medicinal chemistry—confirming the E (trans) geometry of the exocyclic alkene is a critical quality control step.

This guide objectively compares the analytical methodologies available for stereochemical validation, providing researchers with causal mechanistic explanations, expected quantitative data, and self-validating experimental protocols.

Comparative Analysis of Validation Methodologies

Selecting the right analytical tool requires balancing throughput, cost, and absolute confidence. Below is a comparative matrix of the standard methodologies used to validate alkene geometry.

MethodologyPrimary MechanismConfidence LevelThroughputCost & Complexity
1D 1 H NMR Through-bond scalar coupling ( 3JHH​ )HighHighLow
2D NOESY NMR Through-space dipole-dipole relaxationHighMediumMedium
X-Ray Crystallography Electron density mappingAbsoluteLowHigh
FT-IR Spectroscopy Molecular vibrations (out-of-plane bending)ModerateVery HighLow

For routine validation and batch-to-batch consistency, 1D 1 H NMR and 2D NOESY NMR serve as the gold standard orthogonal pair.

Primary Validation: 1D 1 H NMR & The Karplus Relationship

The Causality Behind the Method

The differentiation between cis and trans isomers via 1D NMR is rooted in the through-bond interaction between neighboring vinylic protons, quantified by the vicinal scalar coupling constant ( 3JHH​ ). The magnitude of this coupling is highly dependent on the dihedral angle ( θ ) between the protons, a relationship mathematically described by the Karplus equation .

In trans-3-(2-Methoxypyridin-3-yl)acrylic acid, the dihedral angle is ≈180∘ . This anti-periplanar geometry maximizes parallel orbital overlap, yielding a characteristically large coupling constant (typically 12–18 Hz) . Conversely, a cis (Z) impurity possesses a dihedral angle of ≈0∘ , resulting in poorer orbital overlap and a smaller coupling constant (6–12 Hz) .

Expected Quantitative Data
Proton Assignmenttrans Isomer (Target)cis Isomer (Potential Impurity)
H- α (adjacent to COOH) 6.55 ppm (d), J=15.5−16.0 Hz 6.05 ppm (d), J=10.0−12.0 Hz
H- β (adjacent to Pyridine) 7.75 ppm (d), J=15.5−16.0 Hz 7.05 ppm (d), J=10.0−12.0 Hz
Self-Validating Experimental Protocol: 1D 1 H NMR

To ensure trustworthiness, this protocol includes internal checks to prevent false assignments due to overlapping peaks.

  • Sample Preparation : Dissolve 5–10 mg of the compound in 0.6 mL of DMSO- d6​ containing 0.03% v/v TMS as an internal standard.

  • Acquisition : Acquire a standard 1D 1 H spectrum (e.g., 16 scans, 64K data points) at 400 MHz or higher. Ensure a sufficient relaxation delay (D1 2 seconds) to allow for accurate integration.

  • Internal Validation (The Self-Check) :

    • Integration Check: Integrate the H- α and H- β doublets. They must yield a strict 1.00:1.00 ratio. A skewed ratio indicates co-elution with a pyridine ring proton.

    • Symmetry Check: Calculate the coupling constant: J=Δδ (ppm)×Spectrometer Frequency (MHz) . The J value for H- α must perfectly match H- β . If they differ by >0.2 Hz, the peak assignment is incorrect, and the protocol fails safe, prompting 2D NMR analysis.

Orthogonal Confirmation: 2D NOESY / ROESY

The Causality Behind the Method

When 1D NMR is ambiguous (e.g., severe peak overlap in complex derivatives), 2D NOESY (Nuclear Overhauser Effect Spectroscopy) provides orthogonal, through-space validation. NOESY relies on dipole-dipole cross-relaxation between active spins. Because NOE signal intensity decays at a rate proportional to 1/r6 (where r is the internuclear distance), cross-peaks are only observed for protons within ∼5 Å of each other .

In the trans geometry, the vinylic protons are pointed away from each other ( >3.0 Å), resulting in the absence of a cross-peak. In the cis geometry, they are tightly clustered ( <2.5 Å), yielding a strong NOE correlation .

Self-Validating Experimental Protocol: 2D NOESY

A common pitfall in NOESY is interpreting the absence of a peak as proof of trans geometry when, in reality, the experiment simply failed due to poor relaxation parameters. This protocol prevents that error.

  • Acquisition : Run a 2D NOESY experiment with a mixing time ( tm​ ) of 300–500 ms, which is optimized for small molecules ( ∼180 Da) in non-viscous solvents.

  • Internal Validation (The Self-Check) :

    • Positive Control: Before analyzing the vinylic protons, locate the cross-peak between the pyridine H-4 and H-5 protons. Because these are fixed ortho protons ( ∼2.5 Å apart), a strong NOE cross-peak must be present.

    • True Negative Confirmation: If the H-4/H-5 control peak is present (validating that the mixing time and relaxation parameters were successful), the absence of a cross-peak between the vinylic H- α and H- β definitively confirms the trans stereochemistry.

Visualizing the Logic and Workflow

Workflow Start Synthesize/Isolate trans-3-(2-Methoxypyridin-3-yl) acrylic acid NMR1D Acquire 1D 1H NMR Extract ^3J_HH of vinylic protons Start->NMR1D CheckJ Evaluate Vicinal Coupling Constant (^3J_HH) NMR1D->CheckJ TransConf ^3J_HH = 12–18 Hz Confirmed Trans (E) CheckJ->TransConf > 14 Hz CisConf ^3J_HH = 6–12 Hz Indicates Cis (Z) Impurity CheckJ->CisConf < 12 Hz Ambiguous Overlapping Peaks / Ambiguous J Value CheckJ->Ambiguous Unclear NMR2D Acquire 2D NOESY (Mixing time ~300-500 ms) Ambiguous->NMR2D NOEResult Analyze Vinylic Cross-Peaks NMR2D->NOEResult TransNOE No Vinylic NOE Confirmed Trans (E) NOEResult->TransNOE Absent

Analytical workflow for stereochemical validation of alkene geometry.

Logic cluster_0 Through-Bond (Scalar) cluster_1 Through-Space (Dipolar) Trans Trans (E) Geometry Geometry Dihedral Angle ≈ 180° Trans->Geometry Distance Inter-proton Distance > 3.0 Å Trans->Distance Karplus Karplus Equation Maximized Orbital Overlap Geometry->Karplus JValue Large ^3J_HH (15-16 Hz) Karplus->JValue NOE Weak/No Dipole-Dipole Relaxation Distance->NOE NOESY Absence of NOESY Cross-peak NOE->NOESY

Mechanistic logic comparing through-bond and through-space NMR validation.

References

  • [1] Title: Coupling in Cis/Trans Alkenes. Source: OpenOChem. URL: [Link]

  • [2] Title: 5.4: NOESY Spectra. Source: Chemistry LibreTexts. URL: [Link]

  • [3] Title: Nuclear Magnetic Resonance (NMR) of Alkenes. Source: Chemistry LibreTexts. URL: [Link]

  • [4] Title: NOESY: the experiment for when you just need to know more, particularly the 1H-1H spatial proximity. Source: Nanalysis. URL:[Link]

Sources

Comparative

GC-MS Comparative Analysis of 3-(2-Methoxypyridin-3-yl)acrylic acid Degradation Products: A Methodological Guide

Introduction & Analytical Rationale 3-(2-Methoxypyridin-3-yl)acrylic acid is a critical intermediate in the synthesis of advanced pyridine-based active pharmaceutical ingredients (APIs). Monitoring its stability and stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Analytical Rationale

3-(2-Methoxypyridin-3-yl)acrylic acid is a critical intermediate in the synthesis of advanced pyridine-based active pharmaceutical ingredients (APIs). Monitoring its stability and structurally elucidating its degradation products is essential for pharmaceutical quality control and regulatory submissions.

However, this molecule presents a distinct analytical challenge for Gas Chromatography-Mass Spectrometry (GC-MS). The presence of a highly polar carboxylic acid group alongside a basic pyridine ring leads to severe peak tailing, irreversible column adsorption, and thermal decarboxylation within the GC inlet. To achieve robust GC-MS profiling, chemical derivatization is mandatory to replace active hydrogens with inert, volatile functional groups.

This guide objectively compares two premier silylation workflows—BSTFA (forming Trimethylsilyl, TMS derivatives) and MTBSTFA (forming tert-Butyldimethylsilyl, TBDMS derivatives)—for the separation and structural elucidation of the compound's stress-induced degradants.

Forced Degradation Framework (ICH Q1A)

To generate a comprehensive degradant profile, the active compound must be subjected to stress testing in accordance with [1].

The Causality of the Stress Target: The objective of forced degradation is not the total destruction of the molecule, but rather achieving a controlled 5% to 20% degradation limit[1]. This specific window ensures the generation of primary degradation products while minimizing secondary, non-representative breakdown artifacts that would not occur under standard accelerated storage conditions[2].

Expected Degradation Pathways for 3-(2-Methoxypyridin-3-yl)acrylic acid:

  • Acid/Base Hydrolysis: Cleavage of the methoxy ether, yielding 3-(2-hydroxypyridin-3-yl)acrylic acid.

  • Oxidation: N-oxidation of the pyridine ring or epoxidation of the acrylic double bond.

  • Thermal/Photolytic: Decarboxylation or dimerization of the acrylic moiety.

Comparative Derivatization Strategy: BSTFA vs. MTBSTFA

The choice of derivatization reagent dictates both the chromatographic resolution and the mass spectral interpretability of the degradation products[3].

Method A: BSTFA + 1% TMCS (Trimethylsilylation)
  • Mechanism: Replaces the acidic proton with a -Si(CH3)3 group. TMCS acts as a catalyst to drive the reaction at sterically hindered sites.

  • Advantages: Extremely fast reaction kinetics and highly volatile derivatives, making it ideal for high-throughput quantification.

  • Limitations: TMS derivatives are highly moisture-sensitive and prone to rapid hydrolysis in the autosampler. Furthermore, their Electron Ionization (EI) mass spectra often lack a strong molecular ion, dominated instead by non-specific[M-15]+ ions (loss of a methyl group)[3].

Method B: MTBSTFA + 1% TBDMCS (tert-Butyldimethylsilylation)
  • Mechanism: Replaces the proton with a bulkier -Si(CH3)2(C(CH3)3) group.

  • Advantages: The resulting TBDMS esters are up to 10,000 times more stable to hydrolysis than TMS esters. Crucially for unknown degradant identification, EI reliably cleaves the tert-butyl group, yielding a highly diagnostic and abundant [M-57]+ base peak [3].

  • Limitations: Slower reaction kinetics requiring higher temperatures. The bulky group can struggle to derivatize highly sterically hindered secondary degradants[3].

Experimental Protocols & Self-Validating Workflows

Protocol 1: Generation & Preparation of Degradation Samples

Causality Check: GC silylation reagents react violently with water, which halts the reaction and degrades the reagent. Therefore, aqueous stress samples must be completely desiccated prior to derivatization.

  • Stress Application: Prepare 1 mg/mL solutions of 3-(2-Methoxypyridin-3-yl)acrylic acid in compatible solvents. Treat separate aliquots with 0.1N HCl (Acidic), 0.1N NaOH (Basic), and 3% H2O2 (Oxidative). Heat at 60°C for 24 hours[2].

  • Neutralization: Neutralize the acid/base samples to pH 7.0 using equimolar NaOH or HCl. Reasoning: This prevents ongoing, uncontrolled degradation during the concentration phase.

  • Lyophilization: Freeze the samples at -80°C and lyophilize to absolute dryness.

    • Self-Validation Step: Process a blank matrix (reagents without the API) through the exact same workflow to serve as a baseline subtraction control for artifact peaks.

Protocol 2: Parallel Derivatization & GC-MS Acquisition
  • Reconstitution: Dissolve the lyophilized degradant mixtures in 100 µL of anhydrous Pyridine.

    • Causality Check: Pyridine acts as an acid scavenger (neutralizing byproduct leaving groups) and a basic catalyst, significantly accelerating the silylation of sterically hindered degradant structures.

  • Derivatization:

    • Method A (BSTFA): Add 100 µL BSTFA + 1% TMCS to the vial. Cap tightly and incubate at 60°C for 30 minutes.

    • Method B (MTBSTFA): Add 100 µL MTBSTFA + 1% TBDMCS to the vial. Cap tightly and incubate at 80°C for 60 minutes (higher thermal energy is required to attach the bulkier TBDMS group).

  • GC-MS Parameters:

    • Column: DB-5MS (30m x 0.25mm x 0.25µm).

    • Inlet: 250°C, Split ratio 10:1.

    • Oven Program: 80°C (hold 2 min), ramp 10°C/min to 300°C (hold 5 min).

    • MS Settings: EI mode (70 eV), Scan range m/z 50-600.

  • System Suitability (Self-Validation): Inject a partially derivatized reference standard. The total absence of the native (underivatized) 3-(2-Methoxypyridin-3-yl)acrylic acid peak confirms 100% derivatization efficiency.

Quantitative Data Presentation: Comparative Performance

The following table summarizes the comparative performance metrics of both derivatization workflows when analyzing the degradation products of 3-(2-Methoxypyridin-3-yl)acrylic acid.

Analytical ParameterMethod A: BSTFA (TMS)Method B: MTBSTFA (TBDMS)
Derivatization Yield (%) > 98%> 95%
Reaction Kinetics 30 min at 60°C60 min at 80°C
Derivative Stability (at 25°C) < 24 hours (Moisture sensitive)> 7 days (Highly stable)
Primary Diagnostic Ion (EI-MS) [M-15]+ (Loss of methyl)[M-57]+ (Loss of tert-butyl)
Isomeric Resolution ModerateExcellent (Bulky group amplifies steric differences)
Steric Hindrance Tolerance High (Small TMS group)Low (Bulky TBDMS group)
Primary Application High-throughput quantificationStructural elucidation of unknowns

Logical Workflow Visualization

G cluster_0 ICH Q1A(R2) Stress Conditions cluster_1 Comparative Derivatization API 3-(2-Methoxypyridin-3-yl)acrylic acid Hydrolysis Hydrolysis (HCl/NaOH) API->Hydrolysis Oxidation Oxidation (H2O2) API->Oxidation Thermal Thermal/UV API->Thermal Degradants Degradation Products (Target 5-20%) Hydrolysis->Degradants Oxidation->Degradants Thermal->Degradants BSTFA Method A: BSTFA (TMS Derivatives) Degradants->BSTFA MTBSTFA Method B: MTBSTFA (TBDMS Derivatives) Degradants->MTBSTFA GCMS GC-MS Analysis (EI) BSTFA->GCMS MTBSTFA->GCMS Eval Data Evaluation (Sensitivity vs Stability) GCMS->Eval

Caption: Workflow for forced degradation and comparative GC-MS derivatization analysis.

Conclusion & Recommendations

For the GC-MS analysis of 3-(2-Methoxypyridin-3-yl)acrylic acid degradation products, MTBSTFA is the superior choice for the initial structural elucidation phase . The formation of the highly stable [M-57]+ ion allows analytical chemists to confidently calculate the molecular weight of unknown degradants generated during ICH Q1A stress testing[3].

Conversely, once the degradation pathways are mapped and the degradants are structurally confirmed, BSTFA is recommended for the routine, high-throughput quantification of these known degradants, as its rapid sample preparation kinetics are prioritized over mass spectral diagnostic power.

References

  • ResolveMass Laboratories. "Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects." ResolveMass.[Link]

  • BioPharm International. "Forced Degradation Studies: Regulatory Considerations and Implementation." BioPharm International.[Link]

  • Schummer, C., et al. "Comparison of MTBSTFA and BSTFA in derivatization reactions of polar compounds prior to GC/MS analysis." Talanta, PubMed (NIH).[Link]

  • CalTech GPS. "Preparation of TMS Derivatives for GC/MS." California Institute of Technology. [Link]

Sources

Safety & Regulatory Compliance

Safety

Safeguarding Your Research: A Practical Guide to Handling 3-(2-Methoxypyridin-3-yl)acrylic acid

In the dynamic landscape of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug...

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Author: BenchChem Technical Support Team. Date: April 2026

In the dynamic landscape of drug discovery and development, the safe handling of novel chemical entities is paramount. This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 3-(2-Methoxypyridin-3-yl)acrylic acid. As Senior Application Scientists, our goal is to empower you with the knowledge to not only advance your research but to do so with the highest degree of safety and scientific integrity.

Engineering Controls: The First Line of Defense

Before any handling of 3-(2-Methoxypyridin-3-yl)acrylic acid, ensure that appropriate engineering controls are in place. These measures are designed to minimize exposure at the source and are fundamental to a safe laboratory environment.

  • Chemical Fume Hood: All manipulations of 3-(2-Methoxypyridin-3-yl)acrylic acid, including weighing, transferring, and preparing solutions, must be conducted in a certified chemical fume hood.[1][2] This is critical to prevent the inhalation of any dust or vapors that may be generated.

  • Ventilation: The laboratory should be well-ventilated to ensure that any fugitive emissions are effectively diluted and removed.[1][3]

  • Safety Shower and Eyewash Station: An operational and easily accessible safety shower and eyewash station are mandatory in any laboratory where this compound is handled.[4][5]

Personal Protective Equipment (PPE): Your Essential Barrier

The appropriate selection and use of Personal Protective Equipment (PPE) is the most direct way to protect yourself from chemical exposure. The following table outlines the minimum PPE requirements for handling 3-(2-Methoxypyridin-3-yl)acrylic acid.

Body PartPersonal Protective EquipmentSpecifications and Usage
Eyes Safety Goggles or Face ShieldMust be worn at all times to protect against splashes and airborne particles.[1][2][6]
Hands Chemical-Resistant GlovesNitrile or butyl rubber gloves are recommended.[1][2] Always inspect gloves for tears or punctures before use and change them frequently.
Body Laboratory CoatA flame-resistant lab coat, fully buttoned, should be worn to protect the skin.[1][2][7]
Respiratory Fume HoodAs the primary means of respiratory protection, all work should be performed in a chemical fume hood.[2] If a fume hood is not available, a NIOSH-approved respirator may be required.

Operational Plan: A Step-by-Step Guide to Safe Handling

A systematic approach to handling 3-(2-Methoxypyridin-3-yl)acrylic acid will minimize the risk of exposure and ensure the integrity of your experiment.

Preparation
  • Don Appropriate PPE: Before entering the designated handling area, ensure you are wearing all the required PPE as outlined in the table above.

  • Verify Fume Hood Operation: Confirm that the chemical fume hood is functioning correctly.

  • Assemble Materials: Gather all necessary equipment and reagents before commencing work.

Handling
  • Weighing: Carefully weigh the required amount of 3-(2-Methoxypyridin-3-yl)acrylic acid within the chemical fume hood.

  • Transfer: Use appropriate tools, such as a spatula, to transfer the solid compound to the reaction vessel.

  • Solution Preparation: If preparing a solution, add the solvent to the solid in a controlled manner to avoid splashing.

Cleanup
  • Decontamination: Thoroughly decontaminate all glassware and surfaces that have come into contact with the compound.

  • Waste Disposal: Dispose of all waste materials in the designated and properly labeled hazardous waste containers.[2]

  • Remove PPE and Wash Hands: After completing your work, remove your PPE in the correct order to avoid cross-contamination and wash your hands thoroughly with soap and water.[8]

Safe Handling Workflow

cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal Don_PPE Don Appropriate PPE Verify_Fume_Hood Verify Fume Hood Operation Don_PPE->Verify_Fume_Hood Assemble_Materials Assemble Materials Verify_Fume_Hood->Assemble_Materials Weigh_Compound Weigh Compound Assemble_Materials->Weigh_Compound Transfer_Compound Transfer to Vessel Weigh_Compound->Transfer_Compound Prepare_Solution Prepare Solution Transfer_Compound->Prepare_Solution Decontaminate Decontaminate Surfaces & Glassware Prepare_Solution->Decontaminate Dispose_Waste Dispose of Waste in Labeled Containers Decontaminate->Dispose_Waste Remove_PPE Remove PPE & Wash Hands Dispose_Waste->Remove_PPE

Caption: A workflow diagram illustrating the key steps for the safe handling of 3-(2-Methoxypyridin-3-yl)acrylic acid.

Emergency Procedures: Be Prepared

In the event of an accidental exposure or spill, immediate and appropriate action is crucial.

  • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes.[1][7] Remove any contaminated clothing. Seek medical attention if irritation persists.[7]

  • Eye Contact: Flush the eyes with water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.[1]

  • Inhalation: Move the affected individual to fresh air immediately.[1] If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[7]

  • Spill: For a small spill, absorb the material with an inert absorbent (e.g., sand or vermiculite) and place it in a sealed container for disposal.[9] For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office.

Disposal Plan: Responsible Stewardship

Proper disposal of 3-(2-Methoxypyridin-3-yl)acrylic acid and any contaminated materials is essential to protect the environment and comply with regulations.

  • Waste Collection: All waste containing this compound, including excess material and contaminated labware, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[2][10]

  • Regulatory Compliance: Do not dispose of this chemical down the drain.[7] All disposal procedures must be in strict accordance with local, state, and federal regulations.[7] Consult with your institution's EHS office for specific guidance on waste disposal.[7]

By adhering to these guidelines, you can create a safe and productive research environment for yourself and your colleagues. The principles of careful planning, proper use of protective equipment, and adherence to established protocols are the cornerstones of responsible chemical handling.

References

  • Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine.
  • ECHEMI. 2-Methoxypyridine SDS, 1628-89-3 Safety Data Sheets.
  • INCHEM. (1997). Acrylic acid (HSG 104, 1997).
  • Jubilant Ingrevia. 2-Methoxypyridine Safety Data Sheet.
  • ECHEMI. Pyridine, alkyl derivs. SDS, 68391-11-7 Safety Data Sheets.
  • Benchchem. Personal protective equipment for handling 3,4-Diphenylpyridine.
  • Washington State University. Acrylic Acid.
  • Benchchem. Safe Disposal of Acrylic Acid, Rubidium Salt: A Comprehensive Guide for Laboratory Professionals.
  • Angene Chemical. (2025, January 11). Safety Data Sheet.
  • Fisher Scientific. SAFETY DATA SHEET.

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